AT7519 Hydrochloride
説明
特性
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOFPNGYBWGKCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648517 | |
| Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902135-91-5 | |
| Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AT7519 Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7519 hydrochloride is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs).[1][2] Exhibiting ATP-competitive inhibition, AT7519 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of human tumor cell lines and in preclinical xenograft models.[3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of AT7519, detailing its primary targets, downstream cellular effects, and the experimental methodologies used to elucidate its activity. The information presented is intended to support further research and development of this compound as a potential anti-cancer therapeutic.
Core Mechanism of Action: Multi-CDK Inhibition
AT7519 functions primarily as an ATP-competitive inhibitor of a broad range of cyclin-dependent kinases, which are key regulators of both cell cycle progression and transcription.[1][6] Its inhibitory activity is most potent against CDKs 1, 2, 4, 5, 6, and 9.[1][2][4] The compound is largely inactive against non-CDK kinases, with the notable exception of Glycogen Synthase Kinase 3β (GSK3β).[1][4]
Kinase Inhibitory Profile
The inhibitory potency of AT7519 against various kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) are summarized below.
| Target Kinase | IC50 (nM) | Ki (nM) |
| CDK1/cyclin B | 210 | 38 |
| CDK2/cyclin A | 47 | |
| CDK2/cyclin E | ||
| CDK3/cyclin E | Less Potent | |
| CDK4/cyclin D1 | 100 | |
| CDK5/p35 | ||
| CDK6/cyclin D3 | 170 | |
| CDK7/cyclin H/MAT1 | Little Activity | |
| CDK9/cyclin T1 | <10 | |
| GSK3β | 89 | |
| Data compiled from multiple sources.[1][2][4] |
Signaling Pathways
The inhibitory action of AT7519 on multiple CDKs disrupts key cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Caption: AT7519 inhibits CDKs, leading to cell cycle arrest and apoptosis.
Cellular Effects of this compound
The inhibition of multiple CDKs by AT7519 translates into significant anti-cancer effects at the cellular level, including cell cycle arrest, inhibition of transcription, and induction of apoptosis.
Cell Cycle Arrest
Treatment of asynchronous cancer cell populations with AT7519 leads to a dose-dependent arrest in the G2/M phase of the cell cycle.[3] In cells synchronized and then released into the cell cycle in the presence of AT7519, a delay in S-phase progression is observed, followed by an accumulation of cells in G2/M.[3] A G0/G1 arrest has also been reported.[3][7] This is consistent with the inhibition of CDK1 and CDK2, which are critical for the G2/M and G1/S transitions, respectively. The inhibition of CDK4/6, which promotes G1 progression, also contributes to the observed cell cycle arrest.
Inhibition of Transcription
AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). CDK9 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II) at serine 2 and 5, a crucial step for transcriptional elongation.[7] Treatment with AT7519 leads to a rapid dephosphorylation of the RNAP II CTD, resulting in the inhibition of transcription.[1][7] This transcriptional repression contributes to the cytotoxic effects of AT7519, in part through the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP.[7]
Induction of Apoptosis
AT7519 induces apoptosis in a time- and dose-dependent manner in various cancer cell lines.[7] The induction of apoptosis is a consequence of both cell cycle arrest and the inhibition of transcription. The downregulation of anti-apoptotic proteins like Mcl-1 and XIAP shifts the cellular balance towards apoptosis.[7] Furthermore, AT7519 has been shown to activate GSK-3β by down-regulating its inhibitory phosphorylation.[1][7] Activated GSK-3β can then promote apoptosis through mechanisms independent of transcriptional inhibition.[7]
In Vitro Anti-proliferative Activity
AT7519 demonstrates potent anti-proliferative activity across a broad panel of human tumor cell lines. The IC50 values for various cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 82 |
| HT29 | Colon Carcinoma | |
| MCF-7 | Breast Adenocarcinoma | 40 |
| A2780 | Ovarian Carcinoma | 350 |
| SW620 | Colorectal Adenocarcinoma | 940 |
| MM.1S | Multiple Myeloma | 500 |
| U266 | Multiple Myeloma | 500 |
| MM.1R | Multiple Myeloma | >2000 |
| MRC5 | Normal Lung Fibroblast | 980 |
| Data compiled from multiple sources.[1][3][7] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of AT7519.
In Vitro Kinase Assays
Caption: Workflow for a radiometric in vitro kinase assay.
To determine the inhibitory activity of AT7519 against specific CDKs, radiometric filter binding assays are commonly employed.[4] In this setup, a recombinant CDK/cyclin complex is incubated with a specific substrate (e.g., Histone H1 for CDK2/cyclin A) in the presence of [γ-33P]ATP and varying concentrations of AT7519. The reaction is allowed to proceed for a defined period at 30°C and then stopped. The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter. The IC50 value is then calculated by fitting the data to a four-parameter logistic equation. For some kinases, alternative formats such as ELISA or DELFIA are used.[4]
Cell Viability and Proliferation Assays
Caption: General workflow for cell viability assays.
The anti-proliferative effects of AT7519 are typically assessed using colorimetric or fluorometric assays that measure metabolic activity, which correlates with the number of viable cells. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the AlamarBlue assay.[1] In these assays, cells are seeded in 96-well plates and treated with a range of AT7519 concentrations for a specified duration (e.g., 72 hours). Following treatment, the respective reagent is added, and after a short incubation, the absorbance or fluorescence is measured using a plate reader. The IC50 values are then determined from the dose-response curves.
Western Blotting
To investigate the effects of AT7519 on specific signaling proteins, western blotting is employed. Cancer cells are treated with AT7519 for various time points, after which the cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, phospho-NPM, phospho-RNA Polymerase II, PARP, MYCN) and their total protein counterparts.[3][5] A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection, typically via chemiluminescence. This allows for the visualization and semi-quantification of changes in protein expression and phosphorylation status following AT7519 treatment.
Cell Cycle Analysis
The impact of AT7519 on cell cycle distribution is analyzed by flow cytometry. Cells are treated with AT7519 for a defined period (e.g., 24 hours), harvested, and then fixed. The fixed cells are stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).[7] The fluorescence intensity of individual cells is then measured by a flow cytometer. Since the amount of DNA is proportional to the fluorescence, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. Co-staining with bromodeoxyuridine (BrdU) can provide more detailed information about cells actively synthesizing DNA.[3]
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of AT7519. In HCT116 and HT29 colon cancer xenograft models, twice-daily intraperitoneal administration of AT7519 (9.1 mg/kg) resulted in tumor regression.[1][4] In a multiple myeloma xenograft model, a 15 mg/kg dose of AT7519 inhibited tumor growth and prolonged the median overall survival of the mice.[1][4] Furthermore, in MYCN-amplified neuroblastoma xenografts, AT7519 treatment led to dose-dependent tumor growth inhibition, which correlated with intratumoral drug levels and target modulation (reduced p-Rb and p-NPM).[5]
Clinical Development
AT7519 has progressed into Phase I and II clinical trials for various malignancies, including advanced solid tumors, non-Hodgkin's lymphoma, multiple myeloma, chronic lymphocytic leukemia, and mantle cell lymphoma.[1][2][8][9][10] These studies have evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of AT7519 administered via intravenous infusion.[8][9][10] The recommended Phase II dose (RP2D) has been established in at least one study as 27.0 mg/m² administered as a 1-hour intravenous infusion on days 1, 4, 8, and 11 every 3 weeks.[8][10] Dose-limiting toxicities have included mucositis, febrile neutropenia, rash, and hypokalemia.[8][10] Pharmacodynamic studies in patients have shown a reduction in markers of CDK activity in skin biopsies following treatment.[9][10]
Conclusion
This compound is a potent multi-CDK inhibitor that exerts its anti-cancer effects through the induction of cell cycle arrest and apoptosis. Its mechanism of action is underpinned by the inhibition of key CDKs involved in both cell cycle progression and transcriptional regulation. The preclinical and early clinical data suggest that AT7519 is a promising therapeutic agent for the treatment of various cancers. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that are most likely to benefit from treatment with this agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]
AT7519: A Potent Multi-Cyclin-Dependent Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AT7519 is a novel small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation and transcription.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] AT7519 has demonstrated potent anti-proliferative and pro-apoptotic activity in a wide range of preclinical cancer models, both in vitro and in vivo, and is currently being evaluated in clinical trials.[1][3][5][6] This technical guide provides a comprehensive overview of AT7519, focusing on its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and scientists in the field of oncology and drug development.
Introduction
The cell division cycle is a fundamental process orchestrated by a series of events that are tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.[2][3] In cancer, aberrant activation of these kinases leads to uncontrolled cell proliferation. AT7519 is an ATP-competitive inhibitor that targets several key CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][7] Its ability to simultaneously inhibit multiple CDKs involved in both cell cycle progression and transcription contributes to its potent anti-cancer effects.[1][2] This guide delves into the technical details of AT7519's activity and the methods used to evaluate its efficacy.
Mechanism of Action
AT7519 exerts its anti-tumor effects through a multi-pronged mechanism, primarily by inhibiting the catalytic activity of several CDKs.
-
Cell Cycle Arrest: By inhibiting CDK1, CDK2, CDK4, and CDK6, AT7519 disrupts the normal progression of the cell cycle.[2] Inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition.[2] Inhibition of CDK2 further reinforces this G1 arrest and also impedes S phase progression.[2][8] Finally, inhibition of CDK1, the key driver of mitosis, leads to a G2/M phase arrest.[2] This multi-point blockade of the cell cycle ultimately leads to a cessation of tumor cell proliferation.[2][3]
-
Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[1][2] P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcriptional elongation.[1] By inhibiting CDK9, AT7519 prevents RNA Pol II phosphorylation, leading to a global shutdown of transcription.[1] This is particularly detrimental to cancer cells, which are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins such as Mcl-1.[1] The downregulation of these survival proteins sensitizes cancer cells to apoptosis.
-
Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional inhibition culminate in the induction of programmed cell death, or apoptosis.[2][3] The inability of cancer cells to progress through the cell cycle, coupled with the loss of essential survival signals due to transcriptional repression, triggers the apoptotic cascade.
Furthermore, AT7519 has been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β), which may also contribute to its pro-apoptotic activity.[9]
Quantitative Data on Inhibitory Activity
The potency of AT7519 against various kinases and its anti-proliferative effects in different cancer cell lines have been extensively characterized. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of AT7519
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 210[2][7][10][11] |
| CDK2/cyclin A | 47[2][7][10][11] |
| CDK4/cyclin D1 | 100[2][7][10][11] |
| CDK5/p25 | 13[10] |
| CDK6/cyclin D3 | 170[2][7][10][11] |
| CDK9/cyclin T1 | <10[2][7][10][11] |
| GSK-3β | 89[4][9][10] |
IC50 values represent the concentration of AT7519 required to inhibit 50% of the kinase activity in biochemical assays.
Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 82[9] |
| HT29 | Colon Carcinoma | 40-940[2] |
| MCF-7 | Breast Adenocarcinoma | 40[9][12] |
| A2780 | Ovarian Carcinoma | 350[9] |
| MM.1S | Multiple Myeloma | 500[9] |
| U266 | Multiple Myeloma | 500[9] |
| HL60 | Promyelocytic Leukemia | Not specified |
| SW620 | Colorectal Adenocarcinoma | 940[9][12] |
IC50 values represent the concentration of AT7519 required to inhibit 50% of cell proliferation, typically after 72 hours of exposure.
Table 3: AT7519 Ki Value
| Kinase Target | Ki (nM) |
| CDK1 | 38[4][9] |
Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex, indicating the binding affinity of the inhibitor to the target kinase.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of AT7519.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of AT7519 on the enzymatic activity of purified CDK/cyclin complexes.
Principle: The assay quantifies the phosphorylation of a substrate by a specific CDK in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using a radiometric assay with ³³P-γ-ATP or through non-radioactive methods like fluorescence polarization.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified CDK/cyclin enzyme, a suitable substrate (e.g., Histone H1 for CDK1/2 or a specific peptide substrate), and ATP in a kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add serial dilutions of AT7519 (or vehicle control, typically DMSO) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP). Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 2% H₃PO₄ or EDTA).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). Wash the filters extensively to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay (e.g., TR-FRET): Utilize a specific antibody that recognizes the phosphorylated substrate. The binding of a fluorescently labeled secondary antibody generates a signal that can be measured on a plate reader.[13]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each AT7519 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of AT7519 on the viability and proliferation of cancer cells.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[9] The amount of formazan produced is proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of AT7519 for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle following treatment with AT7519.
Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that intercalates into DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with AT7519 for the desired time (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.[2][8]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to degrade RNA and prevent its staining).[2][3][8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo). The software will deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis following AT7519 treatment.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Cell Lysis: Treat cells with AT7519, then lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Rb, phospho-CDK1, cleaved PARP, Mcl-1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of AT7519 in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with AT7519, and tumor growth is monitored over time.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116, HT29) into the flank of immunocompromised mice (e.g., nude or SCID mice).[4]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer AT7519 to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a specific dosing schedule (e.g., 15 mg/kg, once daily).[1][9] The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a certain size).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of AT7519. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).[4]
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by AT7519 and the general workflow for its evaluation can aid in understanding its mechanism and characterization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. selleckchem.com [selleckchem.com]
- 8. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 9. merckmillipore.com [merckmillipore.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 13. CDK enzymatic and binding assays [bio-protocol.org]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
AT7519: A Comprehensive Technical Profile of a Multi-CDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
AT7519 is a novel, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs).[1] It has demonstrated potent activity against several key CDKs involved in both cell cycle regulation and transcription, making it a subject of significant interest in oncological research.[1][2][3] This technical guide provides an in-depth overview of the AT7519 inhibition profile, its mechanism of action, and the experimental methodologies used for its characterization.
Inhibition Profile and Potency
AT7519 is an ATP-competitive inhibitor that demonstrates potent, low nanomolar inhibitory activity against a range of cyclin-dependent kinases.[4][5] Its primary targets include CDKs essential for cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcription (CDK9).[3][6] The compound also shows activity against Glycogen Synthase Kinase-3β (GSK3β).[3][4] A summary of its inhibitory activity is presented below.
| Target Kinase | IC50 (nM) |
| CDK9/Cyclin T | <10 |
| CDK5/p35 | 13 |
| CDK2/Cyclin A | 47 |
| CDK4/Cyclin D1 | 100 |
| CDK6/Cyclin D3 | 170 |
| CDK1/Cyclin B | 210 |
| GSK3β | 89 |
Table 1: In vitro kinase inhibition profile of AT7519. Data compiled from multiple sources.[3][6][7]
Mechanism of Action
The anti-proliferative and pro-apoptotic effects of AT7519 stem from its ability to inhibit multiple CDKs, leading to a dual impact on cancer cells: cell cycle arrest and transcriptional suppression.
-
Cell Cycle Inhibition: By inhibiting CDK1, CDK2, CDK4, and CDK6, AT7519 disrupts the orderly progression of the cell cycle.[8] Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor sequestered, halting entry into the S-phase.[9] Inhibition of CDK2 and CDK1 further blocks progression through the S and G2/M phases, respectively.[3][9] This leads to an accumulation of cells in the G0/G1 and G2/M phases.[1]
-
Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9.[3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II).[2][9] This phosphorylation is critical for the elongation of transcription. By inhibiting CDK9, AT7519 prevents RNA Pol II-mediated transcription, leading to a rapid depletion of proteins with short half-lives.[2][10] Many of these short-lived proteins, such as Mcl-1 and XIAP, are critical anti-apoptotic factors.[1][2] Their downregulation is a key driver of AT7519-induced apoptosis.[2]
Experimental Protocols
The characterization of AT7519 involves a series of biochemical and cell-based assays to determine its potency and elucidate its mechanism of action.
In Vitro Kinase Assays
These assays are fundamental for determining the direct inhibitory effect of AT7519 on purified kinase enzymes.
-
Objective: To quantify the concentration of AT7519 required to inhibit 50% of the activity (IC50) of a specific kinase.
-
Methodology:
-
Reaction Mixture: Purified recombinant CDK/cyclin complexes are incubated in a reaction buffer containing a suitable substrate (e.g., Histone H1 for CDK1/2 or a specific peptide for others),[5] and [γ-³³P]ATP or unlabeled ATP.
-
Inhibitor Addition: A range of AT7519 concentrations is added to the reaction mixtures.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 30°C).[5]
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods:
-
Radiometric Filter Binding: The reaction mixture is passed through a filter membrane that captures the phosphorylated substrate. The radioactivity on the filter is then measured using a scintillation counter.[5]
-
ELISA/DELFIA: An antibody specific to the phosphorylated substrate is used to detect the product in an ELISA (Enzyme-Linked Immunosorbent Assay) or DELFIA (Dissociation-Enhanced Lanthanide Fluorometric Immunoassay) format.[5]
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the AT7519 concentration, and the IC50 value is calculated using a non-linear regression model.
-
Cell-Based Proliferation Assays
These assays measure the effect of AT7519 on the viability and proliferation of cancer cell lines.
-
Objective: To determine the concentration of AT7519 that inhibits cell growth by 50% (GI50) or reduces cell viability by 50% (IC50).
-
Methodology (MTS/MTT Assay):
-
Cell Seeding: Human tumor cell lines (e.g., HCT116, HL60) are seeded into 96-well plates and allowed to adhere overnight.[2][10]
-
Compound Treatment: Cells are treated with a serial dilution of AT7519 or a vehicle control (e.g., DMSO) for a specified duration, typically 48 to 72 hours.[1][2]
-
Reagent Addition: A tetrazolium salt reagent (e.g., MTS or MTT) is added to each well.[2] Metabolically active cells convert the reagent into a colored formazan (B1609692) product.
-
Incubation and Measurement: After a short incubation period (e.g., 2-6 hours), the absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[2]
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are then determined by plotting viability against drug concentration.
-
Mechanistic Cell-Based Assays
-
Western Blotting: This technique is used to assess the phosphorylation status of CDK substrates and the expression levels of downstream proteins.
-
Cell Lysis: Cells treated with AT7519 for various times are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins, such as phospho-Rb (T821), phospho-RNA Pol II (Ser2/Ser5), Mcl-1, and cleaved PARP.[2][3][10] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The results confirm target engagement and downstream pathway modulation.[2]
-
-
Cell Cycle Analysis: This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with AT7519, harvested, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram shows distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for quantification of cell cycle arrest.[1]
-
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. brieflands.com [brieflands.com]
- 9. Emerging approaches to CDK inhibitor development, a structural perspective - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00201A [pubs.rsc.org]
- 10. aacrjournals.org [aacrjournals.org]
AT7519 Hydrochloride: A Technical Guide to Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AT7519 hydrochloride is a potent, small-molecule, multi-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-cancer activity in a breadth of preclinical and clinical studies.[1][2] By targeting key regulators of the cell cycle and transcription, AT7519 induces cell cycle arrest, apoptosis, and tumor growth inhibition in various hematological and solid tumor models.[3][4] This technical guide provides an in-depth overview of the target validation of AT7519, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Introduction to this compound and its Primary Targets
AT7519 is an ATP-competitive inhibitor of several members of the cyclin-dependent kinase family, which are serine/threonine kinases crucial for cell cycle regulation and mRNA synthesis.[2][5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[3] AT7519 was identified through a fragment-based medicinal chemistry approach coupled with high-throughput X-ray crystallography.[3] The primary targets of AT7519 include CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[3][6] Its mechanism of action is primarily attributed to the inhibition of these kinases, leading to downstream effects on cell proliferation and survival.[3][4]
Biochemical and Cellular Potency
AT7519 demonstrates potent inhibitory activity against multiple CDKs in cell-free assays and robust anti-proliferative effects across a wide range of human tumor cell lines.[3][6]
Table 1: In Vitro Kinase Inhibitory Activity of AT7519
| Kinase Target | IC50 (nmol/L) |
| CDK1 | 210 |
| CDK2 | 47 |
| CDK4 | 100 |
| CDK5 | <10 |
| CDK6 | 170 |
| CDK9 | <10 |
| GSK3β | 89 |
Data compiled from multiple sources.[3][5][6]
Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines (72h exposure)
| Cell Line | Cancer Type | IC50 (nmol/L) |
| MCF-7 | Breast Cancer | 40 |
| HCT116 | Colon Cancer | 82 |
| HT29 | Colon Cancer | - |
| A2780 | Ovarian Cancer | 350 |
| SW620 | Colon Cancer | 940 |
| MM.1S | Multiple Myeloma | 500 (48h) |
| U266 | Multiple Myeloma | 500 (48h) |
| U87MG | Glioblastoma | Dose-dependent inhibition |
| U251 | Glioblastoma | Dose-dependent inhibition |
Data compiled from multiple sources.[5][6][7]
Mechanism of Action: Signaling Pathways and Cellular Consequences
The anti-cancer effects of AT7519 are a direct result of its inhibition of key CDKs, leading to distinct cellular outcomes.
Cell Cycle Arrest
Inhibition of CDK1 and CDK2 by AT7519 disrupts the G1/S and G2/M transitions of the cell cycle.[3][7] This is evidenced by a reduction in the S-phase cell population and an accumulation of cells in the G2/M and G0/G1 phases in treated cancer cells.[3]
Caption: AT7519-mediated inhibition of CDK1, 2, 4, and 6, leading to cell cycle arrest.
Induction of Apoptosis
AT7519 induces apoptosis in various cancer cell lines.[3][7] This is mediated, in part, by the inhibition of CDK9, which is a component of the positive transcription elongation factor b (P-TEFb).[3][4] Inhibition of CDK9 leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II, resulting in the downregulation of anti-apoptotic proteins like Mcl-1.[4][6]
Caption: Inhibition of CDK9 by AT7519 blocks transcription of anti-apoptotic genes.
In Vivo Target Validation and Efficacy
The anti-tumor activity of AT7519 has been validated in several human tumor xenograft models.
Table 3: In Vivo Efficacy of AT7519 in Xenograft Models
| Model | Cancer Type | Dosing Regimen | Outcome |
| HCT116 Xenograft | Colon Cancer | 9.1 mg/kg, i.p., twice daily | Tumor regression |
| HT29 Xenograft | Colon Cancer | 9.1 mg/kg, i.p., twice daily | Tumor regression |
| MM Xenograft | Multiple Myeloma | 15 mg/kg, i.p. | Inhibited tumor growth, prolonged survival |
| AMC711T Xenograft | Neuroblastoma | 5, 10, or 15 mg/kg/day, i.p., 5 days | Dose-dependent growth inhibition |
Data compiled from multiple sources.[3][6][8]
In vivo target engagement has been confirmed by observing the dephosphorylation of CDK substrates in tumor tissues from treated animals. For instance, a reduction in phosphorylated forms of Retinoblastoma protein (p-Rb) and Nucleophosmin (p-NPM) serves as a pharmacodynamic biomarker of AT7519 activity.[3][8]
Experimental Protocols
The following are generalized protocols for key assays used in the target validation of AT7519.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of AT7519 against purified kinases.
-
Methodology:
-
Kinase assays for CDK1, CDK2, and GSK3β are typically performed in a radiometric filter binding format. Assays for CDK5 are conducted in a DELFIA format, while those for CDK4 and CDK6 utilize an ELISA format.[6]
-
For radiometric assays, the kinase, appropriate cyclin partner, and substrate (e.g., Histone H1) are incubated with [γ-33P]ATP in the presence of varying concentrations of AT7519.
-
The reaction is stopped, and the mixture is transferred to a filter plate to capture the phosphorylated substrate.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (MTT or Alamar Blue)
-
Objective: To assess the anti-proliferative effect of AT7519 on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of AT7519 or vehicle control (DMSO) for 48-72 hours.[5][6]
-
Following incubation, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Alamar Blue is added to each well.[8]
-
Viable cells metabolize the reagent, resulting in a colorimetric change that is measured using a microplate reader.
-
The percentage of cell viability relative to the vehicle control is calculated, and IC50 values are determined.
-
Western Blotting for Pharmacodynamic Markers
-
Objective: To confirm target engagement in cells or tumor tissues by analyzing the phosphorylation status of CDK substrates.
-
Methodology:
-
Cells or tumor lysates are prepared in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-Rb (T821), p-NPM (T199), p-PP1α (T320), and p-RNA polymerase II (Ser2)).[3][8]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Caption: A typical experimental workflow for the preclinical validation of AT7519.
Clinical Development
AT7519 has progressed into Phase I and II clinical trials for various advanced cancers, including solid tumors and hematological malignancies.[1][9] In a Phase I study, AT7519 administered as an intravenous infusion was found to be well-tolerated, with a recommended Phase II dose (RP2D) of 27.0 mg/m².[1][9] At this dose, plasma concentrations exceeded those required for biological activity, and preliminary anti-cancer activity was observed.[1] Pharmacodynamic studies in patients' skin biopsies confirmed a reduction in markers of CDK activity.[9]
Conclusion
The target validation of this compound is well-established through a robust body of preclinical and early clinical data. Its potent, multi-targeted inhibition of CDKs translates into significant anti-proliferative and pro-apoptotic activity in a wide range of cancer models. The clear mechanism of action, demonstrated in vivo efficacy, and defined pharmacodynamic biomarkers provide a strong rationale for its continued clinical development as a promising anti-cancer therapeutic.
References
- 1. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Characterization of AT7519: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of proteins crucial for the regulation of the cell cycle and transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[2] This technical guide provides a comprehensive overview of the biological characterization of AT7519, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug development.
Mechanism of Action
AT7519 exerts its anti-cancer effects primarily through the inhibition of several CDKs, leading to cell cycle arrest and induction of apoptosis.[2][3] It is an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDKs.[4][5]
Inhibition of Cyclin-Dependent Kinases
AT7519 demonstrates potent inhibitory activity against a range of CDKs involved in both cell cycle progression and transcriptional regulation. Its primary targets include CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[6][7] The inhibition of these kinases disrupts the normal progression of the cell cycle.
Cell Cycle Arrest
By inhibiting key cell cycle CDKs, AT7519 induces cell cycle arrest at the G1/S and G2/M phases in various cancer cell lines.[8] This blockage prevents cancer cells from proceeding through the necessary checkpoints for division and proliferation.
Induction of Apoptosis
AT7519 is a potent inducer of apoptosis in a wide range of tumor cells.[2][8][9] This programmed cell death is a key mechanism of its anti-tumor activity. The induction of apoptosis is often observed following cell cycle arrest.[3] One of the key mechanisms through which AT7519 induces apoptosis is by inhibiting CDK9, which leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[4][10] This, in turn, inhibits transcription, particularly of anti-apoptotic proteins with short half-lives, such as Mcl-1.[9][10] The downregulation of these survival proteins sensitizes cancer cells to apoptosis.
Modulation of GSK-3β
In addition to CDK inhibition, AT7519 has been shown to inhibit glycogen (B147801) synthase kinase 3 beta (GSK-3β).[4][10] The activation of GSK-3β through the inhibition of its phosphorylation at serine 9 contributes to the pro-apoptotic effects of AT7519 in certain cancer types, such as multiple myeloma.[10]
Data Presentation
In Vitro Kinase Inhibitory Activity of AT7519
| Kinase Target | IC50 (nM) |
| CDK1 | 210 |
| CDK2 | 47 |
| CDK4 | 100 |
| CDK5 | 13 |
| CDK6 | 170 |
| CDK9 | <10 |
| GSK-3β | 89 |
Table 1: IC50 values of AT7519 against a panel of kinases. Data compiled from multiple sources.[7][10][11]
Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 54 |
| HT29 | Colon Carcinoma | 170 |
| A2780 | Ovarian Carcinoma | 350 |
| SK-OV-3 | Ovarian Carcinoma | 400 |
| A549 | Lung Carcinoma | 380 |
| MCF-7 | Breast Carcinoma | 40 |
| BT-20 | Breast Carcinoma | 320 |
| MDA-MB-468 | Breast Carcinoma | 340 |
| SK-BR3 | Breast Carcinoma | 140 |
| HL60 | Leukemia | 90 |
| MM.1S | Multiple Myeloma | 500 |
| U266 | Multiple Myeloma | 500 |
Table 2: IC50 values of AT7519 in various human cancer cell lines after 72 hours of exposure. Data compiled from multiple sources.[3][4][12]
In Vivo Efficacy of AT7519 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Schedule | Tumor Growth Inhibition | Reference |
| HCT116 | Colon Cancer | 9.1 mg/kg, twice daily | Tumor Regression | [13] |
| HT29 | Colon Cancer | 9.1 mg/kg, twice daily | Tumor Regression | [13] |
| C666-1 | Nasopharyngeal Carcinoma | 15 mg/kg, once daily | Significant Inhibition | [14] |
| Human MM Xenograft | Multiple Myeloma | 15 mg/kg, once daily (5 days/week for 2 weeks) | Inhibition & Prolonged Survival | [12] |
| AMC711T | Neuroblastoma | 10 or 15 mg/kg, once daily (5 days on, 2 days off for 3 weeks) | Almost Complete Block of Tumor Growth | [15] |
| U87MG & U251 | Glioblastoma | Not specified | Significant Reduction in Tumor Volume | [8][16] |
Table 3: Summary of in vivo efficacy of AT7519 in various human tumor xenograft models.
Pharmacokinetic Parameters of AT7519 from a Phase I Clinical Trial
| Dose Level (mg/m²) | Cmax (ng/mL) | AUC (ng·h/mL) |
| 1.8 - 40 | Dose-proportional increase | Linear increase with dose |
Table 4: Summary of pharmacokinetic data from a Phase I study in patients with refractory solid tumors. AT7519 was administered as a 1-hour intravenous infusion on days 1 through 5 of a 21-day cycle.[17][18][19] A recommended Phase II dose (RP2D) of 27.0 mg/m² was established for a schedule of 1-hour intravenous infusion on days 1, 4, 8, and 11 every 3 weeks.[20][21]
Mandatory Visualizations
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 of AT7519 against specific CDKs.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM DTT).
-
Reconstitute recombinant human CDK/cyclin enzyme (e.g., CDK2/Cyclin E1) in kinase buffer.
-
Prepare a suitable substrate (e.g., Histone H1 or a specific peptide) in kinase buffer.
-
Prepare ATP solution in kinase buffer.
-
Serially dilute AT7519 in DMSO and then further in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and AT7519 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable method, such as a radiometric assay (using ³²P-ATP) or a fluorescence/luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each AT7519 concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative effect of AT7519 on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of AT7519 in complete culture medium.
-
Replace the existing medium with the medium containing different concentrations of AT7519. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the effect of AT7519 on cell cycle distribution.
-
Cell Treatment and Harvesting:
-
Treat cells with AT7519 at the desired concentration and for the desired time.
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
-
Cell Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This protocol is used to quantify AT7519-induced apoptosis.
-
Cell Treatment and Harvesting:
-
Treat cells with AT7519 as required.
-
Harvest the cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
Western Blot Analysis for CDK Substrate Phosphorylation
This protocol is used to assess the in-cell activity of AT7519 by measuring the phosphorylation of CDK substrates.
-
Cell Lysis and Protein Quantification:
-
Treat cells with AT7519.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a CDK substrate (e.g., anti-phospho-Rb (Ser780), anti-phospho-RNA Polymerase II CTD (Ser2/5)). Also, probe for the total protein as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Human Tumor Xenograft Model
This protocol provides a general outline for evaluating the in vivo efficacy of AT7519.
-
Animal Model:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer AT7519 via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Monitoring and Data Collection:
-
Measure tumor volume (e.g., using calipers) and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
-
Immunohistochemistry for p-Rb (Example):
-
Fix the tumor tissue in formalin and embed in paraffin (B1166041).
-
Section the paraffin blocks and mount on slides.
-
Perform antigen retrieval (e.g., using citrate (B86180) buffer).
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against phosphorylated Rb.
-
Incubate with a secondary antibody and a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin (B73222) and visualize under a microscope.
-
Conclusion
AT7519 is a promising multi-targeted CDK inhibitor with potent anti-proliferative and pro-apoptotic activity across a broad range of cancer types. Its well-characterized mechanism of action, involving both cell cycle arrest and inhibition of transcription, provides a strong rationale for its clinical development. The data and protocols presented in this technical guide offer a comprehensive resource for researchers to further investigate the therapeutic potential of AT7519 and similar CDK inhibitors. Continued research is warranted to optimize its clinical application, potentially in combination with other anti-cancer agents, to improve patient outcomes.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. astx.com [astx.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. astx.com [astx.com]
- 20. researchgate.net [researchgate.net]
- 21. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]
AT7519: A Multi-Cyclin-Dependent Kinase Inhibitor and its Impact on Cell Cycle Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the eukaryotic cell cycle and transcription.[1][2] Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines has made it a subject of significant interest in oncology research and clinical development.[2][3][4] This technical guide provides a comprehensive overview of the effects of AT7519 on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
AT7519 exerts its anti-proliferative effects by targeting several key CDK enzymes that are essential for cell cycle transitions. In vitro kinase assays have demonstrated its potent inhibitory activity against a range of CDKs.[5][6]
Table 1: In Vitro Kinase Inhibitory Activity of AT7519
| Kinase | IC50 (nmol/L) |
| CDK1/cyclin B | 210 |
| CDK2/cyclin A | 47 |
| CDK4/cyclin D1 | 100 |
| CDK5/cyclin p25 | 13 |
| CDK6/cyclin D3 | 170 |
| CDK9/cyclin T1 | <10 |
| GSK3β | 89 |
Data sourced from supplementary materials of a 2009 study.[6]
The inhibition of these CDKs disrupts the phosphorylation of their respective substrates, leading to a halt in cell cycle progression. For instance, inhibition of CDK1 and CDK2 has been shown to be consistent with the observed antiproliferative effects of AT7519 in solid tumor cell lines.[1][2] The compound has been shown to inhibit the phosphorylation of the CDK1 substrate PP1α (T320) and the CDK2 substrates Rb (T821) and NPM (T199).[1]
Beyond its direct impact on cell cycle-regulating CDKs, AT7519 also potently inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II, thereby inhibiting transcription.[1][5] This transcriptional inhibition is thought to contribute significantly to the apoptotic effects of AT7519, particularly in leukemia cell lines.[7]
Effects on Cell Cycle Progression
Treatment of cancer cells with AT7519 leads to significant alterations in cell cycle distribution, primarily characterized by cell cycle arrest at the G0/G1 and G2/M phases, followed by the induction of apoptosis.
G0/G1 and G2/M Arrest
In multiple myeloma (MM) MM.1S cells, treatment with 0.5 μM AT7519 for as early as 6 hours resulted in an increase in the proportion of cells in the G0/G1 and G2/M phases.[5] Similarly, in HCT116 human colon carcinoma cells, a 24-hour treatment with AT7519 caused a reduction in the S phase population and an accumulation of cells in G2/M.[6] Studies in U937 leukemic cells also demonstrated an accumulation of cells in the G2/M phase.[8] In glioblastoma cells, AT7519 was found to arrest the cell cycle at both the G1/S and G2/M phases.[9][10]
Table 2: Effect of AT7519 on Cell Cycle Distribution in MM.1S Cells
| Treatment | Time (hours) | % G0/G1 | % S | % G2/M | % Sub-G1 |
| Control | 6 | 45 | 35 | 20 | <1 |
| AT7519 (0.5 μM) | 6 | 55 | 25 | 20 | <1 |
| Control | 12 | 48 | 32 | 20 | <2 |
| AT7519 (0.5 μM) | 12 | 50 | 20 | 25 | 5 |
| Control | 24 | 46 | 34 | 20 | <2 |
| AT7519 (0.5 μM) | 24 | 40 | 15 | 30 | 15 |
Data are illustrative based on published findings.[5]
Induction of Apoptosis
Prolonged exposure to AT7519 leads to an increase in the sub-G1 population, which is indicative of apoptotic cell death.[5][11] In MM.1S cells, an increase in the sub-G1 phase was observed starting from 12 hours of treatment with 0.5 μM AT7519.[5] This was confirmed by Annexin V and propidium (B1200493) iodide (PI) staining, which demonstrated apoptosis starting from 12 hours onwards, with a maximal effect at 48 hours.[5] The induction of apoptosis is further supported by the cleavage of caspases-3, -8, and -9.[5] In some cell types, such as glioblastoma, AT7519 has also been shown to induce pyroptosis through caspase-3-mediated cleavage of gasdermin E (GSDME).[9][10]
Antiproliferative Activity
AT7519 has demonstrated potent antiproliferative activity across a broad panel of human tumor cell lines, with IC50 values typically in the nanomolar range.
Table 3: Antiproliferative IC50 Values of AT7519 in Various Human Cancer Cell Lines (72h exposure)
| Cell Line | Cancer Type | IC50 (nmol/L) |
| HCT116 | Colon | 160 |
| HT29 | Colon | 400 |
| A2780 | Ovarian | 40 |
| MDA-MB-468 | Breast | 940 |
| U266 | Multiple Myeloma | 500 |
| MM.1S | Multiple Myeloma | 500 |
Data sourced from a 2009 study.[2][6]
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of AT7519 or vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 6, 12, 24 hours).[6]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and collect them by centrifugation. Wash the cells with phosphate-buffered saline (PBS) and then fix them by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. The cells can be stored at -20°C.[6]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 0.1 mg/mL) in PBS.[6]
-
Flow Cytometry: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population, can be quantified using appropriate cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed and treat cells with AT7519 as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension according to the manufacturer's instructions.
-
Flow Cytometry: Incubate the cells for 15 minutes at room temperature in the dark. Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Logical Relationships and Therapeutic Implications
The multifaceted mechanism of action of AT7519, targeting both cell cycle progression and transcription, provides a strong rationale for its investigation as an anticancer agent.[2][5] By inducing cell cycle arrest, AT7519 can halt the proliferation of tumor cells. The subsequent induction of apoptosis provides a mechanism for eliminating these arrested cells. This dual activity makes AT7519 a promising candidate for the treatment of various malignancies, including hematological cancers and solid tumors.[2][5][12] Clinical trials have been initiated to evaluate the safety and efficacy of AT7519 in patients with advanced cancers.[4][13]
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. brieflands.com [brieflands.com]
- 9. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Apoptosis Induction by AT7519 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7519 Hydrochloride is a potent, small-molecule, multi-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-neoplastic activity across a range of solid and hematological malignancies.[1][2] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying AT7519-induced apoptosis, detailed experimental protocols for its characterization, and a summary of its efficacy in various cancer cell lines.
Introduction
Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other key cellular processes.[1][5] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6][7] AT7519 is an ATP-competitive inhibitor targeting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[8][9] By inhibiting these kinases, AT7519 disrupts cell cycle progression and, crucially, triggers programmed cell death, or apoptosis. This document will explore the intricate signaling pathways modulated by AT7519 to induce apoptosis, providing a comprehensive resource for researchers in the field.
Mechanism of Action: Induction of Apoptosis
AT7519 employs a multi-faceted approach to induce apoptosis in cancer cells, primarily through two interconnected mechanisms: inhibition of transcriptional CDKs leading to the downregulation of anti-apoptotic proteins, and the activation of pro-apoptotic signaling cascades.
Transcriptional Inhibition and Downregulation of Anti-Apoptotic Proteins
AT7519 potently inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[10][11] CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcriptional elongation.[2][12] Inhibition of CDK9 by AT7519 leads to decreased phosphorylation of RNA Pol II, resulting in a global inhibition of transcription.[9][12]
This transcriptional repression disproportionately affects proteins with short half-lives, including several key anti-apoptotic proteins.[12][13]
-
Mcl-1: A member of the Bcl-2 family, Mcl-1 is a crucial survival factor in many cancers. AT7519 treatment leads to a rapid downregulation of Mcl-1 protein levels, a key event in the initiation of apoptosis.[10][14]
-
XIAP: The X-linked inhibitor of apoptosis protein (XIAP) is another important anti-apoptotic protein whose expression is reduced following AT7519 treatment.[12]
The depletion of these critical survival proteins shifts the cellular balance towards apoptosis.
Activation of Pro-Apoptotic Signaling
AT7519 also actively promotes apoptosis through the modulation of other signaling pathways:
-
GSK-3β Activation: AT7519 has been shown to induce the activation of Glycogen Synthase Kinase 3β (GSK-3β) by decreasing its inhibitory phosphorylation at serine 9.[5][12] Activated GSK-3β can phosphorylate Mcl-1, tagging it for proteasomal degradation, thereby further contributing to the decline in Mcl-1 levels.[15]
-
Intrinsic Apoptosis Pathway: The downregulation of anti-apoptotic Bcl-2 family members like Mcl-1 and Bcl-2, coupled with an increase in pro-apoptotic proteins such as NOXA and Bim, leads to mitochondrial outer membrane permeabilization (MOMP).[16][17] This results in the release of cytochrome c into the cytoplasm, which then activates the caspase cascade.[16]
-
Caspase Activation: AT7519 treatment leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[16] Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[16][18]
The induction of apoptosis by AT7519 appears to be independent of the p53 tumor suppressor status in some cancer cells, suggesting its potential efficacy in a broad range of tumors.[4][19]
Quantitative Data Summary
The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Antiproliferative Activity of AT7519
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Cancer | 82 | [20] |
| HT29 | Colon Cancer | 940 | [20] |
| A2780 | Ovarian Cancer | 350 | [20] |
| MCF-7 | Breast Cancer | 40 | [20] |
| MM.1S | Multiple Myeloma | 500 | [12] |
| U266 | Multiple Myeloma | 500 | [12] |
| U87MG | Glioblastoma | ~400 | [16] |
| U251 | Glioblastoma | ~400 | [16] |
Table 2: Effects of AT7519 on Apoptosis-Related Protein Expression
| Cell Line | Protein | Effect | Time Point | Reference |
| MM.1S | Mcl-1 | Decreased | 4 h | [12] |
| MM.1S | XIAP | Decreased | 4 h | [12] |
| U251 | Mcl-1 | Decreased | 48 h | [16] |
| U87MG | Bcl-2 | Decreased | 48 h | [16] |
| U251 | NOXA | Increased | 48 h | [16] |
| U87MG | Cleaved Caspase-3 | Increased | 48 h | [16] |
| U251 | Cleaved PARP1 | Increased | 48 h | [16] |
| HL60 | Mcl-1 | Decreased | 4 h | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of AT7519-induced apoptosis.
Caption: Western blot workflow for apoptosis marker analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described for assessing the cytotoxic effects of AT7519.[12][21]
Materials:
-
Cancer cell lines (e.g., MM.1S, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of AT7519 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the AT7519 dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard methods used to quantify AT7519-induced apoptosis.[12][20]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of AT7519 or vehicle control for the desired time (e.g., 12, 24, 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells is determined by quantifying the Annexin V-positive cell population.[12]
Western Blot Analysis
This protocol outlines the general procedure for detecting changes in protein expression following AT7519 treatment.[12][16]
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with AT7519 as described in the apoptosis assay.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression relative to a loading control (e.g., β-actin).
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis through a dual mechanism involving transcriptional inhibition of key survival proteins and the activation of pro-apoptotic signaling pathways. Its ability to target multiple CDKs provides a robust strategy to overcome the redundancy often observed in cancer cell signaling. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and development of AT7519 as a potential therapeutic for a variety of malignancies. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential.[2][22]
References
- 1. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and … [ouci.dntb.gov.ua]
- 8. Therapy Detail [ckb.genomenon.com]
- 9. selleckchem.com [selleckchem.com]
- 10. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. thorax.bmj.com [thorax.bmj.com]
- 15. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. selleckchem.com [selleckchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ashpublications.org [ashpublications.org]
AT7519: A Multi-faceted Inhibitor of RNA Polymerase II-Mediated Transcription
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has demonstrated significant anti-neoplastic activity in a range of preclinical models.[1] Its primary mechanism of action involves the inhibition of transcriptional CDKs, leading to the suppression of RNA polymerase II (Pol II) activity and subsequent apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the core mechanism of AT7519, focusing on its inhibition of RNA Pol II. It includes a detailed summary of its biochemical and cellular activity, experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
The regulation of transcription is a fundamental process in all eukaryotic cells, and its dysregulation is a hallmark of cancer. RNA polymerase II is the key enzyme responsible for transcribing all protein-coding genes. Its activity is tightly controlled by a family of cyclin-dependent kinases (CDKs), which phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1. This phosphorylation is essential for the initiation and elongation of transcription.
AT7519 is a multi-CDK inhibitor with high potency against CDKs involved in both cell cycle progression and transcriptional regulation.[4][5] Its ability to inhibit transcriptional CDKs, particularly CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), underpins its primary mechanism of anti-cancer activity.[2][6] By preventing the phosphorylation of the Pol II CTD, AT7519 effectively stalls transcription, leading to the depletion of short-lived anti-apoptotic proteins and cell death.[2][7]
Mechanism of Action: Inhibition of RNA Polymerase II
AT7519 exerts its inhibitory effect on transcription through the direct inhibition of CDKs that phosphorylate the CTD of RNA Pol II. The CTD consists of multiple repeats of the heptapeptide (B1575542) consensus sequence YSPTSPS, and the phosphorylation of serine residues at positions 2 and 5 (Ser2 and Ser5) is critical for transcriptional regulation.
-
Inhibition of CDK9: CDK9, as part of the P-TEFb complex, is a primary kinase responsible for phosphorylating Ser2 of the Pol II CTD. This phosphorylation event is crucial for the transition from transcription initiation to productive elongation. AT7519 potently inhibits CDK9, thereby preventing Ser2 phosphorylation and causing a global blockade of transcriptional elongation.[2][6]
-
Inhibition of other CDKs: AT7519 also inhibits other CDKs, such as CDK7 (a component of TFIIH) which is involved in Ser5 phosphorylation during transcription initiation, albeit with lower potency.[7][8] The compound also shows potent activity against cell cycle-related CDKs including CDK1, CDK2, CDK4, and CDK5.[4][5][9]
The inhibition of Pol II phosphorylation by AT7519 leads to a rapid decrease in the levels of messenger RNA (mRNA) for proteins with short half-lives.[2] This is particularly detrimental to cancer cells, which are often reliant on the high expression of anti-apoptotic proteins like Mcl-1 and the proto-oncogene c-Myc to maintain their survival and proliferative state.[7][10][11] The depletion of these critical survival factors is a key downstream event that triggers apoptosis in AT7519-treated cells.[2][12]
Quantitative Data
The following tables summarize the in vitro kinase inhibitory activity of AT7519 and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of AT7519
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 210 |
| CDK2/cyclin A | 47 |
| CDK2/cyclin E | 510 |
| CDK4/cyclin D1 | 100 |
| CDK5/p35 | 18 |
| CDK6/cyclin D3 | 660 |
| CDK9/cyclin T1 | <10 |
| GSK3β | 89 |
Data compiled from multiple sources.[4][5][9]
Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 54 |
| HT29 | Colon Carcinoma | 170 |
| A2780 | Ovarian Carcinoma | 350 |
| SK-OV-3 | Ovarian Carcinoma | 400 |
| A549 | Lung Carcinoma | 380 |
| MCF-7 | Breast Carcinoma | 40 |
| BT-20 | Breast Carcinoma | 320 |
| MDA-MB-468 | Breast Carcinoma | 340 |
| SK-BR3 | Breast Carcinoma | 140 |
| HL60 | Leukemia | 90 |
| MM.1S | Multiple Myeloma | 500 |
| U266 | Multiple Myeloma | 500 |
| OPM1 | Multiple Myeloma | >2000 |
| RPMI 8226 | Multiple Myeloma | >2000 |
Data compiled from multiple sources.[7][13]
Signaling Pathways and Experimental Workflows
Signaling Pathway of AT7519-mediated Inhibition of RNA Polymerase II
The following diagram illustrates the core signaling pathway affected by AT7519, leading to the inhibition of transcription and induction of apoptosis.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. astx.com [astx.com]
In Vitro Antiproliferative Activity of AT7519: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiproliferative activity of AT7519, a potent multi-cyclin-dependent kinase (CDK) inhibitor. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action
AT7519 exerts its antiproliferative effects primarily by inhibiting multiple cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[1] By targeting these kinases, AT7519 disrupts normal cell cycle progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[1][2] The compound is an ATP-competitive inhibitor, binding to the ATP pocket of CDKs and preventing the phosphorylation of their substrates.[3][4]
Key Molecular Targets of AT7519
AT7519 demonstrates potent inhibitory activity against a range of CDKs crucial for both cell cycle control and transcriptional regulation.
| Target | IC50 (nM) | Primary Function |
| CDK1 | 210 | G2/M transition |
| CDK2 | 47 | G1/S transition, S phase progression |
| CDK4 | 100 | G1/S transition |
| CDK5 | - | Neuronal functions, potential role in cancer |
| CDK6 | 170 | G1/S transition |
| CDK9 | <10 | Transcriptional regulation (as part of P-TEFb) |
| GSK3β | 89 | Multiple signaling pathways |
Table 1: In vitro kinase inhibitory activity of AT7519. Data compiled from multiple sources.[2][3][5][6]
The inhibition of cell cycle-related CDKs (CDK1, CDK2, CDK4, CDK6) by AT7519 leads to the arrest of cancer cells at the G1/S and G2/M phases of the cell cycle.[2][7] Furthermore, the potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in the suppression of transcription of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis.[8]
Figure 1. Mechanism of action of AT7519.
In Vitro Antiproliferative Activity
AT7519 demonstrates potent antiproliferative activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting its significant potency.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| HCT116 | Colon Carcinoma | 82 | 72 |
| HT29 | Colorectal Adenocarcinoma | - | - |
| SW620 | Colorectal Adenocarcinoma | 940 | 72 |
| MCF-7 | Breast Adenocarcinoma | 40 | 72 |
| MDA-MB-468 | Breast Adenocarcinoma | - | - |
| A2780 | Ovarian Carcinoma | 350 | 72 |
| U87MG | Glioblastoma | - | - |
| U251 | Glioblastoma | - | - |
| MM.1S | Multiple Myeloma | 500 | 48 |
| U266 | Multiple Myeloma | 500 | 48 |
| U937 | Histiocytic Lymphoma | - | - |
| HL60 | Promyelocytic Leukemia | - | - |
| AMC711T | Neuroblastoma | - | - |
Table 2: Antiproliferative activity of AT7519 in various human cancer cell lines. IC50 values represent the concentration of AT7519 required to inhibit cell proliferation by 50%. Data compiled from multiple sources.[2][3][9][10][11]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the in vitro antiproliferative activity of AT7519.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of AT7519.
Principle: Colorimetric or luminescent assays are used to quantify the number of viable cells in a culture after treatment with the compound.
Protocol (General):
-
Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AT7519 for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
AlamarBlue™ Assay: Add AlamarBlue™ reagent and incubate for 1-4 hours.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance (MTT, AlamarBlue™) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Figure 2. Workflow for cell viability assays.
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of AT7519 on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Culture cells with AT7519 at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An increase in the G0/G1 and/or G2/M populations and a decrease in the S phase population are indicative of cell cycle arrest.[2]
Apoptosis Assays
The induction of apoptosis is a key mechanism of AT7519-mediated cell death.[7][12][13]
Principle (Annexin V/PI Staining): Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with AT7519 for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14]
Figure 3. Apoptotic signaling induced by AT7519.
Conclusion
AT7519 is a potent, multi-targeted CDK inhibitor with significant in vitro antiproliferative activity against a wide array of human cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest at the G1/S and G2/M phases and the promotion of apoptosis, largely through the inhibition of transcriptional CDKs. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of AT7519 as a potential therapeutic agent in oncology.
References
- 1. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 7. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 12. Induction of eosinophil apoptosis by the cyclin-dependent kinase inhibitor AT7519 promotes the resolution of eosinophil-dominant allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thorax.bmj.com [thorax.bmj.com]
- 14. brieflands.com [brieflands.com]
AT7519 Hydrochloride: A Technical Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AT7519 Hydrochloride is a potent, small-molecule, multi-targeted inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.[1][2][3] Its mechanism of action centers on the disruption of cell cycle progression and the inhibition of transcriptional regulation, leading to cell cycle arrest and apoptosis in a variety of human tumor cells.[2][4] Preclinical studies have demonstrated its anti-proliferative activity across a range of solid tumor cell lines and efficacy in xenograft models.[2][5] Clinical investigations in patients with advanced solid tumors have established a safety profile and recommended dose for further studies.[6][7] This document provides a comprehensive technical overview of AT7519, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate its investigation in solid tumor research.
Mechanism of Action
AT7519 is an ATP-competitive inhibitor of multiple CDKs, which are key regulators of the cell cycle and transcription.[1] The primary anti-tumor effects of AT7519 are driven by its potent inhibition of CDK1, CDK2, and CDK9.
-
Cell Cycle Arrest (G1/S and G2/M Phases): By inhibiting CDK2/Cyclin E and CDK1/Cyclin B complexes, AT7519 blocks the phosphorylation of key substrates required for cell cycle progression. Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (pRb), maintaining it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby halting the G1/S transition.[8][9] Inhibition of CDK1, the primary driver of mitosis, leads to a G2/M arrest.[10][11]
-
Transcriptional Inhibition and Apoptosis: AT7519 potently inhibits CDK9, a component of the positive transcription elongation factor b (p-TEFb).[12] CDK9 is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[4][12] By inhibiting CDK9, AT7519 downregulates these survival proteins, leading to the induction of apoptosis.[4]
Below is a diagram illustrating the primary mechanisms of action of AT7519.
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Kinetics of G2 and M Transitions Regulated by B Cyclins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of AT7519 Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 Hydrochloride is a novel, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has undergone extensive preclinical evaluation and has been advanced into clinical trials.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making CDKs attractive therapeutic targets for oncology.[3][4][5] AT7519 was developed to target several members of the CDK family, thereby disrupting cell cycle progression, inhibiting transcription, and inducing apoptosis in malignant cells.[4][6][7] This document provides a comprehensive overview of the preclinical data for AT7519, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
AT7519 is an ATP-competitive inhibitor that potently targets multiple CDKs involved in both cell cycle control and transcriptional regulation.[7][8][9] Its primary targets include CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[4][7][10] The compound also shows inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3β).[4][7][8]
The inhibition of these kinases by AT7519 leads to several key downstream anti-tumor effects:
-
Cell Cycle Arrest: By inhibiting CDK1, CDK2, and CDK4/6, AT7519 blocks cell cycle progression at the G1/S and G2/M phases.[1][7][11] This is evidenced by the reduced phosphorylation of CDK substrates such as Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[1][12]
-
Transcriptional Inhibition: AT7519 potently inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb).[1][6][7] This leads to decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), resulting in the inhibition of transcription.[1][4][6][7] This effect preferentially impacts the expression of proteins with short half-lives, including key survival factors like Mcl-1 and XIAP.[4][6]
-
Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional inhibition culminate in the induction of programmed cell death.[3][4] AT7519 has been shown to induce apoptosis through the cleavage of caspase-3 and PARP.[13][14] In some cancer types, such as glioblastoma, AT7519 also induces pyroptosis via caspase-3-mediated cleavage of gasdermin E (GSDME).[11][15]
-
GSK-3β Activation: AT7519 treatment leads to the dephosphorylation (activation) of GSK-3β, a mechanism that contributes to its pro-apoptotic effects independently of transcriptional inhibition.[4][5]
Data Presentation: Quantitative Preclinical Data
In Vitro Kinase Inhibitory Activity
AT7519 demonstrates potent inhibitory activity against a range of cyclin-dependent kinases in cell-free biochemical assays.
Table 1: In Vitro Kinase Inhibitory Activity of AT7519
| Kinase Target | IC50 (nmol/L) | Reference |
|---|---|---|
| CDK1/Cyclin B | 210 | [7][10] |
| CDK2/Cyclin A | 47 | [7][10] |
| CDK4/Cyclin D1 | 100 | [7][10] |
| CDK5/p35 | 13 | [7][10] |
| CDK6/Cyclin D3 | 170 | [7][10] |
| CDK9/Cyclin T1 | <10 | [7][10] |
In Vitro Antiproliferative Activity
AT7519 exhibits potent antiproliferative and cytotoxic effects across a broad panel of human cancer cell lines.
Table 2: Antiproliferative Activity of AT7519 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| HCT116 | Colon Carcinoma | 0.082 | 72 | [8] |
| HT29 | Colon Carcinoma | 0.28 | 72 | [3] |
| SW620 | Colon Carcinoma | 0.94 | 72 | [8][9] |
| MCF-7 | Breast Adenocarcinoma | 0.04 | 72 | [8][9] |
| A2780 | Ovarian Carcinoma | 0.35 | 72 | [8] |
| U87MG | Glioblastoma | 0.22 | 48 | [11] |
| U251 | Glioblastoma | 0.25 | 48 | [11] |
| MM.1S | Multiple Myeloma | 0.5 | 48 | [4][8] |
| U266 | Multiple Myeloma | 0.5 | 48 | [4][8] |
| HL60 | Acute Myeloid Leukemia | ~0.4 (Effective Conc.) | 4 | [6] |
| IMR-32 | Neuroblastoma (MYCN-amp) | 0.14 (LC50) | Not Specified | [12] |
| SK-N-AS | Neuroblastoma (MYCN non-amp) | 0.81 (LC50) | Not Specified |[12] |
Note: IC50 values can vary based on the specific assay conditions (e.g., MTT, Alamar Blue) and exposure duration.
In Vivo Efficacy in Xenograft Models
AT7519 has demonstrated significant anti-tumor activity in various mouse xenograft models.
Table 3: Summary of In Vivo Preclinical Studies of AT7519
| Cancer Model | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|
| HCT116 & HT29 Colon Xenograft | 9.1 mg/kg, twice daily (i.p.) | Caused tumor regression. | [3][8] |
| HL60 Leukemia Xenograft | 15 mg/kg, once daily (i.p.) | Optimal efficacy; reduced Mcl-1 levels in tumors. | [6] |
| Human MM Xenograft | 15 mg/kg (schedule not specified) | Inhibited tumor growth, prolonged median survival (40 vs 27.5 days), increased caspase-3 activation. | [4][14] |
| Glioblastoma Xenograft (Subcutaneous & Intracranial) | Not specified | Significantly reduced tumor volume. | [11][15] |
| MYCN-amplified Neuroblastoma Xenograft (AMC711T) | 10-15 mg/kg/day for 5 days (i.p.) | Almost complete blockage of tumor growth; reduced p-Rb and p-NPM levels. | [12] |
| Th-MYCN Transgenic Mouse | 15 mg/kg/day | Improved survival and significant tumor regression (86% reduction at day 7). |[12] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice provide insight into the drug's distribution and clearance.
Table 4: Summary of Preclinical Pharmacokinetic Parameters of AT7519 in Mice
| Parameter | Value | Dosing | Model | Reference |
|---|---|---|---|---|
| Plasma Clearance | 55 mL/min/kg | Not Specified | Mouse | [1] |
| Bioavailability (i.p.) | ~100% | 5 mg/kg | HCT116 Xenograft | [12] |
| Plasma Cmax | 1886 ng/mL | 5 mg/kg (i.p.) | Neuroblastoma Xenograft | [12] |
| Plasma t1/2 | 1.6 h | 5 mg/kg (i.p.) | Neuroblastoma Xenograft | [12] |
| Protein Binding (Mouse Plasma) | 42% | 1 µg/mL | In Vitro |[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments used to evaluate AT7519.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of AT7519 (e.g., 0-4 µM) for specified durations (e.g., 24, 48, 72 hours).[4] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilization agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells (e.g., MM.1S) and treat with AT7519 (e.g., 0.5 µM) or vehicle for various time points (e.g., 6, 12, 24 hours).[4]
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting DNA content data for at least 10,000 events.
-
Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[4]
Western Blotting for Pharmacodynamic Markers
This technique is used to detect changes in protein expression and phosphorylation.
-
Protein Extraction: Treat cells (e.g., HCT116) with AT7519, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Rb (T821), p-RNA Pol II (Ser2), total Rb, actin) overnight at 4°C.[1][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of AT7519 in a living organism.
-
Cell Preparation: Harvest cancer cells (e.g., HCT116) during their exponential growth phase and resuspend them in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.[16]
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[4][16]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.[17]
-
Drug Formulation and Administration: Formulate AT7519 in a suitable vehicle (e.g., saline).[12] Administer the drug via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., 15 mg/kg daily).[6][8] The control group receives the vehicle only.
-
Efficacy Assessment: Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[17] Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors can be excised for analysis of biomarkers (e.g., p-Rb, caspase-3 cleavage) by immunohistochemistry or Western blot to confirm target engagement.[4][12]
-
Survival Analysis: For survival studies, monitor mice until a predetermined endpoint (e.g., tumor volume limit, clinical signs) and analyze survival data using Kaplan-Meier curves.[4]
Conclusion
The preclinical data for this compound robustly demonstrate its potential as an anti-cancer agent. Its mechanism as a multi-CDK inhibitor translates into potent in vitro antiproliferative activity across a wide range of hematological and solid tumor cell lines.[1][4][7] This in vitro efficacy is confirmed in multiple in vivo xenograft models, where AT7519 treatment leads to significant tumor growth inhibition, and in some cases, tumor regression and prolonged survival.[3][4][11] The well-characterized pharmacodynamic markers, such as reduced phosphorylation of Rb and RNA Pol II, provide clear evidence of target engagement in vivo.[1][12] These comprehensive preclinical findings have provided a strong rationale for the ongoing clinical evaluation of AT7519 in patients with advanced cancers.[3][4][5]
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
AT7519 Hydrochloride: A Technical Overview of Phase I Clinical Trial Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 Hydrochloride is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, 2, 4, 5, 6, and 9.[1][2][3] By targeting these key regulators of the cell cycle and transcription, AT7519 has demonstrated anti-cancer activity in preclinical models, leading to its evaluation in clinical trials.[1][4] This technical guide provides an in-depth summary of the available results from Phase I clinical trials of AT7519, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action
AT7519 exerts its anti-tumor effects through a multi-pronged mechanism. It competitively inhibits ATP binding to various CDKs, leading to cell cycle arrest and apoptosis.[1][3] Key mechanisms include:
-
Cell Cycle Inhibition: Inhibition of CDK1 and CDK2 leads to cell cycle blockade at the G0/G1 and G2/M phases.[1] This is evidenced by the reduced phosphorylation of CDK1 and CDK2 substrates such as Protein Phosphatase 1 alpha (PP1a), Retinoblastoma protein (Rb), and Nucleophosmin (NPM).[1]
-
Transcriptional Inhibition: AT7519 inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. This leads to decreased phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, resulting in the inhibition of transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[2][5]
-
Induction of Apoptosis: The combination of cell cycle arrest and transcriptional inhibition ultimately leads to programmed cell death (apoptosis) in cancer cells.[1][2]
-
GSK-3β Activation: AT7519 has been shown to induce rapid dephosphorylation of GSK-3β at serine 9, leading to its activation and contributing to apoptosis.[2]
Below is a diagram illustrating the signaling pathway of AT7519.
Caption: Signaling pathway of this compound.
Phase I Clinical Trial Results
Two key Phase I studies with different dosing schedules have been reported for AT7519 in patients with advanced solid tumors.
Study 1: Daily Dosing Schedule
This study evaluated AT7519 administered as a 1-hour intravenous infusion on five consecutive days every three weeks.[6][7]
-
Study Design: A '3+3' dose-escalation design was used.[6]
-
Patient Population: Patients with advanced, refractory solid tumors.[6]
-
Dose Levels: Seven dose levels were investigated, ranging from 1.8 to 40 mg/m²/day.[6]
-
Pharmacokinetics (PK): Blood samples were collected to monitor AT7519 plasma concentrations.[6]
-
Pharmacodynamics (PD): Surrogate tissues (skin biopsies) were collected before and after treatment to assess markers of CDK activity, such as Proliferating Cell Nuclear Antigen (PCNA) and Ki-67.[7][8] Serum samples were also analyzed for apoptosis markers like cleaved cytokeratin 18.[8]
Table 1: Dose-Limiting Toxicities (DLTs) for Daily Dosing Schedule [6]
| Dose Level (mg/m²/day) | DLTs Observed |
| 34 | QTc prolongation (Grade 5, one death), Fatigue (Grade 4), Mucositis (Grade 3) |
| 40 | Hypotension, ST segment elevation |
Table 2: Pharmacokinetic Parameters for Daily Dosing Schedule [6][8]
| Parameter | Observation |
| Inter-patient Variation | Modest (<3-fold) |
| Exposure vs. Dose | Linear increase with increasing doses |
Table 3: Clinical Activity for Daily Dosing Schedule [6]
| Response Category | Number of Patients |
| Prolonged Partial Response | 1 |
| Stable Disease (>6 months) | 4 |
Due to concerns about a dose-dependent increase in the QTc interval, this study was discontinued (B1498344) without establishing a maximum tolerated dose (MTD).[6][7]
Study 2: Intermittent Dosing Schedule
This study evaluated AT7519 administered as a 1-hour intravenous infusion on days 1, 4, 8, and 11 every three weeks.[4][9]
-
Study Design: A '3+3' dose-escalation design was employed.[4][9]
-
Patient Population: Patients with advanced refractory solid tumors or non-Hodgkin's lymphoma.[4][9]
-
Pharmacokinetics (PK): Pharmacokinetic samples were collected after the first infusion of AT7519.[4][9]
-
Pharmacodynamics (PD): Pharmacodynamic samples were obtained from selected patients.[4][9]
Table 4: Dose-Limiting Toxicities (DLTs) for Intermittent Dosing Schedule [4][9]
| Dose Level (mg/m²) | DLTs Observed |
| 21.6 | Grade 3 rash, mucositis, and infection without neutropenia |
| 27.0 | Grade 3 mucositis and fatigue |
| 32.4 | Grade 3 febrile neutropenia and hypokalemia |
Table 5: Recommended Phase II Dose (RP2D) [4][9][10]
| Parameter | Value |
| RP2D | 27.0 mg/m² |
Table 6: Pharmacokinetic Parameters at RP2D (27.0 mg/m²) [4]
| Parameter | Value (mean ± SD) |
| Cmax | 591 ± 358 ng/mL |
Table 7: Clinical Activity for Intermittent Dosing Schedule [4][9]
| Response Category | Details |
| Best Response | Stable Disease in 10 out of 19 evaluable patients |
| Median Duration | 3.3 months (range: 2.5 to 11.1 months) |
This intermittent dosing schedule was found to be well-tolerated, and a recommended Phase II dose was established.[4][9] Notably, no clinically significant QTc prolongation was observed with this schedule.[4][9]
Experimental Workflows
The general workflow for the Phase I clinical trials of AT7519 is depicted below.
Caption: Generalized workflow of the AT7519 Phase I trials.
Conclusion
The Phase I clinical trials of this compound have provided valuable insights into its safety, pharmacokinetics, and pharmacodynamics. While the daily dosing schedule was halted due to cardiac toxicity, the intermittent schedule was well-tolerated and established a recommended Phase II dose of 27.0 mg/m².[4][6][9] At this dose, plasma concentrations of AT7519 exceeded those required for biological activity in preclinical models, and preliminary signs of anti-cancer activity were observed.[4] The pharmacodynamic data from these studies confirmed the on-target activity of AT7519 through the inhibition of CDK-related markers.[4][6][9] These findings support the further clinical development of AT7519 in various malignancies, with ongoing and future studies likely to focus on the intermittent dosing schedule.
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
- 8. ascopubs.org [ascopubs.org]
- 9. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. [clin.larvol.com]
Methodological & Application
AT7519 Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 Hydrochloride is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1] It has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines, making it a subject of interest in oncology research and drug development.[2] AT7519 exerts its effects primarily through the inhibition of CDKs, key regulators of the cell cycle, and transcription.[3][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
AT7519 is an ATP-competitive inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[4][5] The inhibition of these kinases leads to multiple downstream effects:
-
Cell Cycle Arrest: Inhibition of CDK1, CDK2, CDK4, and CDK6 disrupts the normal progression of the cell cycle, leading to arrest at the G0/G1 and G2/M phases.[4][5]
-
Transcriptional Inhibition: AT7519 potently inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb). This leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNA pol II), resulting in the inhibition of transcription of short-lived anti-apoptotic proteins like Mcl-1.[3][6]
-
Induction of Apoptosis: The combination of cell cycle arrest and transcriptional inhibition of survival signals culminates in the induction of programmed cell death (apoptosis).[3][7]
-
GSK-3β Activation: AT7519 has also been shown to induce the dephosphorylation and subsequent activation of Glycogen Synthase Kinase 3 beta (GSK-3β), which can contribute to its pro-apoptotic effects independently of transcriptional inhibition.[5]
Signaling Pathway
Caption: this compound signaling pathway.
Quantitative Data Summary
In Vitro Kinase Inhibitory Activity of AT7519
| Kinase Target | IC50 (nmol/L) |
| CDK9/Cyclin T | <10 |
| CDK5/p35 | 13 |
| CDK2/Cyclin A | 47 |
| GSK-3β | 89 |
| CDK4/Cyclin D1 | 100 |
| CDK1/Cyclin B | 210 |
Data compiled from multiple sources.[4][8]
In Vitro Anti-proliferative Activity of AT7519
| Cell Line | Cancer Type | IC50 (nmol/L) | Exposure Time (h) |
| HCT116 | Colon Carcinoma | 82 | 72 |
| A2780 | Ovarian Carcinoma | 350 | 72 |
| MRC5 | Normal Lung Fibroblast | 980 | 72 |
| MCF-7 | Breast Adenocarcinoma | 40 | Not Specified |
| SW620 | Colorectal Adenocarcinoma | 940 | Not Specified |
| MM.1S | Multiple Myeloma | 500 | 48 |
| U266 | Multiple Myeloma | 500 | 48 |
Data compiled from multiple sources.[4][6][8]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of AT7519 on cell viability by measuring the metabolic activity of the cells.
Caption: Workflow for the MTS cell viability assay.
-
Cancer cell lines (e.g., HL60, HCT116)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., 0.5% DMSO)
-
96-well plates
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
Seed cells in a 96-well plate at a density of 300,000 cells per well and allow them to recover overnight.[3]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of AT7519 or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Add 20 µL of MTS reagent to each well.[3]
-
Incubate the plate for 2-6 hours at 37°C.[3]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value using a suitable software (e.g., GraphPad Prism).[3]
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in the cell cycle and apoptosis following treatment with AT7519.
Caption: Workflow for Western Blot analysis.
-
Cancer cell lines (e.g., HCT116, HL60)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., 0.1% DMSO)
-
6-well plates
-
Ice-cold Triton lysis buffer (0.1% v/v Triton X-100)[3]
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-PARP, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Seed 0.5 x 10^6 cells/mL in 6-well plates and allow them to recover for 16 hours.[9]
-
Treat the cells with the desired concentrations of AT7519 or vehicle control for the specified time (e.g., 24 hours).[4]
-
Harvest the cells and lyse them in 100 µL of ice-cold Triton lysis buffer.[3]
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.[3]
-
Denature equivalent amounts of protein by boiling in SDS sample buffer for 5 minutes.[3]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
This protocol is used to determine the effect of AT7519 on cell cycle distribution.
Caption: Workflow for cell cycle analysis.
-
Cancer cell lines (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., 0.1% DMSO)
-
6-well plates
-
70% ethanol
-
PBS
-
Propidium iodide (PI) staining solution (containing RNase)
-
Flow cytometer
-
Seed 0.5 x 10^6 cells/mL in 6-well plates and allow them to recover for 16 hours.[9]
-
Treat the cells with the desired concentrations of AT7519 or vehicle control for 24 hours.[9]
-
Harvest the cells and fix them in 2 mL of cold 70% ethanol.[9]
-
Collect the cells by centrifugation and wash with 1 mL of PBS.[9]
-
Resuspend the cell pellet in 1 mL of PBS containing 50 µg/mL propidium iodide and 0.1 mg/mL RNase.[9]
-
Incubate at 37°C for 30 minutes.[9]
-
Analyze the cell cycle distribution by flow cytometry.
In Vitro Kinase Assay
This protocol is used to determine the direct inhibitory effect of AT7519 on specific CDK activities. The following is a general protocol for a radiometric filter binding assay for CDK1 and CDK2.
Caption: Workflow for a radiometric kinase assay.
-
Recombinant CDK1/Cyclin B and CDK2/Cyclin A
-
Histone H1 substrate (0.12 µg/mL)[6]
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM sodium orthovanadate, 1 mM DTT, 0.1 mg/mL BSA)[6]
-
This compound
-
[γ-33P]ATP (45 µM, 0.78 Ci/mmol)[6]
-
Orthophosphoric acid
-
Filter plates
-
Scintillation counter
-
In a reaction plate, combine the relevant CDK, Histone H1 substrate, and kinase assay buffer.
-
Add different concentrations of this compound.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate for 2 hours for CDK1 or 4 hours for CDK2 at room temperature.[6]
-
Stop the reaction by adding an excess of orthophosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each AT7519 concentration and determine the IC50 value.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. These assays are crucial for understanding its anti-cancer properties, elucidating its mechanism of action, and identifying potential biomarkers of response. Adherence to these detailed methodologies will ensure reproducible and reliable data generation for researchers in the field of cancer biology and drug development.
References
- 1. Facebook [cancer.gov]
- 2. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
AT7519 Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] By targeting these key regulators of the cell cycle and transcription, AT7519 has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of human tumor cell lines, making it a subject of interest in oncology research.[2][4] Dysregulation of CDK activity is a hallmark of many cancers, and inhibiting these kinases can lead to cell cycle arrest and apoptosis.[1][5] This document provides detailed application notes and protocols for assessing the effect of AT7519 on cell viability using two common colorimetric assays: MTT and alamarBlue.
Mechanism of Action
AT7519 exerts its cytotoxic effects through the inhibition of multiple CDKs. This multi-targeted approach disrupts both cell cycle progression and transcriptional regulation. Inhibition of CDK1 and CDK2 leads to cell cycle arrest, while inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the phosphorylation of RNA polymerase II, leading to a decrease in the transcription of short-lived anti-apoptotic proteins like Mcl-1.[1][5][6] This dual mechanism of inducing cell cycle arrest and promoting apoptosis contributes to its potent anti-cancer activity.[1][2]
Data Presentation
The following tables summarize the quantitative data on the anti-proliferative activity of AT7519 in various human cancer cell lines, as determined by cell viability assays.
Table 1: IC50 Values of AT7519 in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MM.1S | Multiple Myeloma | 48 | 0.5 |
| U266 | Multiple Myeloma | 48 | 0.5 |
| OPM1 | Multiple Myeloma | 48 | ~1.0-2.0 |
| RPMI 8226 | Multiple Myeloma | 48 | ~0.5-2.0 |
| MM.1R | Multiple Myeloma (Resistant) | 48 | >2.0 |
| HCT116 | Colon Carcinoma | 72 | 0.054 |
| HT29 | Colon Carcinoma | 72 | 0.170 |
| A2780 | Ovarian Carcinoma | 72 | 0.350 |
| SK-OV-3 | Ovarian Carcinoma | 72 | 0.400 |
| A549 | Lung Carcinoma | 72 | 0.380 |
| MCF-7 | Breast Carcinoma | 72 | 0.040 |
| BT-20 | Breast Carcinoma | 72 | 0.320 |
| MDA-MB-468 | Breast Carcinoma | 72 | 0.340 |
| SK-BR3 | Breast Carcinoma | 72 | 0.140 |
| HL60 | Leukemia | Not Specified | 0.090 |
Data compiled from multiple sources.[1][4][7]
Table 2: IC50 Values of AT7519 in Human Cancer Cell Lines (alamarBlue Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HCT116 | Colon Carcinoma | 72 | 0.082 |
| A2780 | Ovarian Carcinoma | 72 | 0.35 |
| MRC5 | Lung Fibroblast | 72 | 0.98 |
Data compiled from a publicly available chemical database.[4]
Experimental Protocols
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.
Materials:
-
AT7519
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored protected from light
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of AT7519 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of AT7519 in complete culture medium to achieve the desired final concentrations (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest AT7519 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 5-10 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the AT7519 concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
II. alamarBlue (Resazurin) Assay
The alamarBlue assay also measures cell viability by using the reducing power of living cells to convert resazurin (B115843) (a non-fluorescent, blue compound) to resorufin (B1680543) (a highly fluorescent, red compound).
Materials:
-
AT7519
-
Human cancer cell lines of interest
-
Complete cell culture medium
-
alamarBlue reagent
-
96-well black, clear-bottom plates (for fluorescence measurement)
-
Multichannel pipette
-
Microplate reader (capable of measuring fluorescence at Ex/Em ~560/590 nm or absorbance at 570 nm and 600 nm)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, seeding 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.
-
-
Drug Treatment:
-
Prepare and add serial dilutions of AT7519 as described in the MTT assay protocol.
-
Incubate the plate for the desired time period (e.g., 72 hours).[4]
-
-
alamarBlue Addition and Incubation:
-
Fluorescence/Absorbance Measurement:
-
Data Analysis:
-
For fluorescence measurements, subtract the background fluorescence from the control wells (medium with alamarBlue but no cells).
-
For absorbance measurements, calculate the difference in absorbance between 570 nm and 600 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the AT7519 concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: Mechanism of action of AT7519.
Caption: Experimental workflow for cell viability assays.
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. astx.com [astx.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TH [thermofisher.com]
AT7519 Hydrochloride: Unveiling Its Apoptotic Potential Through Annexin V/PI Analysis
Application Note & Protocol
Introduction
AT7519 Hydrochloride is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[1][4] AT7519 has demonstrated significant anti-tumor activity in a variety of cancer models by inducing cell cycle arrest and, most notably, apoptosis (programmed cell death).[5][6] This document provides a detailed protocol for the analysis of AT7519-induced apoptosis using the Annexin V/Propidium Iodide (PI) assay, a standard method for detecting and quantifying apoptotic cells.
Mechanism of Action: Induction of Apoptosis
AT7519 exerts its pro-apoptotic effects through several key mechanisms. As a multi-CDK inhibitor, it disrupts the cell cycle, leading to cell cycle arrest in the G1/S and G2/M phases.[1][7] More directly, AT7519 induces apoptosis through both intrinsic and extrinsic pathways.
Key signaling events initiated by AT7519 include:
-
Inhibition of RNA Polymerase II: By inhibiting CDK9, AT7519 prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a reduction in the transcription of short-lived anti-apoptotic proteins like Mcl-1.[1][4][8]
-
Activation of Caspase Cascade: Treatment with AT7519 leads to the cleavage and activation of key executioner caspases, such as caspase-3 and caspase-9, as well as the cleavage of PARP1, a hallmark of apoptosis.[1][7]
-
Modulation of GSK-3β Activity: AT7519 can induce the dephosphorylation of GSK-3β at serine 9, leading to its activation, which has been implicated in its pro-apoptotic effects in certain cancer types.[1][4]
-
Induction of Intrinsic Apoptosis: The compound can trigger the intrinsic apoptotic pathway, a process that can be mediated by caspase-3.[5][7]
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes the apoptotic effects of this compound across various cancer cell lines as determined by Annexin V/PI staining and flow cytometry.
| Cell Line | Cancer Type | AT7519 Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| U87MG | Glioblastoma | 0.1, 0.2, 0.4 | 48 | Dose-dependent increase | [7] |
| U251 | Glioblastoma | 0.1, 0.2, 0.4 | 48 | Dose-dependent increase | [7] |
| GBM60 (patient-derived) | Glioblastoma | Not specified | 48 | 77.93% (vs. 12.03% control) | [7] |
| GBM38 (patient-derived) | Glioblastoma | Not specified | 48 | 69.73% (vs. 8.39% control) | [7] |
| MM.1S | Multiple Myeloma | 0.5 | 12, 24, 48 | Time-dependent increase, maximal at 48h | [1] |
| Human Eosinophils | N/A | 1 nM - 20 µM | 4 | Concentration-dependent increase | [9] |
Experimental Protocols
Principle of the Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells.[10][12] In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[10][12] This dual-staining method allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[13]
Materials
-
This compound
-
Cancer cell line of interest (e.g., U87MG, MM.1S)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Annexin-Binding Buffer)
-
Flow cytometer
Protocol for Apoptosis Analysis of this compound-Treated Cells
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
AT7519 Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells to a conical tube.
-
Adherent cells: Aspirate the culture medium (which may contain detached apoptotic cells) and save it in a conical tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the saved medium.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Excite Annexin V-FITC with a 488 nm laser and detect emission at ~530 nm. Excite PI and detect emission at >670 nm.
Mandatory Visualizations
Caption: Experimental workflow for Annexin V/PI apoptosis analysis.
Caption: AT7519-induced apoptotic signaling pathway.
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Cycle Analysis of AT7519 Treated Cells by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] CDKs are key regulators of cell cycle progression, and their dysregulation is a common feature in many cancers.[4][5] By inhibiting these kinases, AT7519 can induce cell cycle arrest and apoptosis in tumor cells, making it a promising agent in oncology research.[4][6][7] This document provides a detailed protocol for analyzing the effects of AT7519 on the cell cycle of cultured cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action
AT7519 primarily exerts its anti-proliferative effects by inhibiting the kinase activity of CDKs that are crucial for cell cycle transitions. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G2/M and G1/S phases, respectively.[4][7] The compound has been shown to inhibit the phosphorylation of CDK substrates such as Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[2] Furthermore, inhibition of CDK9 can disrupt transcriptional regulation, contributing to the induction of apoptosis.[1][5]
Quantitative Data Summary
Treatment of various cancer cell lines with AT7519 results in a dose- and time-dependent accumulation of cells in specific phases of the cell cycle, most notably the G1 and G2/M phases, along with an increase in the sub-G1 population, which is indicative of apoptosis.[7][8]
| Cell Line | AT7519 Concentration (µM) | Treatment Time (hours) | Predominant Cell Cycle Arrest Phase(s) | Observed Effects & Reference |
| U87MG & U251 (Glioblastoma) | 0.4 | 6, 12, 24 | G1 and G2/M | Increased proportion of cells in G1 and G2 phases observed as early as 6 hours.[7] |
| MM.1S (Multiple Myeloma) | 0.5 | 6, 12, 24 | G0/G1 and G2/M | Increase in G0/G1 and G2/M phases starting at 6 hours; increase in sub-G1 population from 12 hours.[8] |
| HCT116 (Colon Cancer) | 0.25 | 24 | G0/G1 and G2/M | Cells arrested in G0/G1 were unable to re-enter the cell cycle. Cells released from G1/S block accumulated in G2/M.[4] |
| U937 (Leukemia) | Not Specified | Not Specified | G2/M | Accumulation of cells in G2/M and a decrease in the S phase population.[9] |
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
Application Note and Protocol: Detection of Phosphorylated Retinoblastoma Protein (p-Rb) Inhibition by AT7519 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoblastoma protein (Rb) is a critical tumor suppressor and a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase.[1][2] Its function is tightly regulated by phosphorylation, a process mediated by Cyclin-dependent kinases (CDKs).[3] Hyperphosphorylation of Rb leads to its inactivation, releasing the E2F transcription factor and promoting the expression of genes necessary for DNA synthesis and cell cycle progression.[4] In many cancers, the Rb pathway is dysregulated, leading to uncontrolled cell proliferation.
AT7519 is a potent, small-molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[5][6][7] By inhibiting these kinases, AT7519 prevents the phosphorylation of Rb, thus maintaining its active, growth-suppressive state.[8] This application note provides a detailed protocol for treating cells with AT7519 and subsequently detecting the levels of phosphorylated Rb (p-Rb) using Western blot analysis. This method is crucial for evaluating the pharmacodynamic effects of AT7519 and similar CDK inhibitors in preclinical research.
Signaling Pathway and Mechanism of Action
AT7519 exerts its therapeutic effect by binding to the ATP-binding pocket of several CDKs, preventing the transfer of phosphate (B84403) groups to their target substrates, including the Rb protein. This inhibition of Rb phosphorylation prevents the release of E2F transcription factors, leading to cell cycle arrest at the G1/S checkpoint and, in many cases, apoptosis.[9][10]
Experimental Workflow
The overall process for assessing p-Rb levels after AT7519 treatment involves several key stages, from cell culture and treatment to data acquisition and analysis.
Data Presentation
Quantitative analysis of Western blot data is essential for determining the efficacy of AT7519. Densitometry should be used to measure the band intensity of p-Rb and total Rb. The ratio of p-Rb to total Rb is then calculated and normalized to the vehicle-treated control. A loading control (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading between lanes.
Table 1: Example of Quantitative Data for p-Rb Inhibition by AT7519
| Treatment Group | AT7519 Conc. (nM) | p-Rb (Ser807/811) Intensity (Arbitrary Units) | Total Rb Intensity (Arbitrary Units) | Loading Control (GAPDH) Intensity (Arbitrary Units) | p-Rb / Total Rb Ratio | Normalized p-Rb Level (% of Control) |
| Vehicle Control | 0 | 15,230 | 14,980 | 18,500 | 1.017 | 100.0% |
| AT7519 | 50 | 10,150 | 15,100 | 18,650 | 0.672 | 66.1% |
| AT7519 | 100 | 6,240 | 14,850 | 18,450 | 0.420 | 41.3% |
| AT7519 | 250 | 2,130 | 15,050 | 18,550 | 0.141 | 13.9% |
| AT7519 | 500 | 890 | 14,900 | 18,600 | 0.060 | 5.9% |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and AT7519 treatment duration.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line with an intact Rb pathway (e.g., HCT116, MCF7).
-
AT7519: (MedChemExpress, Cat. No. HY-10352 or other reputable supplier).
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) is recommended.
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific).[11]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): (Bio-Rad or equivalent).
-
SDS-PAGE Gels: (e.g., Bio-Rad Mini-PROTEAN TGX Gels).
-
PVDF Membrane: (e.g., Immobilon-P, Millipore).
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: (e.g., ECL Western Blotting Substrate).
Protocol 1: Cell Culture and AT7519 Treatment
-
Cell Seeding: Seed cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
AT7519 Preparation: Prepare a stock solution of AT7519 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of AT7519 (e.g., 0, 50, 100, 250, 500 nM). A vehicle-only control (medium with 0.1% DMSO) must be included.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically.[5]
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Wash: Place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[11][13]
-
Lysis: Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well/dish (e.g., 100-200 µL for a well in a 6-well plate).
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
Protocol 3: Western Blotting
-
Sample Preparation: Dilute the cell lysates with lysis buffer to equalize the protein concentration for all samples. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Rb Ser807/811) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane according to the manufacturer's protocol and capture the signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To detect total Rb and the loading control on the same membrane, the membrane can be stripped of the initial antibodies and re-probed. Alternatively, run parallel gels. For re-probing, incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then proceed from step 6 with the next primary antibody (anti-total Rb, then anti-GAPDH).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak p-Rb Signal | Insufficient AT7519 treatment time or concentration. | Perform a time-course and dose-response experiment to optimize treatment conditions. |
| Inactive phosphatase inhibitors. | Always add fresh phosphatase inhibitors to the lysis buffer immediately before use. | |
| Low protein load. | Increase the amount of protein loaded per lane (up to 50 µg). | |
| High Background | Insufficient blocking. | Increase blocking time to 2 hours or use 5% BSA instead of milk. |
| Antibody concentration too high. | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Multiple Bands | Non-specific antibody binding. | Optimize antibody dilution and blocking conditions. |
| Protein degradation. | Ensure protease inhibitors are fresh and samples are kept on ice. |
Conclusion
This application note provides a comprehensive protocol for the detection of changes in Rb phosphorylation following treatment with the CDK inhibitor AT7519. Adherence to this detailed methodology will enable researchers to reliably assess the pharmacodynamic effects of AT7519 and other CDK inhibitors on the Rb signaling pathway, providing valuable insights for cancer research and drug development.
References
- 1. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. PhosphoPlus® Rb (Ser780, Ser807/811) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 3. ulab360.com [ulab360.com]
- 4. benchchem.com [benchchem.com]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Facebook [cancer.gov]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Phospho-Rb (Ser807/811) (D20B12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Notes and Protocols for AT7519 Hydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 Hydrochloride is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] By targeting these key regulators of the cell cycle and transcription, AT7519 has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of preclinical cancer models.[1][3] These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of this compound in in vivo mouse models, based on published preclinical data.
Quantitative Data Summary
The following tables summarize the effective dosages and administration schedules of this compound in various mouse xenograft models.
Table 1: Effective Doses of this compound in Mouse Xenograft Models
| Cancer Type | Mouse Model | Cell Line | Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| Multiple Myeloma | SCID Mice | MM.1S | 15 mg/kg | Intraperitoneal (i.p.) | Once daily, 5 days/week for 2 weeks | Tumor growth inhibition, increased survival | [3] |
| Multiple Myeloma | SCID Mice | MM.1S | 15 mg/kg | Intraperitoneal (i.p.) | Once daily, 3 days/week for 4 weeks | Tumor growth inhibition, increased survival | [3] |
| Neuroblastoma | NMRI nu/nu Mice | AMC711T | 5, 10, or 15 mg/kg | Intraperitoneal (i.p.) | Once daily, 5 consecutive days | Dose-dependent tumor growth inhibition | [4] |
| Colon Cancer | SCID Mice | HCT116 | 4.6 and 9.1 mg/kg | Intraperitoneal (i.p.) | Twice daily for 9 days | Tumor growth inhibition | [1] |
| Colon Cancer | Nude Mice | HT29 | 5 and 7.5 mg/kg | Intraperitoneal (i.p.) | Twice daily for 9 days | Tumor growth inhibition | [1] |
Mechanism of Action and Signaling Pathway
AT7519 exerts its anti-tumor effects through the inhibition of multiple cyclin-dependent kinases, leading to cell cycle arrest and apoptosis.[1] Key molecular events include the dephosphorylation of retinoblastoma protein (Rb) and nucleophosmin (B1167650) (NPM), as well as the inhibition of RNA polymerase II, which halts transcription.[3][4]
Caption: AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Preparation and Administration of this compound
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% saline to the tube to achieve the final desired concentration (e.g., 1.5 mg/mL or 1.875 mg/mL).[4]
-
Vortex the tube until the this compound is completely dissolved. The solution should be clear.
-
Administer the prepared solution to the mice via intraperitoneal (i.p.) injection using a sterile syringe and needle. The injection volume should be adjusted based on the mouse's body weight.
In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines the procedure for establishing a subcutaneous tumor xenograft model and assessing the in vivo efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, AMC711T)
-
Immunocompromised mice (e.g., SCID, NMRI nu/nu)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional)
-
Sterile syringes and needles (25-27 gauge)
-
Calipers
-
This compound solution (prepared as described above)
-
Vehicle control (0.9% saline)
Procedure:
Part A: Tumor Cell Implantation
-
Culture the selected cancer cell line under standard conditions to achieve logarithmic growth.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.[3]
-
Monitor the mice for tumor growth.
Part B: Treatment and Monitoring
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (see Table 1).
-
Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers like cleaved caspase-3, p-Rb, and p-NPM).[3][4]
Caption: Workflow for an in vivo xenograft efficacy study.
Disclaimer
These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC). Researchers should consult the primary literature for more detailed information and context.
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AT7519 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical xenograft studies using AT7519, a potent multi-cyclin-dependent kinase (CDK) inhibitor. The following protocols and data are synthesized from various preclinical investigations to aid in the successful evaluation of AT7519's in vivo efficacy.
Mechanism of Action
AT7519 is a small molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, with IC50 values in the nanomolar range.[1][2] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells.[1][3] By inhibiting CDKs, AT7519 disrupts the cell cycle progression.[1][4] Furthermore, its inhibition of CDK9 leads to the dephosphorylation of RNA polymerase II, thereby inhibiting transcription of anti-apoptotic proteins like Mcl-1.[5][6] AT7519 has also been shown to activate GSK-3β, contributing to its pro-apoptotic effects.[5][7]
In Vitro Efficacy: Sensitive Cell Lines
AT7519 has demonstrated potent anti-proliferative activity across a range of human tumor cell lines. Notably, it has shown significant efficacy in hematological malignancies and solid tumors.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | 0.5 | [5] |
| U266 | Multiple Myeloma | 0.5 | [5] |
| HCT116 | Colon Cancer | 0.082 | [2] |
| HT29 | Colon Cancer | Not Specified | [3] |
| A2780 | Ovarian Cancer | 0.35 | [2] |
| MYCN-amplified Neuroblastoma | Neuroblastoma | 0.386 (median) | [8] |
Experimental Protocols
AT7519 Formulation for In Vivo Studies
For in vivo applications, AT7519 can be formulated in a sterile saline solution (0.9% NaCl).[5][8]
Materials:
-
AT7519 powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptically weigh the required amount of AT7519 powder.
-
In a sterile vial, add the appropriate volume of sterile saline to achieve the desired final concentration (e.g., 1.5 mg/mL or 1.875 mg/mL).[8]
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no particulates before administration.
-
Prepare fresh on the day of dosing.
Subcutaneous Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with AT7519.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, HCT116)
-
Sterile phosphate-buffered saline (PBS) or serum-free RPMI 1640 medium[5]
-
Syringes and needles (27-30 gauge)
-
Calipers
-
AT7519 formulation
Protocol:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL.[5]
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are measurable, use calipers to measure the tumor dimensions. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer AT7519 or vehicle control via intraperitoneal (i.p.) injection.[5][9] Dosing schedules can vary, for example:
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).[5] For survival studies, monitor mice until a predetermined endpoint is reached.[5]
Quantitative Data from In Vivo Studies
| Animal Model | Cell Line | AT7519 Dose and Schedule | Key Findings | Reference |
| SCID Mice | MM.1S | 15 mg/kg, i.p., once daily, 5 days/week for 2 weeks | Significant tumor growth inhibition and prolonged median overall survival (40 vs 27.5 days).[5][7] | [5] |
| SCID Mice | MM.1S | 15 mg/kg, i.p., once daily, 3 days/week for 4 weeks | Significant tumor growth inhibition and prolonged median overall survival (39 vs 27.5 days).[5] | [5] |
| Nude Mice | HCT116 | 9.1 mg/kg, i.p., twice daily for 9 days | Tumor regression.[1][2] | [3] |
| Nude Mice | HT29 | 7.5 mg/kg, i.p., twice daily for 9 days | Tumor growth inhibition with 2 of 12 mice showing complete regression.[1] | [1] |
| NMRI nu/nu Mice | AMC711T (Neuroblastoma) | 5, 10, or 15 mg/kg/day, i.p., for 5 consecutive days | Dose-dependent tumor growth inhibition.[8] | [8] |
| Th-MYCN Transgenic Mice | MYCN-dependent Neuroblastoma | 15 mg/kg/day, i.p. | Improved survival and significant tumor regression (86% reduction at day 7).[8] | [8] |
Visualizations
Caption: AT7519 inhibits multiple CDKs and activates GSK-3β to induce apoptosis.
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preparing AT7519 Hydrochloride Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of AT7519 Hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent, ATP-competitive multi-cyclin-dependent kinase (CDK) inhibitor with significant anti-proliferative activity in various human tumor cell lines.[1][2][3] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and the integrity of the compound. This guide summarizes key quantitative data and outlines a step-by-step procedure for laboratory use.
Introduction to this compound
This compound is a small molecule inhibitor targeting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, with IC50 values in the nanomolar range.[3][4][5] By inhibiting these key regulators of the cell cycle, AT7519 can induce cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis in cancer cells.[6][7] Its mechanism of action also involves the inhibition of RNA polymerase II, contributing to its cytotoxic effects.[1][7][8] The compound has shown efficacy in preclinical models of various cancers, including multiple myeloma and colon cancer.[1][4][7]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇Cl₂N₅O₂ • HCl | [2][9] |
| Molecular Weight | 418.7 g/mol | [4][9] |
| Appearance | Crystalline solid | [9][10] |
| Purity | ≥98% | [9][10] |
| Solubility in DMSO | ≥9.55 mg/mL to ≥300 mg/mL | [8][11] |
| Solubility in Ethanol | ~5 mg/mL | [3][9][10] |
| Solubility in PBS (pH 7.2) | ~0.5 mg/mL | [3][9][10] |
| Storage (Solid) | -20°C for ≥4 years | [3][10] |
| Storage (DMSO Stock) | -80°C for up to 1 year; -20°C for up to 1 month | [1][4][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability and solubility.
-
Weighing: Carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.187 mg of the compound.
-
Calculation:
-
Molecular Weight (MW) = 418.7 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * V * MW = 0.01 mol/L * 0.001 L * 418.7 g/mol = 0.004187 g = 4.187 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO. It is crucial to use fresh, high-quality DMSO as moisture can reduce the solubility of the compound.[1][4]
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.[11]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[1][5]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][4][5] When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate cell culture medium or buffer.
Note: Aqueous solutions of this compound are not recommended for storage for more than one day.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AT7519 and a typical experimental workflow for its use.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. raybiotech.com [raybiotech.com]
AT7519 Formulation for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 is a potent, small-molecule multi-cyclin-dependent kinase (CDK) inhibitor with significant anti-proliferative activity in various cancer cell lines and in vivo tumor models.[1][2] It exerts its effects by targeting several key regulators of the cell cycle and transcription, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[3][4] Inhibition of these kinases leads to cell cycle arrest, apoptosis, and suppression of tumor growth.[1][2] This document provides detailed application notes and protocols for the formulation and intraperitoneal (IP) administration of AT7519 for preclinical research.
Chemical Properties and Solubility
AT7519 is available as a free base or as a hydrochloride salt. The solubility of AT7519 and its hydrochloride salt is crucial for preparing a homogenous and stable formulation for in vivo studies.
| Compound | Solvent | Solubility |
| AT7519 | DMSO | ≥9.55 mg/mL (with gentle warming)[5] |
| AT7519 hydrochloride | DMSO | ~25 mg/mL[6] |
| Ethanol | ~5 mg/mL[6] | |
| PBS (pH 7.2) | ~0.5 mg/mL[6] | |
| Water | Insoluble[4] |
Note: For in vivo applications, it is critical to ensure that the final concentration of organic solvents like DMSO is minimized to avoid toxicity.
Mechanism of Action and Signaling Pathways
AT7519's primary mechanism of action involves the competitive inhibition of ATP binding to multiple CDKs, leading to the disruption of cell cycle progression and transcription.[4] Key signaling pathways affected include:
-
Cell Cycle Regulation: Inhibition of CDK1, CDK2, CDK4, and CDK6 disrupts the phosphorylation of key substrates like the retinoblastoma protein (Rb), preventing cell cycle progression from G1 to S phase and from G2 to M phase.[1]
-
Transcriptional Regulation: AT7519 potently inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb).[7] This leads to reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, resulting in the inhibition of transcription of short-lived anti-apoptotic proteins like Mcl-1.[3][7]
-
Apoptosis Induction: The combination of cell cycle arrest and transcriptional inhibition of survival signals ultimately leads to the induction of apoptosis, as evidenced by increased caspase-3 activation.[3]
-
GSK-3β Activation: AT7519 has been shown to induce the dephosphorylation of Glycogen Synthase Kinase-3β (GSK-3β) at serine 9, leading to its activation.[3] Activated GSK-3β can promote apoptosis.[3]
In Vivo Intraperitoneal Administration Data
Several preclinical studies have demonstrated the efficacy of AT7519 when administered intraperitoneally in various mouse xenograft models.
| Animal Model | Tumor Type | Dosage | Vehicle | Dosing Schedule | Key Findings | Reference |
| SCID Mice | Multiple Myeloma (MM.1S xenograft) | 15 mg/kg | 0.9% Saline | Once daily, 5 days/week for 2 weeks | Inhibited tumor growth, prolonged survival | [3] |
| SCID Mice | Multiple Myeloma (MM.1S xenograft) | 15 mg/kg | 0.9% Saline | Once daily, 3 times/week for 4 weeks | Inhibited tumor growth, prolonged survival | [3] |
| Nude Mice | Leukemia (HL60 xenograft) | 15 mg/kg | Not Specified | Once daily | Optimal efficacy achieved | [7] |
| NMRI nu/nu Mice | Neuroblastoma (AMC711T xenograft) | 5, 10, or 15 mg/kg | Saline | Daily, 5 days on, 2 days off for 3 weeks | Dose-dependent inhibition of tumor growth | [8] |
| Th-MYCN Transgenic Mice | Neuroblastoma | 15 mg/kg | Saline | Daily | Improved survival, significant tumor regression | [8] |
| Human Ovarian Cancer Xenograft | Ovarian Cancer | 10 mg/kg | Not Specified | Daily | Delayed tumor growth | [9] |
Experimental Protocols
Formulation of AT7519 for Intraperitoneal Injection
This protocol describes the preparation of a 1.5 mg/mL AT7519 solution in 0.9% saline, suitable for a 15 mg/kg dose in a 20 g mouse (0.2 mL injection volume).
Materials:
-
AT7519 powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of AT7519: For a 10 mL final volume of a 1.5 mg/mL solution, weigh out 15 mg of AT7519 powder.
-
Dissolution: Aseptically add the AT7519 powder to a sterile vial. Add a small volume of 0.9% saline (e.g., 2-3 mL) to the vial.
-
Solubilization: Vortex the mixture vigorously. If the compound does not fully dissolve, gentle warming or brief sonication may be required. Note: Based on solubility data, achieving a high concentration in saline alone may be challenging. Some studies may utilize a co-solvent like DMSO at a very low, non-toxic final concentration. If using a co-solvent, first dissolve AT7519 in the co-solvent and then bring it to the final volume with saline while vortexing. For example, a formulation with 2% DMSO could be prepared by dissolving AT7519 in DMSO and then adding it to the saline.
-
Final Volume Adjustment: Once the AT7519 is completely dissolved, add sterile 0.9% saline to reach the final desired volume (10 mL).
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared formulation according to the manufacturer's recommendations, typically at -20°C for long-term storage or 4°C for short-term use. Protect from light.
Intraperitoneal Injection Procedure in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice.
Materials:
-
Prepared and sterile AT7519 formulation
-
Mouse restrainer or appropriate manual restraint technique
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Animal scale
Protocol:
-
Animal Preparation: Weigh the mouse to accurately calculate the injection volume. The maximum recommended injection volume for a mouse is 10 mL/kg.[10]
-
Restraint: Properly restrain the mouse. The two-person technique is often preferred for safety and accuracy.[10] One person restrains the mouse, exposing the abdomen, while the second person performs the injection. The animal should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10][11]
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.
-
Administration: Inject the calculated volume of the AT7519 formulation slowly and steadily.
-
Needle Withdrawal: Withdraw the needle smoothly.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as bleeding at the injection site or abnormal behavior.
Safety Precautions
AT7519 is a potent cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound and its formulations. All procedures should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet. Dispose of all waste in accordance with institutional guidelines for hazardous materials.
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ovid.com [ovid.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.vt.edu [research.vt.edu]
Application Notes and Protocols: Kinase Activity Assays for AT7519 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the cell cycle and transcription. It has been identified as a competitive inhibitor of ATP, targeting a range of CDKs including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3][4][5] This broad-spectrum activity makes AT7519 a compound of interest for cancer therapy, as deregulation of CDK activity is a hallmark of many human cancers.[4][5] The primary mechanism of action involves the inhibition of phosphorylation of key cellular substrates, leading to cell cycle arrest and apoptosis.[2][4][6] This document provides detailed protocols for assessing the kinase activity and cellular target engagement of AT7519.
Data Presentation
In Vitro Kinase Inhibitory Activity of AT7519
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 210 |
| CDK2/cyclin A | 47 |
| CDK2/cyclin E | 47 |
| CDK3 | Less Potent |
| CDK4/cyclin D1 | 100 |
| CDK5/p35 | 13 |
| CDK6/cyclin D3 | 170 |
| CDK7 | Little Activity |
| CDK9/cyclin T | <10 |
| GSK3β | 89 |
Table 1: Summary of the in vitro half-maximal inhibitory concentration (IC50) values of AT7519 against a panel of kinases.[1][3][4][5]
Cellular Antiproliferative Activity of AT7519
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 40 |
| HCT116 | Colon Cancer | 82 |
| HT29 | Colon Cancer | 170 |
| A2780 | Ovarian Cancer | 350 |
| A549 | Lung Cancer | 380 |
| SK-OV-3 | Ovarian Cancer | 400 |
| SW620 | Colon Cancer | 940 |
| MRC5 | Normal Lung Fibroblast | 980 |
| MM.1S | Multiple Myeloma | 500 |
| U266 | Multiple Myeloma | 500 |
| U251 | Glioblastoma | 246 |
| U87MG | Glioblastoma | 222 |
Table 2: Summary of the antiproliferative IC50 values of AT7519 in various human tumor cell lines and a normal cell line after 48-72 hours of treatment.[1][2][7][8]
Signaling Pathways and Experimental Workflows
Caption: AT7519 inhibits multiple CDKs, blocking cell cycle progression and transcription.
Caption: Workflow for in vitro kinase activity and inhibition assay.
Caption: Workflow for cell-based target engagement analysis.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric filter-binding assay to determine the in vitro inhibitory activity of AT7519 against specific CDKs.
Materials:
-
Active recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate)
-
Kinase Assay Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
AT7519 stock solution (in DMSO)
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AT7519 in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the diluted AT7519 or vehicle (DMSO) control.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution containing a known amount of [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of AT7519 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol utilizes the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Active recombinant kinase (e.g., CDK9/Cyclin T)
-
Kinase substrate (e.g., a peptide derived from the RNA Pol II CTD)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
AT7519 stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of AT7519 in Kinase Assay Buffer.
-
In a white, opaque microplate, add the serially diluted AT7519 or vehicle control.
-
Add the kinase solution to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC50 value as described in Protocol 1.
Protocol 3: Cell-Based Target Engagement Assay (Western Blot)
This protocol describes the assessment of AT7519 target engagement in cells by measuring the phosphorylation status of downstream substrates, such as Retinoblastoma (Rb) protein and the C-terminal domain (CTD) of RNA Polymerase II.
Materials:
-
Human tumor cell line (e.g., HCT116)
-
Complete cell culture medium
-
AT7519 stock solution (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Mouse anti-total Rb
-
Rabbit anti-phospho-RNA Polymerase II CTD (Ser2)
-
Mouse anti-total RNA Polymerase II
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of AT7519 or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli sample buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for the total protein and the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target engagement.
References
- 1. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for the in vitro reconstruction of site-specifically phosphorylated RNA Pol II to identify the recruitment of novel transcription regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.de [promega.de]
Application Notes: AT7519 Treatment for Inducing G2/M Cell Cycle Arrest
Introduction
AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] Its primary mechanism of action involves competing with ATP to bind to the kinase domain of CDKs, thereby preventing the phosphorylation of key substrates required for cell cycle progression.[2] Inhibition of the CDK1/Cyclin B1 complex, which is crucial for the transition from G2 phase to mitosis, makes AT7519 an effective agent for inducing G2/M cell cycle arrest.[4][5][6] This property allows researchers to synchronize cell populations at the G2/M checkpoint for various downstream applications, including the study of mitotic processes, apoptosis, and the development of anti-cancer therapeutics.[7][8] These notes provide an overview and detailed protocols for using AT7519 to induce G2/M arrest in cancer cell lines.
Mechanism of Action: G2/M Arrest
The progression from the G2 to the M phase of the cell cycle is primarily driven by the activation of the CDK1/Cyclin B1 complex.[9][10] AT7519 potently inhibits CDK1, preventing the phosphorylation of its downstream targets.[1] This inhibition blocks the final commitment to mitosis, causing cells to accumulate at the G2/M boundary. Treatment of various human tumor cell lines with AT7519 results in a significant increase in the population of cells in the G2/M phase, often followed by the induction of apoptosis.[1][5]
Quantitative Data
The efficacy of AT7519 can vary depending on the specific CDK and the cell line being studied. The following tables summarize its inhibitory activity and effective concentrations for inducing cell cycle arrest.
Table 1: In Vitro Kinase Inhibitory Activity of AT7519
| Kinase Target | IC50 (nM) |
|---|---|
| CDK1 | 210 |
| CDK2 | 47 |
| CDK4 | 100 |
| CDK5 | 13 |
| CDK6 | 170 |
| CDK9 | <10 |
| GSK3β | 89 |
Data compiled from multiple sources.[1][2][11]
Table 2: Effective Concentrations of AT7519 for Inducing Cell Cycle Arrest
| Cell Line | Cancer Type | Concentration | Treatment Time | Primary Effect Observed |
|---|---|---|---|---|
| MM.1S | Multiple Myeloma | 0.5 µM | 6 - 24 hours | Increase in G0/G1 and G2/M phases |
| U937 | Leukemia | 500 nM | 48 hours | Accumulation in G2/M, reduced S phase |
| HCT116 | Colon Cancer | 250 nM | 24 hours | Increase in G2/M and G0/G1 phases |
| U87MG / U251 | Glioblastoma | 0.1 - 0.4 µM | 48 hours | Arrest at G1/S and G2/M phases |
| MCF-7 | Breast Cancer | 40 nM (IC50) | 72 hours | Antiproliferative |
Data compiled from multiple sources.[1][4][7][12][13]
Experimental Protocols
The following protocols provide a framework for inducing and verifying G2/M cell cycle arrest using AT7519.
Protocol 1: Cell Culture and AT7519 Treatment
This protocol describes the basic steps for treating cultured cells with AT7519.
Materials:
-
Cancer cell line of interest (e.g., HCT116, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
AT7519 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach and recover for 16-24 hours.[1]
-
Preparation of AT7519: Dilute the AT7519 stock solution in a complete culture medium to the desired final concentration (e.g., 250 nM for HCT116). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing AT7519 or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours). The optimal time should be determined empirically but typically ranges from 6 to 48 hours.[4]
-
Harvesting:
-
Adherent cells: Collect the medium, which may contain detached mitotic cells. Wash the attached cells with PBS, then add Trypsin-EDTA to detach them. Combine the collected medium and the detached cells.[14]
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Proceed to downstream analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for quantifying the distribution of cells in different phases of the cell cycle.[15][16]
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[1][15]
-
FACS tubes
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[17]
-
Incubation: Incubate the cells for at least 2 hours at 4°C or overnight at -20°C for storage.[15]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS.[17]
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubation: Incubate the tubes in the dark at 37°C for 30 minutes or at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use a linear scale for the DNA content channel (PI fluorescence). The resulting histogram will display peaks corresponding to G0/G1 (2N DNA content) and G2/M (4N DNA content).[15] An increase in the 4N peak in AT7519-treated samples compared to the control indicates G2/M arrest.
Protocol 3: Western Blot Analysis of G2/M Regulatory Proteins
This protocol verifies G2/M arrest by examining the expression and phosphorylation status of key regulatory proteins.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1).[9][18]
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold RIPA buffer. Incubate on ice for 30 minutes with intermittent vortexing.
-
Lysate Collection: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein lysate).[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins via electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1) overnight at 4°C, using the manufacturer's recommended dilution.[14]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.[14] An accumulation of Cyclin B1 protein is often observed in cells arrested at the G2/M phase.[18]
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 7. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin B1–Cdk1 Activation Continues after Centrosome Separation to Control Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. brieflands.com [brieflands.com]
- 13. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bdj.co.jp [bdj.co.jp]
Application Notes and Protocols: Immunohistochemical Analysis of Biomarkers in AT7519-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis in tumor cells, making it a subject of interest in oncology research.[3][4] Immunohistochemistry (IHC) is an invaluable technique for assessing the pharmacodynamic effects of AT7519 in preclinical tumor models by visualizing and quantifying target engagement and downstream cellular responses within the tumor microenvironment.
These application notes provide a comprehensive overview of the key biomarkers modulated by AT7519 and detailed protocols for their detection using IHC in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Key Biomarkers for AT7519 Efficacy
The multifaceted mechanism of AT7519 allows for the assessment of several key biomarkers to determine its biological activity in tumor tissues. These can be broadly categorized into markers of cell cycle inhibition, apoptosis induction, and transcription inhibition.
Cell Cycle Inhibition:
-
Phospho-Retinoblastoma (p-Rb): As a direct substrate of CDK2 and CDK4/6, the phosphorylation of the retinoblastoma protein (Rb) is a critical step for cell cycle progression from G1 to S phase. Inhibition of p-Rb is a direct indicator of AT7519 target engagement.[2]
-
Phospho-Nucleophosmin (p-NPM): NPM is a direct target of CDK2, and its phosphorylation is involved in ribosome biogenesis and cell cycle control. A reduction in p-NPM levels serves as another key pharmacodynamic marker for AT7519 activity.[2]
-
Ki-67: A well-established marker of cellular proliferation, Ki-67 is expressed in all active phases of the cell cycle. A decrease in the Ki-67 labeling index indicates an anti-proliferative response to AT7519.[1]
-
Cyclins (D1, A, B1): These regulatory proteins partner with CDKs to drive cell cycle progression. Downregulation of these cyclins can be observed following AT7519 treatment.[3]
Apoptosis Induction:
-
Cleaved Caspase-3: As a key executioner caspase, the presence of its cleaved, active form is a hallmark of apoptosis. Increased expression of cleaved caspase-3 is a direct indicator of AT7519-induced programmed cell death.[5]
-
Cleaved PARP (c-PARP): Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspases, and its cleavage is another critical marker of apoptosis.[1][6]
-
Mcl-1 and XIAP: These are anti-apoptotic proteins. Downregulation of Mcl-1 and XIAP expression is consistent with the induction of apoptosis by AT7519.[5]
Transcription Inhibition:
-
Phospho-RNA Polymerase II (p-RNA Pol II): AT7519 inhibits CDK9, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, a key step in transcriptional elongation. A decrease in p-RNA Pol II (specifically at Serine 2) indicates inhibition of this process.[7]
Quantitative Data Summary
The following tables summarize the expected qualitative and semi-quantitative changes in biomarker expression in tumor xenografts treated with AT7519, as determined by immunohistochemistry.
Table 1: Cell Cycle and Proliferation Markers
| Biomarker | Tumor Model | AT7519 Dose | Expected Change in Staining | Method of Quantification | Reference |
| p-Rb | Neuroblastoma Xenografts | 5, 10, 15 mg/kg/day | Dose-dependent decrease | Semi-quantitative analysis of Western Blot | [2] |
| p-NPM | Neuroblastoma Xenografts | 5, 10, 15 mg/kg/day | Dose-dependent decrease | Manual counting of positive cells | [2] |
| Ki-67 | HCT116 Xenografts | 10 mg/kg | Decrease | Immunofluorescent Staining | [1] |
Table 2: Apoptosis Markers
| Biomarker | Tumor Model | AT7519 Dose | Expected Change in Staining | Method of Quantification | Reference |
| Cleaved Caspase-3 | Multiple Myeloma Xenografts | 15 mg/kg | Increase | Visual assessment of IHC images | [5] |
| Cleaved PARP | HCT116 Xenografts | 10 mg/kg | Increase | Immunofluorescent Staining | [1] |
| Mcl-1 | Multiple Myeloma Cells (in vitro) | 0.5 µM | Decrease | Western Blot | [5] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways affected by AT7519 and a typical experimental workflow for IHC analysis.
Experimental Protocols
General Protocol for Immunohistochemical Staining of FFPE Tumor Sections
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is recommended for each specific antibody and tissue type.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol (B145695): 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the jar in a pressure cooker or water bath to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in distilled water.
-
-
Note: The choice of retrieval buffer (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) should be optimized for each primary antibody.
3. Staining Procedure:
-
Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
Blocking: Incubate slides with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and apply the primary antibody diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber. (See Table 3 for recommended starting dilutions).
-
Washing: Wash slides with wash buffer, 3 changes for 5 minutes each.
-
Secondary Antibody Incubation: Apply a biotinylated or HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Wash slides with wash buffer, 3 changes for 5 minutes each.
-
Detection: If using a biotinylated secondary antibody, apply Streptavidin-HRP and incubate for 30 minutes. Wash as before. Apply DAB substrate solution and monitor for color development (typically 1-10 minutes). Stop the reaction by rinsing with distilled water.
-
Counterstaining: Counterstain with Hematoxylin for 30-60 seconds.
-
"Bluing": Rinse slides in running tap water until the sections turn blue.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and clear in xylene. Apply a coverslip using a permanent mounting medium.
Table 3: Recommended Primary Antibodies and Starting Dilutions
| Target Biomarker | Recommended Antibody (Clone) | Starting Dilution | Antigen Retrieval |
| p-Rb (Ser807/811) | Rabbit mAb | 1:100 - 1:200 | Citrate pH 6.0 |
| p-NPM (Thr199) | Rabbit mAb | 1:100 - 1:250 | Citrate pH 6.0 |
| Ki-67 | Rabbit mAb (MIB-1) | 1:200 - 1:500 | Citrate pH 6.0 |
| Cleaved Caspase-3 (Asp175) | Rabbit mAb | 1:200 - 1:400 | Citrate pH 6.0 |
| Cleaved PARP (Asp214) | Rabbit mAb | 1:100 - 1:200 | Citrate pH 6.0 |
| Mcl-1 | Rabbit pAb | 1:100 - 1:250 | Tris-EDTA pH 9.0 |
| p-RNA Pol II (Ser2) | Rabbit pAb | 1:200 - 1:500 | Citrate pH 6.0 |
4. Image Acquisition and Analysis:
-
Stained slides should be imaged using a bright-field microscope.
-
Quantitative analysis can be performed using image analysis software. Common methods include:
-
H-Score: A semi-quantitative method that considers both the intensity of staining and the percentage of positive cells. H-Score = Σ (Intensity x % Positive Cells), where intensity is graded from 0 (no staining) to 3+ (strong staining).
-
Percentage of Positive Cells: The number of positively stained cells divided by the total number of tumor cells, multiplied by 100.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; optimize dilution. |
| Inadequate antigen retrieval | Optimize retrieval method (buffer, time, temperature). | |
| Incorrect antibody storage | Follow manufacturer's storage recommendations. | |
| High Background | Non-specific antibody binding | Increase blocking time; use appropriate serum. |
| High primary antibody concentration | Titrate primary antibody concentration. | |
| Insufficient washing | Increase number and duration of wash steps. | |
| Overstaining | High primary or secondary antibody concentration | Dilute antibodies further. |
| Excessive incubation time | Reduce incubation times. | |
| Over-development of chromogen | Reduce DAB incubation time. |
Conclusion
Immunohistochemical analysis of the biomarkers outlined in these application notes provides a robust methodology for evaluating the in vivo efficacy of AT7519. By quantifying changes in markers of cell cycle progression, apoptosis, and transcription, researchers can gain valuable insights into the pharmacodynamic effects of this multi-CDK inhibitor in preclinical tumor models, aiding in its further development as a potential cancer therapeutic.
References
- 1. astx.com [astx.com]
- 2. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IHC-P protocols | Abcam [abcam.com]
- 4. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AT7519 and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor, and cisplatin (B142131), a conventional chemotherapeutic agent. The combination of these two agents has shown promise in overcoming chemoresistance and enhancing anti-cancer efficacy in various cancer types, including ovarian and nasopharyngeal carcinoma.[1][2]
Introduction to the Combination Therapy
AT7519 is a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[3][4] By inhibiting these key regulators of the cell cycle and transcription, AT7519 can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis.[5][6] Furthermore, its inhibition of CDK9 leads to the suppression of transcription by preventing the phosphorylation of RNA polymerase II, which can downregulate the expression of anti-apoptotic proteins like Mcl-1.[5][7]
Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects primarily by forming DNA adducts, which interfere with DNA replication and transcription, ultimately leading to DNA damage and apoptosis.[8][9][10]
The rationale for combining AT7519 and cisplatin lies in their complementary mechanisms of action. AT7519 can potentiate the effects of cisplatin by preventing the cell from arresting in a state conducive to DNA repair, thereby increasing the likelihood of apoptosis. Studies have demonstrated that this combination acts synergistically to inhibit cancer cell proliferation and induce apoptosis at concentrations where the individual agents are less effective.[1][2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of AT7519
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Incubation Time (hrs) | Reference |
| HCT116 | Colon Cancer | 82 | Alamar Blue | 72 | [3] |
| A2780 | Ovarian Cancer | 350 | Alamar Blue | 72 | [3] |
| MM.1S | Multiple Myeloma | 500 | MTT | 48 | [3] |
| U266 | Multiple Myeloma | 500 | MTT | 48 | [3] |
| A2058 | Melanoma | 166 | CellTiter-Glo | 96 | [11] |
| AsPC1 | Pancreatic Cancer | 533 | PrestoBlue | 72 | [11] |
| BxPC3 | Pancreatic Cancer | 640 | PrestoBlue | 72 | [11] |
Table 2: Synergistic Effects of AT7519 and Cisplatin Combination
| Cell Line | Cancer Type | AT7519 Conc. (nM) | Cisplatin Conc. (µM) | Effect | Reference |
| Ovarian Cancer Cells | Ovarian | Varies | Varies | Dose-dependent synergistic inhibition of proliferation and induction of apoptosis | [1] |
| Nasopharyngeal Carcinoma Cells | Nasopharyngeal | Nanomolar range | Varies | Synergistic growth inhibition and effective against chemo-resistant cells | [2] |
| IMR32 (MYCN-amplified) | Neuroblastoma | Varies | Varies | No synergistic or antagonistic effects observed | [12] |
| NGP (MYCN-amplified) | Neuroblastoma | Varies | Varies | No synergistic or antagonistic effects observed | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of AT7519 and cisplatin individually and for assessing the synergistic effects of the combination therapy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AT7519 (stock solution in DMSO)
-
Cisplatin (stock solution in saline or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[13]
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[14]
-
Allow cells to adhere and grow for 24 hours.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of AT7519 and cisplatin in complete medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include a vehicle control (DMSO for AT7519 and saline/water for cisplatin).
-
-
Incubation:
-
MTT/MTS Addition:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent using non-linear regression analysis.
-
To assess synergy, use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis following treatment with AT7519 and cisplatin.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
AT7519 and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with AT7519, cisplatin, or the combination at predetermined concentrations for 24-48 hours.[5]
-
-
Cell Harvesting:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[5]
-
Protocol 3: Cell Cycle Analysis
This protocol is for determining the effect of AT7519 and cisplatin on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
AT7519 and Cisplatin
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[17]
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells by flow cytometry.
-
The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
-
Protocol 4: Western Blot Analysis
This protocol is for investigating the molecular mechanisms underlying the synergistic effects of AT7519 and cisplatin by examining changes in protein expression and phosphorylation.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
AT7519 and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL detection reagent
-
Imaging system
Primary Antibodies of Interest:
-
Cell Cycle: p-Rb (Ser807/811), Cyclin B1, CDK1
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Mcl-1, Bim, Bcl-2[1][19][20]
-
DNA Damage: γ-H2AX
-
Transcription: p-RNA Polymerase II (Ser2/5)[7]
-
Loading Control: β-actin or GAPDH
Procedure:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[21]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add ECL detection reagent and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[21]
-
Visualizations
Caption: Experimental workflow for evaluating AT7519 and cisplatin combination therapy.
Caption: Synergistic mechanism of AT7519 and cisplatin.
References
- 1. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclin-dependent kinases by AT7519 enhances nasopharyngeal carcinoma cell response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. benchchem.com [benchchem.com]
- 16. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Protection of cisplatin cytotoxicity by an inactive cyclin-dependent kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
Application Note: Unveiling Genetic Determinants of AT7519 Sensitivity using a Genome-Wide CRISPR-Cas9 Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] By targeting these key regulators of the cell cycle and transcription, AT7519 induces cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][4] Its mechanism of action involves the inhibition of RNA polymerase II phosphorylation, a substrate of CDK7 and CDK9, leading to a reduction in transcription of anti-apoptotic proteins like Mcl-1.[1][5][6] Additionally, AT7519 has been shown to modulate the activity of glycogen (B147801) synthase kinase 3 beta (GSK-3β), further contributing to its pro-apoptotic effects.[1][2] Despite its promise, identifying patient populations most likely to respond and understanding potential resistance mechanisms are critical for its clinical development. This application note describes a protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to AT7519, providing a powerful tool to uncover novel therapeutic targets and predictive biomarkers.
Data Presentation: Hypothetical Gene Hits Modulating AT7519 Sensitivity
The following table represents hypothetical data from a CRISPR screen designed to identify genes whose knockout confers resistance or sensitivity to AT7519. In a typical screen, guide RNA (sgRNA) abundance is compared between treated and untreated cell populations. A positive score indicates that knockout of the gene confers resistance, while a negative score suggests sensitization.
| Gene | Description | Log2 Fold Change (AT7519 vs. DMSO) | p-value | Phenotype |
| Gene A | WEE1 G2 checkpoint kinase | 3.2 | <0.001 | Resistance |
| Gene B | DNA damage checkpoint protein | 2.8 | <0.001 | Resistance |
| Gene C | Negative regulator of apoptosis | 2.5 | <0.005 | Resistance |
| Gene D | Component of the anaphase-promoting complex | -2.1 | <0.005 | Sensitization |
| Gene E | Pro-apoptotic Bcl-2 family member | -2.9 | <0.001 | Sensitization |
| Gene F | Ubiquitin ligase targeting cell cycle proteins | -3.5 | <0.001 | Sensitization |
Experimental Protocols
This section outlines the key experimental protocols for conducting a genome-wide CRISPR-Cas9 screen to identify modulators of AT7519 sensitivity.
Cell Line Preparation and Lentiviral Production
-
Cell Line Selection: Choose a cancer cell line of interest that exhibits moderate sensitivity to AT7519. Ensure the cell line is well-characterized and suitable for lentiviral transduction and Cas9 expression.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin). Select and maintain a polyclonal population with high Cas9 activity.
-
Lentiviral sgRNA Library Production: Amplify a genome-wide human sgRNA library (e.g., GeCKO v2, TKOv3).[7] Co-transfect the library plasmids with packaging and envelope plasmids into HEK293T cells to produce high-titer lentivirus.
CRISPR-Cas9 Library Screening
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[8]
-
Antibiotic Selection: Select transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Initial Cell Collection (T0): After selection, harvest a representative population of cells to serve as the baseline for sgRNA representation (T0).
-
Drug Treatment: Split the remaining cells into two groups: a control group treated with DMSO and an experimental group treated with a predetermined IC20-IC50 concentration of AT7519. The concentration should be sufficient to induce selective pressure without causing excessive cell death that would lead to loss of the library.
-
Cell Passaging and Maintenance: Passage the cells for 14-21 days, maintaining a sufficient number of cells to preserve the complexity of the sgRNA library (at least 500 cells per sgRNA).
-
Final Cell Collection: At the end of the treatment period, harvest the remaining cells from both the DMSO and AT7519-treated populations.
Data Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from the T0 and final cell pellets.
-
sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the sgRNA library to determine the read count for each sgRNA. Normalize the read counts and calculate the log2 fold change in sgRNA abundance between the AT7519-treated and DMSO-treated samples relative to the T0 sample. Use statistical methods like MAGeCK or DESeq2 to identify significantly enriched or depleted sgRNAs and their corresponding target genes.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: AT7519 mechanism of action.
Caption: CRISPR screen workflow.
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AT7519 Hydrochloride solubility and stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT7519 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound is soluble in several organic solvents and aqueous buffers. For cell culture experiments, it is common practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your culture medium immediately before use.[1][2]
Q2: What is the stability of this compound in different forms?
A2: The stability of this compound depends on its form:
-
Solid: Stable for at least four years when stored at -20°C.[3]
-
Organic Stock Solutions: Can be stored at -20°C for at least one month or at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
-
Aqueous/Culture Media Solutions: It is strongly recommended to prepare these solutions fresh for each experiment and not to store them for more than one day.[3]
Q3: Can I dissolve this compound directly in culture media like DMEM or RPMI-1640?
A3: While not the standard procedure described in most literature, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[3] However, the solubility in aqueous solutions like PBS is significantly lower than in organic solvents. For consistent and reproducible results in cell culture, preparing a high-concentration stock in DMSO and then diluting it into your media is the recommended method.[1][2]
Q4: What is the primary mechanism of action of AT7519?
A4: AT7519 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[4] By inhibiting these kinases, AT7519 disrupts the cell cycle, leading to cell cycle arrest and induction of apoptosis.[5][6] It also inhibits glycogen (B147801) synthase kinase-3β (GSK-3β).[7]
Q5: What are the expected downstream effects of AT7519 treatment in cancer cell lines?
A5: Treatment of cancer cell lines with AT7519 typically leads to:
-
Cell Cycle Arrest: Accumulation of cells in the G1 and G2/M phases of the cell cycle.[1][5]
-
Inhibition of Transcription: Through inhibition of CDK9, AT7519 can decrease the phosphorylation of RNA polymerase II, leading to reduced transcription of short-lived anti-apoptotic proteins like Mcl-1.[1][4]
-
Induction of Apoptosis: Activation of the intrinsic apoptotic pathway, characterized by caspase cleavage (caspase-3, -8, and -9) and an increase in the sub-G1 population in cell cycle analysis.[1][5][6]
Troubleshooting Guides
Problem: I am not observing the expected level of cytotoxicity or apoptosis after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh dilution of this compound from a frozen stock solution for each experiment. Do not use aqueous solutions that have been stored for more than a day.[3] |
| Incorrect Concentration | Verify the calculations for your serial dilutions. The effective concentration of AT7519 can vary between cell lines. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Published IC50 values can serve as a starting point.[1][8] |
| Cell Line Resistance | Some cell lines may be inherently more resistant to CDK inhibitors. Confirm the expression and activity of CDKs in your cell line. You may need to increase the concentration or duration of treatment. |
| Low Proliferation Rate | AT7519 is most effective on actively dividing cells. Ensure your cells are in the logarithmic growth phase at the time of treatment.[9] |
| Solvent Effects | Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically ≤0.1%) and consistent across all experimental and control groups, as the solvent itself can have physiological effects.[3] |
Problem: I am observing a precipitate in my culture medium after adding this compound.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The solubility of this compound in aqueous solutions is limited.[3] Ensure that the final concentration in your culture medium does not exceed its solubility limit. If necessary, prepare a more concentrated initial stock in DMSO to minimize the volume added to the medium. |
| Interaction with Media Components | Some components of the culture medium or serum may interact with the compound. Try pre-warming the culture medium to 37°C before adding the diluted AT7519 solution and mix gently by swirling. |
| Improper Dissolution of Stock | Ensure that the this compound is fully dissolved in the organic solvent before further dilution into the aqueous culture medium. Gentle warming and vortexing of the stock solution can aid dissolution. |
Data Summary
Table 1: Solubility of this compound
| Solvent/Buffer | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[3] |
| Ethanol | ~5 mg/mL[3] |
| Dimethyl Formamide (DMF) | ~20 mg/mL[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL[3] |
Table 2: Stability of this compound
| Form | Storage Condition | Shelf Life |
| Crystalline Solid | -20°C | ≥ 4 years[3] |
| Solution in Organic Solvent | -20°C | ≥ 1 month |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for storage more than one day[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
-
Prepare a Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[1][2]
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration immediately before adding it to the cells.[2] Ensure the final DMSO concentration is consistent across all treatments and controls and is non-toxic to the cells (typically ≤0.1%).
Protocol 2: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow the cells to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[1]
Visualizations
Caption: AT7519 signaling pathway.
Caption: Experimental workflow.
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
AT7519 Off-Target Effects on GSK3β: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the multi-cyclin-dependent kinase (CDK) inhibitor AT7519 on Glycogen (B147801) Synthase Kinase 3β (GSK3β).
Frequently Asked Questions (FAQs)
Q1: Is GSK3β a known off-target of AT7519?
Yes, GSK3β is a known off-target of AT7519. While AT7519 is a potent inhibitor of several CDKs, it also demonstrates significant inhibitory activity against GSK3β.[1][2][3][4][5] This interaction is an important consideration in interpreting experimental results, as the observed phenotype may be a consequence of inhibiting both CDKs and GSK3β.
Q2: What is the mechanism of AT7519's effect on GSK3β?
AT7519 inhibits the phosphorylation of GSK3β at serine 9.[6] This dephosphorylation leads to the activation of GSK3β.[2][6] This activation of GSK3β by AT7519 has been shown to be independent of its effects on RNA polymerase II, a downstream target of CDKs, suggesting two distinct mechanisms of action for the compound.[3][6][7]
Q3: How can I determine if the observed cellular phenotype is due to on-target (CDK) or off-target (GSK3β) effects of AT7519?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use a selective GSK3β inhibitor: Pre-treatment with a selective GSK3β inhibitor can help determine if the AT7519-induced phenotype is dependent on GSK3β activity. If the selective inhibitor rescues the phenotype, it suggests the involvement of GSK3β.[6][7]
-
Genetic knockdown/knockout: Using techniques like shRNA or CRISPR-Cas9 to reduce or eliminate GSK3β expression can clarify its role in the observed effects of AT7519.[6][7] If the phenotype is diminished in GSK3β-deficient cells, it points to an off-target effect.
-
Use a structurally unrelated CDK inhibitor: Comparing the effects of AT7519 with another CDK inhibitor that has a different off-target profile can help to dissect the specific contributions of CDK and GSK3β inhibition.
Troubleshooting Guide
Issue 1: Discrepancy between biochemical and cell-based assay results.
-
Possible Cause: Differences in ATP concentration between the two assay formats. Biochemical assays often use lower ATP concentrations than what is found intracellularly, which can affect the apparent potency of ATP-competitive inhibitors like AT7519.
-
Troubleshooting Step: Measure the intracellular concentration of AT7519 to ensure it is reaching the target. Consider that the compound may be subject to cellular efflux pumps, reducing its effective intracellular concentration.
Issue 2: Unexpected cellular phenotype not consistent with known CDK inhibition.
-
Possible Cause: This is a strong indicator of an off-target effect, likely involving GSK3β.
-
Troubleshooting Step: Perform a rescue experiment. Overexpressing a drug-resistant mutant of the intended CDK target should reverse the on-target effects. If the phenotype persists, it is likely due to the off-target inhibition of GSK3β. Further investigation using kinome-wide profiling can help identify other potential off-targets.[8]
Quantitative Data Summary
The following tables summarize the inhibitory activity of AT7519 against various kinases.
Table 1: IC50 Values of AT7519 against Cyclin-Dependent Kinases (CDKs)
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 190 - 210 |
| CDK2/cyclin A | 44 - 47 |
| CDK2/cyclin E | 510 |
| CDK4/cyclin D1 | 67 - 100 |
| CDK5/p35 | 18 |
| CDK6/cyclin D3 | 660 |
| CDK9 | <10 |
Data compiled from multiple sources.[1][5][9]
Table 2: IC50 Value of AT7519 against GSK3β
| Kinase Target | IC50 (nM) |
| GSK3β | 89 |
Data from in vitro kinase assays.[1][2][5]
Key Experimental Protocols
1. In Vitro Kinase Assay for GSK3β Inhibition
This protocol describes a radiometric filter binding assay to determine the IC50 of AT7519 against GSK3β.
-
Materials:
-
Recombinant GSK3β enzyme
-
Glycogen synthase peptide 2 (substrate)
-
Assay buffer (10 mM MOPS pH 7.0, 0.1 mg/mL BSA, 0.001% Brij-35, 0.5% glycerol, 0.2 mM EDTA, 10 mM MgCl2, 0.01% β-mercaptoethanol)
-
[γ-³³P]ATP
-
AT7519 at various concentrations
-
Orthophosphoric acid
-
Millipore MAPH filter plates
-
-
Procedure:
-
Incubate the GSK3β enzyme, glycogen synthase peptide 2, and varying concentrations of AT7519 in the assay buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate for 3 hours.
-
Stop the reaction by adding an excess of orthophosphoric acid.
-
Filter the reaction mixture through Millipore MAPH filter plates to capture the phosphorylated substrate.
-
Measure the radioactivity on the filter plates using a scintillation counter.
-
Calculate IC50 values from the dose-response curves.[2]
-
2. Western Blotting for Phospho-GSK3β
This protocol is used to assess the effect of AT7519 on the phosphorylation status of GSK3β in whole-cell lysates.
-
Materials:
-
Cell line of interest (e.g., MM.1S)
-
AT7519
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., α-tubulin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells and treat with AT7519 at the desired concentration and for various time points.
-
Harvest cells and prepare whole-cell lysates using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-GSK3β signal to total GSK3β and the loading control.[6]
-
Visualizations
Caption: Dual inhibitory mechanism of AT7519 on CDKs and GSK3β.
Caption: Troubleshooting workflow for AT7519 off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mechanisms of Resistance to AT7519
This technical support center provides researchers, scientists, and drug development professionals with information on the potential mechanisms of resistance to AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor. The content is organized into frequently asked questions (FAQs) and a troubleshooting guide to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AT7519?
AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3][4][5] Its primary mechanism of action involves the competitive inhibition of ATP binding to these kinases, leading to several downstream effects:[4][6]
-
Cell Cycle Arrest: By inhibiting CDKs that regulate cell cycle progression (CDK1, CDK2, CDK4, CDK6), AT7519 can cause cells to arrest in the G1/S and G2/M phases of the cell cycle.[2][7][8]
-
Transcriptional Inhibition: Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), prevents the phosphorylation of the C-terminal domain of RNA polymerase II.[1][9][10][11] This leads to a reduction in the transcription of short-lived mRNAs, particularly those encoding anti-apoptotic proteins like Mcl-1.[1][9][11][12]
-
Induction of Apoptosis: The combination of cell cycle arrest and transcriptional inhibition of survival signals ultimately leads to programmed cell death (apoptosis) in cancer cells.[5][9][13]
AT7519 has demonstrated anti-proliferative activity in a range of human tumor cell lines, with IC50 values typically in the nanomolar to low micromolar range.[5][9][10]
Q2: My cells are showing reduced sensitivity to AT7519. What are the potential resistance mechanisms?
Several mechanisms can contribute to acquired or intrinsic resistance to AT7519. These can be broadly categorized as follows:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump AT7519 out of the cell, reducing its intracellular concentration and efficacy.[14]
-
Alterations in Anti-Apoptotic Proteins: Changes in the expression levels of Bcl-2 family proteins can confer resistance. For instance, failure to downregulate the anti-apoptotic protein Mcl-1 upon AT7519 treatment can prevent the induction of apoptosis.[9][12]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of alternative pro-survival pathways, such as the PI3K/Akt/mTOR pathway, can compensate for the inhibitory effects of AT7519 and promote cell survival.[15]
-
Upregulation of c-Myc or Autophagy: In some leukemia cell lines, the effectiveness of AT7519 may be partially attenuated through the activation of c-Myc or autophagy as a survival mechanism.[7]
-
Alterations in CDK or Cyclin Expression: Amplification or overexpression of the target CDKs or their cyclin partners (e.g., Cyclin E) can potentially overcome the inhibitory effects of AT7519.[15][16]
-
Loss of Retinoblastoma (Rb) Protein: Inactivation or loss of the Rb tumor suppressor protein, a key substrate of CDK4/6, can uncouple cell cycle progression from CDK4/6 regulation, potentially rendering cells less sensitive to CDK4/6 inhibition by AT7519.[2][16]
Q3: How can I experimentally investigate ABC transporter-mediated efflux of AT7519?
If you suspect increased drug efflux as a mechanism of resistance, you can perform a fluorescent substrate accumulation assay or an ATPase activity assay.
Experimental Protocol: Fluorescent Substrate Accumulation Assay
This assay measures the intracellular accumulation of a fluorescent substrate of a specific ABC transporter in the presence and absence of AT7519 or known inhibitors.
-
Cell Culture: Culture your sensitive and potentially resistant cell lines, along with a control cell line known to overexpress the ABC transporter of interest (e.g., ABCB1).
-
Reagents:
-
Fluorescent substrate (e.g., Rhodamine 123 for ABCB1).
-
Known inhibitor of the transporter (e.g., Verapamil (B1683045) for ABCB1) as a positive control.
-
AT7519.
-
Assay buffer (e.g., PBS with 1% BSA).
-
-
Procedure:
-
Harvest and wash the cells, then resuspend them in the assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with AT7519, the known inhibitor, or vehicle control for 30 minutes at 37°C.
-
Add the fluorescent substrate to the cell suspension and incubate for a further 60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to stop the efflux.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.[17][18]
-
-
Data Analysis: A decrease in fluorescent substrate accumulation in the resistant cells compared to the sensitive cells, which is reversible by a known inhibitor, suggests the involvement of that specific ABC transporter. If AT7519 itself does not inhibit the transporter, you will not see an increase in fluorescence with AT7519 treatment alone in cells that do not overexpress the transporter.
Q4: How can I assess changes in Mcl-1 and other apoptosis-related proteins?
Western blotting is a standard method to investigate changes in protein expression levels.
Experimental Protocol: Western Blotting for Apoptosis-Related Proteins
-
Cell Treatment and Lysis:
-
Treat both sensitive and resistant cells with a range of AT7519 concentrations for various time points (e.g., 6, 12, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, XIAP, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19][20]
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. A lack of Mcl-1 downregulation in the resistant cells in response to AT7519 would support this as a resistance mechanism.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Higher than expected IC50 value for AT7519 in my cell line. | Increased drug efflux via ABC transporters. | 1. Perform a co-treatment experiment with a known ABC transporter inhibitor (e.g., verapamil for ABCB1). A significant decrease in the IC50 of AT7519 would indicate the involvement of that transporter. 2. Use a fluorescent substrate accumulation assay to directly measure transporter activity.[17][18] |
| Alterations in anti-apoptotic protein expression. | 1. Perform a western blot to assess the basal levels and AT7519-induced changes in Mcl-1, Bcl-2, and other relevant proteins in your cells compared to a sensitive control line.[9][11] | |
| Activation of pro-survival signaling pathways. | 1. Use western blotting to check the phosphorylation status of key proteins in pathways like PI3K/Akt (p-Akt) and MAPK/ERK (p-ERK) with and without AT7519 treatment. 2. Consider co-treatment with inhibitors of these pathways to see if sensitivity to AT7519 is restored. | |
| AT7519 induces cell cycle arrest but not apoptosis. | Block in the apoptotic pathway downstream of CDK inhibition. | 1. Check for the downregulation of Mcl-1 and the upregulation of pro-apoptotic proteins like Bim via western blot.[13] 2. Measure caspase-3/7 activity using a luminescent or fluorescent assay to confirm a block in apoptosis induction. |
| Variable results in proliferation assays (e.g., MTT, CCK-8). | Suboptimal cell seeding density or assay duration. | 1. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for AT7519 treatment in your cell line.[8] |
Quantitative Data Summary
Table 1: IC50 Values of AT7519 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| MM.1S | Multiple Myeloma | 0.5 | [9] |
| U266 | Multiple Myeloma | 0.5 | [9] |
| MM.1R | Multiple Myeloma | > 2.0 | [9] |
| U251 | Glioblastoma | 0.246 | [8] |
| U87MG | Glioblastoma | 0.2218 | [8] |
| HCT116 | Colon Cancer | ~0.1 - 1.0 | [10] |
| HeLa | Cervical Cancer | ~0.1 - 1.0 | [10] |
Table 2: In Vitro Kinase Inhibitory Activity of AT7519
| Kinase | IC50 (nM) |
| CDK1/cyclin B | 210 |
| CDK2/cyclin A | 47 |
| CDK4/cyclin D1 | 100 |
| CDK5/p35 | <10 |
| CDK6/cyclin D3 | 170 |
| CDK9/cyclin T1 | <10 |
| GSK3β | 89 |
| Data compiled from multiple sources.[3][21] |
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of AT7519.
Caption: Potential mechanisms of resistance to AT7519.
Caption: Workflow for investigating AT7519 resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. brieflands.com [brieflands.com]
- 8. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cyclin-dependent kinases by AT7519 is effective to overcome chemoresistance in colon and cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions of cyclin-dependent kinase inhibitors AT-7519, flavopiridol and SNS-032 with ABCB1, ABCG2 and ABCC1 transporters and their potential to overcome multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 21. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming AT7519 Resistance
Welcome to the technical support center for AT7519, a multi-Cyclin-Dependent Kinase (CDK) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address challenges encountered during their experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AT7519?
AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] By inhibiting these key regulators of the cell cycle, AT7519 can induce cell cycle arrest and apoptosis in cancer cells. Its inhibition of CDK9 also suppresses transcription by preventing the phosphorylation of RNA polymerase II.[1] Additionally, AT7519 has been shown to inhibit Glycogen Synthase Kinase 3 beta (GSK-3β).[1]
Q2: In which cancer cell lines has AT7519 shown efficacy?
AT7519 has demonstrated potent anti-proliferative activity in a wide range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, indicating differing sensitivities.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 90 |
| HT29 | Colon Carcinoma | 260 |
| SW620 | Colon Carcinoma | 940 |
| MCF-7 | Breast Adenocarcinoma | 40 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 |
| A549 | Lung Carcinoma | 160 |
| NCI-H460 | Lung Carcinoma | 120 |
| U-2 OS | Osteosarcoma | 110 |
| PC-3 | Prostate Adenocarcinoma | 200 |
| DU 145 | Prostate Carcinoma | 250 |
| MM.1S | Multiple Myeloma | ~500 |
| U266 | Multiple Myeloma | ~500 |
| MM.1R | Multiple Myeloma | >2000 |
| U937 | Histiocytic Lymphoma | Not specified |
| U87MG | Glioblastoma | 221.8 (at 48h) |
| U251 | Glioblastoma | 246 (at 48h) |
This table is a summary of data from multiple sources and experimental conditions may vary.
Q3: My cancer cell line is showing reduced sensitivity to AT7519. What are the potential causes of resistance?
Reduced sensitivity or acquired resistance to AT7519 can arise from several mechanisms. Based on studies of AT7519 and other CDK inhibitors, potential causes include:
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that promote cell survival can counteract the inhibitory effects of AT7519. Research in U937 leukemic cells suggests that the effectiveness of AT7519 may be partially attenuated through the activation of c-Myc or autophagy.[3]
-
Target Mutation: While not yet reported specifically for AT7519, mutations in the target CDKs could potentially alter drug binding and efficacy. For instance, a mutation in the kinase domain of CDK9 (L156F) has been shown to confer resistance to another selective CDK9 inhibitor.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Redundancy in the CDK System: Cancer cells may develop ways to bypass the inhibition of specific CDKs by relying on other members of the CDK family or alternative cell cycle control mechanisms.[1]
Troubleshooting Guides
Problem 1: Gradual loss of AT7519 efficacy in my long-term cell culture.
This may indicate the development of acquired resistance. Here’s a workflow to investigate and address this issue:
Caption: Troubleshooting workflow for AT7519 resistance.
Problem 2: How can I experimentally induce and study AT7519 resistance in my cell line?
Developing an in-vitro model of acquired resistance is crucial for studying resistance mechanisms and testing strategies to overcome them. Below is a general protocol for generating an AT7519-resistant cell line.
Caption: Workflow for generating an AT7519-resistant cell line.
Experimental Protocols
Protocol 1: Generation of an AT7519-Resistant Cell Line
This protocol is a general guideline and may require optimization for your specific cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
AT7519
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50: Culture the parental cell line and perform a dose-response experiment to determine the 72-hour IC50 value for AT7519.
-
Initial Drug Exposure: Begin by culturing the parental cells in their complete medium containing a low concentration of AT7519 (e.g., IC10 to IC20).
-
Recovery and Expansion: Monitor the cells closely. Initially, a significant portion of the cells may die. Allow the surviving cells to recover and proliferate until they reach approximately 80% confluency. This may take several passages.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of AT7519 in the culture medium by 1.5- to 2-fold.
-
Iterative Process: Repeat steps 3 and 4, gradually increasing the AT7519 concentration over several months.
-
Monitoring Resistance: At regular intervals (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the drug-treated population and compare it to the parental cell line.
-
Establishment of Resistant Line: A resistant cell line is typically considered established when the IC50 value is significantly higher (e.g., >10-fold) than that of the parental line and remains stable over several passages in the presence of the drug.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of the selection process.
Protocol 2: Combination Therapy to Overcome AT7519 Resistance
This protocol outlines an experiment to test if inhibiting a potential resistance pathway can restore sensitivity to AT7519.
Materials:
-
AT7519-resistant and parental cell lines
-
AT7519
-
Inhibitor of the suspected resistance pathway (e.g., c-Myc inhibitor 10058-F4, or autophagy inhibitor Chloroquine)
-
96-well plates
-
Cell viability assay reagent
Procedure:
-
Cell Seeding: Seed both the parental and AT7519-resistant cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a matrix of drug concentrations:
-
AT7519 alone (e.g., 8-point dose-response curve centered around the respective IC50 values).
-
The second inhibitor alone (e.g., 8-point dose-response curve).
-
A combination of AT7519 and the second inhibitor at various concentrations. It is common to use a fixed concentration of the second inhibitor (e.g., at its IC20) with a dose-response of AT7519, or a fixed ratio of the two drugs.
-
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assay: Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis:
-
Calculate the IC50 values for AT7519 in the presence and absence of the second inhibitor in both parental and resistant cell lines.
-
A significant decrease in the IC50 for AT7519 in the resistant cell line upon addition of the second inhibitor suggests that the combination is effective in overcoming resistance.
-
To determine if the drug interaction is synergistic, additive, or antagonistic, calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.
-
Signaling Pathways
AT7519 Mechanism of Action and Potential Resistance Pathways
Caption: AT7519 mechanism and potential resistance pathways.
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
AT7519 toxicity in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving the multi-CDK inhibitor, AT7519. The content is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is AT7519 and what is its primary mechanism of action?
AT7519 is a small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1] It competitively binds to the ATP-binding pocket of several CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[2][3] By inhibiting these kinases, AT7519 disrupts cell cycle progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[1][4] Its inhibition of CDK9 also interferes with transcription by preventing the phosphorylation of RNA polymerase II.[2][5]
Q2: How does the toxicity of AT7519 differ between normal and cancer cells?
AT7519 exhibits selective cytotoxicity, showing significantly more potent antiproliferative activity against a wide range of cancer cell lines compared to normal, non-cancerous cells.[5][6] For instance, the IC50 value for the normal human lung fibroblast cell line, MRC-5, is substantially higher than those observed for numerous cancer cell lines.[7][8] Furthermore, AT7519 has been reported to not induce cytotoxicity in peripheral blood mononuclear cells (PBMNCs).[9] This differential effect is largely attributed to the dependency of cancer cells on the dysregulated cell cycle machinery that AT7519 targets.
Q3: What are the expected cellular effects of AT7519 treatment on cancer cells?
Treatment of cancer cells with AT7519 typically results in two primary cellular outcomes:
-
Cell Cycle Arrest: AT7519 induces cell cycle arrest at both the G1/S and G2/M phases.[9][10] This is a direct consequence of inhibiting CDKs that are essential for transitioning through these cell cycle checkpoints.
-
Apoptosis: Following cell cycle arrest, cancer cells undergo programmed cell death, or apoptosis.[4][11] This is often evidenced by markers such as PARP cleavage and an increase in the sub-G1 cell population in flow cytometry analysis.[11]
Q4: I am not observing the expected level of cytotoxicity in my cancer cell line. What are some potential reasons?
Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Specificity: The sensitivity to AT7519 can vary significantly between different cancer cell lines, with reported IC50 values ranging from nanomolar to micromolar concentrations.[7]
-
Drug Concentration and Exposure Time: Ensure that the concentrations and incubation times used are appropriate for your specific cell line. A 72-hour exposure is commonly used to determine antiproliferative IC50 values.[4]
-
Experimental Conditions: Factors such as cell density, media composition, and serum concentration can influence drug activity. Refer to established protocols for optimal conditions.
-
Drug Stability: Ensure the proper storage and handling of the AT7519 compound to maintain its activity.
Q5: How can I best assess the efficacy of AT7519 in my experiments?
A multi-faceted approach is recommended to accurately assess the effects of AT7519:
-
Cell Viability Assays: Use assays like MTT or CellTiter-Glo to determine the IC50 value for cell proliferation.
-
Cell Cycle Analysis: Employ flow cytometry with propidium (B1200493) iodide staining to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and to identify a sub-G1 peak indicative of apoptosis.
-
Apoptosis Assays: Confirm apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or by Western blotting for cleavage of caspase-3 and PARP.[9][11]
Troubleshooting Guides
Issue: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well and that cells are evenly distributed. Perform a cell count before each experiment.
-
-
Possible Cause: Variation in drug preparation.
-
Solution: Prepare fresh drug dilutions for each experiment from a validated stock solution. Use a calibrated pipette for accurate dilutions.
-
-
Possible Cause: Differences in incubation time.
-
Solution: Adhere strictly to the predetermined incubation period for all plates within and between experiments.
-
Issue: No significant increase in apoptosis despite a decrease in cell viability.
-
Possible Cause: The primary effect in your cell line at the tested concentration and time point might be cytostatic (cell cycle arrest) rather than cytotoxic.
-
Solution: Increase the incubation time or the drug concentration to see if apoptosis is induced. Also, perform a cell cycle analysis to confirm a block in cell cycle progression.
-
-
Possible Cause: The apoptosis assay is not sensitive enough or is performed at a suboptimal time point.
-
Solution: Try a different apoptosis assay (e.g., TUNEL assay) and perform a time-course experiment to identify the optimal time point for detecting apoptosis.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of AT7519 against Cyclin-Dependent Kinases
| Kinase | IC50 (nM) |
| CDK1/cyclin B | 210 |
| CDK2/cyclin A | 47 |
| CDK4/cyclin D1 | 100 |
| CDK5/p25 | 13 |
| CDK6/cyclin D1 | 170 |
| CDK9/cyclin T1 | <10 |
Data sourced from multiple studies, values represent a consensus.[2]
Table 2: Antiproliferative Activity (IC50) of AT7519 in Cancer vs. Normal Cell Lines (72h exposure)
| Cell Line | Cell Type | Cancer Type | IC50 (nM) |
| Cancer Cell Lines | |||
| HCT116 | Human Colon Carcinoma | Colon | 82 |
| HT29 | Human Colon Carcinoma | Colon | 170 |
| MCF-7 | Human Breast Adenocarcinoma | Breast | 40 |
| MDA-MB-468 | Human Breast Adenocarcinoma | Breast | 340 |
| A2780 | Human Ovarian Carcinoma | Ovarian | 350 |
| HL-60 | Human Promyelocytic Leukemia | Leukemia | 90 |
| U251 | Human Glioblastoma | Brain | 246 |
| U87MG | Human Glioblastoma | Brain | 221.8 |
| MM.1S | Human Multiple Myeloma | Multiple Myeloma | 500 |
| Normal Cell Lines | |||
| MRC-5 | Human Lung Fibroblast | Normal Lung | 980 |
| PBMNCs | Peripheral Blood Mononuclear Cells | Normal Blood | Non-cytotoxic |
IC50 values are highly dependent on the specific experimental conditions and assay used. The data presented here is a summary from various sources for comparative purposes.[4][7][8][9][10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of AT7519 (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with AT7519 at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of AT7519 for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.
Mandatory Visualizations
Caption: Mechanism of AT7519 action on the cell cycle and transcription.
Caption: General experimental workflow for assessing AT7519 toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. astx.com [astx.com]
- 6. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing AT7519 Hydrochloride precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing precipitation of AT7519 Hydrochloride in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is a crystalline solid with varying solubility in different solvents.[1][2] It is sparingly soluble in aqueous solutions and more soluble in organic solvents. For detailed solubility information, please refer to the table below.
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. What is causing this?
A2: This is a common issue for compounds with low aqueous solubility. The precipitation is likely due to the rapid change in solvent polarity when the DMSO stock is introduced into the aqueous medium. This phenomenon, often called "solvent shifting," can cause the compound to crash out of solution.
Q3: What is the recommended method for preparing working solutions of this compound in aqueous buffers or cell culture media?
A3: The recommended method involves preparing a high-concentration stock solution in an organic solvent, typically DMSO, and then diluting this stock solution into the aqueous medium in a stepwise manner. It is crucial to ensure rapid and thorough mixing during dilution and to keep the final concentration of the organic solvent as low as possible (ideally ≤ 0.1% v/v) to avoid solvent-induced cellular toxicity.
Q4: How stable are aqueous solutions of this compound?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.[2] Stock solutions in anhydrous DMSO, however, are stable for extended periods when stored properly at -20°C or -80°C.
Q5: Can I use sonication or warming to help dissolve this compound in aqueous solutions?
A5: Yes, gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of this compound in aqueous solutions.[3] However, it is important to be cautious with warming as it could potentially degrade the compound. Always visually inspect the solution to ensure complete dissolution before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution of DMSO stock into aqueous medium. | Rapid solvent shift and localized high concentration of the compound. | • Perform a stepwise dilution. First, create an intermediate dilution in a small volume of the aqueous medium with vigorous vortexing. Then, add this intermediate dilution to the final volume of the medium.• Add the DMSO stock dropwise to the pre-warmed (37°C) aqueous medium while continuously vortexing or stirring to ensure rapid dispersion. |
| Cloudiness or precipitate formation in the final working solution over time. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | • Lower the final concentration of this compound in your experiment.• Increase the final percentage of co-solvent (e.g., DMSO) slightly, but be mindful of potential cellular toxicity (typically keep below 0.5%). Always include a vehicle control with the same solvent concentration. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound leading to inaccurate dosing. | • Always visually inspect your stock and working solutions for any signs of precipitation before each use.• If precipitate is observed in the stock solution, gently warm and vortex to redissolve before making dilutions.• Prepare fresh working solutions for each experiment. |
| Low apparent potency of the inhibitor. | The actual concentration of the dissolved inhibitor is lower than the nominal concentration due to precipitation. | • Confirm the complete dissolution of the compound when preparing stock and working solutions.• Consider using a formulation with solubilizing agents if solubility remains a significant issue. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 8.33 mg/mL (with sonication) | [4] |
| PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| DMSO | 25 - 52 mg/mL | [1][5] |
| Ethanol | 5 - 28 mg/mL | [1][5] |
| DMF | 30 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
-
Thaw a vial of the 10 mM this compound stock solution in DMSO.
-
Pre-warm the desired volume of complete cell culture medium to 37°C.
-
Stepwise Dilution: a. In a sterile microcentrifuge tube, prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock to 99 µL of pre-warmed cell culture medium. Vortex immediately and vigorously for 10-15 seconds. This creates a 100 µM intermediate solution. b. Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium in a new sterile tube.
-
Gently mix the final working solution by inverting the tube or pipetting up and down.
-
Visually inspect the final 1 µM working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this working solution will be 0.01%.
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Interpreting AT7519 Cell Cycle Analysis Data
This technical support center is designed for researchers, scientists, and drug development professionals who are using AT7519 and interpreting its effects on the cell cycle. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AT7519 and how does it affect the cell cycle?
A1: AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3][4][5] CDKs are key regulators of cell cycle progression.[1][6] By inhibiting these kinases, AT7519 disrupts the normal cell cycle, leading to cell cycle arrest, primarily in the G0/G1 and G2/M phases, and subsequently inducing apoptosis (programmed cell death) in various human tumor cell lines.[1][6][7][8][9]
Q2: What are the expected results of treating cancer cells with AT7519 in a cell cycle assay?
A2: Treatment of cancer cells with AT7519 is expected to cause a dose- and time-dependent increase in the percentage of cells in the G0/G1 and G2/M phases of the cell cycle, with a corresponding decrease in the S phase population.[1][8][10] At later time points or higher concentrations, an increase in the sub-G1 population is typically observed, which is indicative of apoptotic cells with fragmented DNA.[8][11]
Q3: At what concentrations should I use AT7519 to see an effect on the cell cycle?
A3: The effective concentration of AT7519 can vary depending on the cell line. However, studies have shown potent anti-proliferative activity with IC50 values ranging from 40 nM to 940 nM in a variety of human tumor cell lines.[1][3][4] For cell cycle analysis, concentrations in the range of 100 nM to 1 µM are often used, with incubation times typically between 24 and 72 hours.[1][8][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: Can AT7519 induce apoptosis in addition to cell cycle arrest?
A4: Yes, AT7519 is known to induce apoptosis in a variety of cancer cells.[7][10][11][12][13] The induction of apoptosis is a common outcome following cell cycle arrest caused by CDK inhibitors. This can be observed in a cell cycle histogram as an increase in the sub-G1 peak. To confirm apoptosis, you can use complementary assays such as Annexin V/PI staining.[10][12]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No significant change in cell cycle distribution after AT7519 treatment. | 1. Inactive Compound: The AT7519 compound may have degraded. 2. Insufficient Concentration or Time: The concentration of AT7519 may be too low, or the treatment duration too short for the specific cell line. 3. Cell Line Resistance: The cell line may be resistant to AT7519. | 1. Verify Compound Activity: Use a positive control cell line known to be sensitive to AT7519. 2. Optimize Treatment Conditions: Perform a dose-response (e.g., 50 nM - 5 µM) and time-course (e.g., 12, 24, 48, 72 hours) experiment. 3. Assess Target Engagement: If possible, perform a Western blot to check for the inhibition of CDK substrates like phosphorylated Rb.[1] |
| High coefficient of variation (CV) in G1 and G2/M peaks, leading to poor resolution. | 1. Improper Sample Preparation: Cell clumps and debris can broaden the peaks. 2. High Flow Rate: Running the sample too quickly on the flow cytometer reduces measurement accuracy.[14][15] 3. Inconsistent Staining: Insufficient or variable staining with propidium (B1200493) iodide (PI). | 1. Improve Sample Handling: Gently resuspend cells, filter through a 40-50 µm nylon mesh before analysis.[14] 2. Optimize Flow Rate: Use a low flow rate during acquisition.[14][15] 3. Standardize Staining: Ensure consistent incubation time and concentration of PI/RNase solution for all samples.[1][14] |
| Large sub-G1 peak in the untreated control sample. | 1. Poor Cell Health: The cells may have been unhealthy before the experiment (e.g., overgrown, nutrient-deprived). 2. Harsh Cell Handling: Excessive centrifugation speed or vigorous pipetting can damage cells. | 1. Ensure Healthy Culture: Use cells in the exponential growth phase and ensure they are not overgrown. 2. Gentle Handling: Centrifuge at a lower speed (e.g., 200-300 x g) and avoid harsh pipetting. |
| Appearance of a peak beyond the G2/M peak (>4N DNA content). | 1. Cell Aggregates (Doublets): Two or more cells passing through the laser beam together. 2. Endoreduplication or Mitotic Catastrophe: The drug may be inducing cells to re-replicate their DNA without dividing. | 1. Doublet Discrimination: Use pulse-width vs. pulse-area analysis on the flow cytometer to exclude doublets from the data. 2. Further Investigation: This could be a real biological effect of AT7519 in your cell line. Consider further experiments to investigate this phenomenon. |
Quantitative Data Summary
Table 1: Effect of AT7519 on Cell Cycle Distribution in HCT116 Colon Cancer Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 55 | 30 | 15 |
| AT7519 (250 nM, 24h) | 70 | 10 | 20 |
Data are representative and compiled from findings reported in the literature.[1]
Table 2: Effect of AT7519 on Cell Cycle Distribution in MM.1S Multiple Myeloma Cells
| Treatment | Time (hours) | % Sub-G1 | % G0/G1 | % S | % G2/M |
| Vehicle | 24 | 2 | 48 | 35 | 15 |
| AT7519 (0.5 µM) | 6 | 3 | 55 | 25 | 17 |
| AT7519 (0.5 µM) | 12 | 10 | 60 | 18 | 12 |
| AT7519 (0.5 µM) | 24 | 25 | 50 | 15 | 10 |
Data are representative and compiled from findings reported in the literature.[8]
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is adapted from methodologies described in studies investigating AT7519.[1]
-
Cell Seeding: Seed 0.5 x 10^6 cells per well in a 6-well plate and allow them to adhere and recover overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of AT7519 or vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting:
-
Aspirate the media and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use a low flow rate for better resolution.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M).
-
Visualizations
Caption: Mechanism of action of AT7519 on the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of eosinophil apoptosis by the cyclin-dependent kinase inhibitor AT7519 promotes the resolution of eosinophil-dominant allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thorax.bmj.com [thorax.bmj.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
AT7519 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor. The information is tailored for scientists in academic and drug development settings to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant variability in the IC50 value of AT7519 across different experiments with the same cell line?
A1: Inconsistent IC50 values for AT7519 can arise from several factors. Firstly, ensure strict adherence to a standardized protocol for cell viability assays. Minor variations in cell seeding density, treatment duration, and the specific viability assay used (e.g., MTT, CCK-8, Alamar Blue) can introduce variability. For instance, a 72-hour incubation period is commonly used to assess antiproliferative activity.[1][2]
Secondly, the metabolic state and passage number of your cells can influence their sensitivity to the compound. It is advisable to use cells within a consistent and low passage number range for all experiments. Finally, confirm the purity and stability of your AT7519 stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound. A fresh dilution from a properly stored stock is recommended for each experiment.
Q2: The degree of apoptosis I'm observing is lower than what is reported in the literature for my cell line. What could be the cause?
A2: The extent of apoptosis induced by AT7519 is both dose- and time-dependent.[3][4] If you are not observing the expected levels of apoptosis, consider the following:
-
Concentration and Duration: Apoptosis may require higher concentrations or longer incubation times than those needed to inhibit proliferation. For example, while cell cycle arrest can be seen as early as 6 hours, significant apoptosis may only be apparent after 12 to 48 hours of treatment.[4]
-
Apoptosis Assay Method: Ensure your apoptosis detection method is sufficiently sensitive. Annexin V/PI staining is a common method for detecting early and late-stage apoptosis.[1][3][4] This can be corroborated by Western blotting for cleavage of caspase-3 and PARP.[3][4]
-
Cell Line Specific Effects: The apoptotic response can vary between cell lines due to their underlying genetic makeup. Some cell lines may be more prone to cell cycle arrest rather than apoptosis in response to CDK inhibition.
-
Caspase-Dependence: AT7519-induced apoptosis is caspase-dependent.[3] You can confirm this in your system by co-incubating with a pan-caspase inhibitor, such as z-VAD-FMK, which should rescue the apoptotic phenotype.[3]
Q3: I am seeing effects that don't seem to be related to cell cycle arrest. Are there off-target effects of AT7519 I should be aware of?
A3: Yes, AT7519 is a multi-targeted inhibitor. Besides its well-characterized inhibition of CDKs 1, 2, 4, 5, 6, and 9, it is also known to inhibit Glycogen Synthase Kinase 3β (GSK-3β).[1][2][4][5] This can lead to biological effects independent of cell cycle regulation. For instance, in multiple myeloma cells, AT7519-induced apoptosis has been shown to be partially mediated by the activation of GSK-3β, a process that is independent of its effect on transcription inhibition.[4][6] If your results are inconsistent with a pure cell-cycle-arrest phenotype, it is worth investigating pathways downstream of GSK-3β.
Q4: My Western blot results for CDK substrate phosphorylation are inconsistent. How can I improve this?
A4: Inconsistent phosphorylation signals can be challenging. Here are some tips for improving your Western blot results when analyzing CDK substrates after AT7519 treatment:
-
Rapid Inhibition: AT7519 can inhibit the phosphorylation of CDK substrates very quickly. For example, inhibition of Rb and NPM phosphorylation can be observed in as little as one hour.[2] Ensure your time points are chosen appropriately to capture these early events.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across your gel.
-
Antibody Validation: Ensure your primary antibodies for phosphorylated substrates are specific and have been validated for the application.
Quantitative Data Summary
The following tables summarize key quantitative data for AT7519 from various studies.
Table 1: In Vitro Inhibitory Activity of AT7519 against Various Kinases
| Kinase Target | IC50 (nM) |
| CDK9/Cyclin T | <10 |
| CDK5/p35 | 13 |
| CDK2/Cyclin A | 47 |
| GSK-3β | 89 |
| CDK4/Cyclin D1 | 100 |
| CDK6/Cyclin D3 | 170 |
| CDK1/Cyclin B | 210 |
| CDK7/Cyclin H/MAT1 | 2400 |
Data compiled from multiple sources.[1][2][5][7]
Table 2: Antiproliferative Activity of AT7519 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Incubation Time (hrs) | Assay |
| MM.1S | Multiple Myeloma | 0.5 µM | 48 | MTT |
| U266 | Multiple Myeloma | 0.5 µM | 48 | MTT |
| MM.1R | Multiple Myeloma | >2 µM | 48 | MTT |
| HCT116 | Colon Cancer | 82 nM | 72 | Alamar Blue |
| A2780 | Ovarian Cancer | 350 nM | 72 | Alamar Blue |
| MCF-7 | Breast Cancer | 40 nM | Not Specified | Not Specified |
| SW620 | Colon Cancer | 940 nM | Not Specified | Not Specified |
| U87MG | Glioblastoma | 221.8 nM | 48 | CCK-8 |
| U251 | Glioblastoma | 246 nM | 48 | CCK-8 |
Data compiled from multiple sources.[1][3][4][5]
Experimental Protocols & Methodologies
1. Cell Viability Assay (CCK-8 Method)
-
Seed cells in a 96-well plate at a density of 8,000 cells per well.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of AT7519 or DMSO as a vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[3]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[3]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[3]
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with desired concentrations of AT7519 for the specified duration (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[3][4]
3. Western Blot for Phosphorylated CDK Substrates
-
Plate cells and treat with AT7519 for the desired time points (e.g., 1, 2, 4, 6, 24 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated CDK substrates (e.g., p-Rb, p-NPM) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of AT7519.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 3. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 6. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
AT7519 drug interaction with other kinase inhibitors
Welcome to the technical support center for researchers utilizing the multi-kinase inhibitor AT7519. This resource provides troubleshooting guidance and frequently asked questions regarding the interaction of AT7519 with other kinase inhibitors and cytotoxic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AT7519?
AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1] Its anti-cancer activity stems from two main mechanisms:
-
Cell Cycle Arrest: By inhibiting CDKs crucial for cell cycle progression (CDK1, CDK2, CDK4, CDK6), AT7519 can induce cell cycle arrest, primarily at the G1/S and G2/M phases, thereby inhibiting tumor cell proliferation.[2]
-
Transcriptional Inhibition: AT7519 potently inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This leads to decreased phosphorylation of the C-terminal domain of RNA Polymerase II, resulting in the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis.[3][4]
Q2: Is there evidence for synergistic interactions between AT7519 and other anti-cancer agents?
Yes, preclinical studies have demonstrated that AT7519 can act synergistically with several other kinase inhibitors and cytotoxic drugs. Notable examples include:
-
Cisplatin (B142131): Synergistic effects have been observed in ovarian and nasopharyngeal cancer models.[5][6]
-
Vincristine (B1662923): Enhanced anti-leukemic effects have been reported in acute myeloid leukemia (AML) cells.[7][8]
-
OGT Inhibitors: A synthetic lethal interaction has been identified in prostate cancer cells.[9][10][11]
-
BET Inhibitors: Strong synergistic killing of melanoma and leukemia cells has been documented.[12][13][14]
-
HSP90 Inhibitors (e.g., Onalespib): Combination has been evaluated in a Phase 1 clinical trial in patients with advanced solid tumors.[15][16]
Q3: What is the rationale for combining AT7519 with other kinase inhibitors?
The primary rationale is to target cancer cell vulnerabilities from multiple angles, potentially leading to enhanced efficacy and overcoming drug resistance. For instance:
-
Combining AT7519 with a DNA-damaging agent like cisplatin can simultaneously halt cell cycle progression and inhibit the transcription of DNA repair and survival factors.
-
Targeting different nodes of critical signaling pathways, such as transcription (AT7519/CDK9) and epigenetic regulation (BET inhibitors), can lead to a more profound and durable anti-tumor response.
Troubleshooting Guide
Problem: I am not observing a synergistic effect when combining AT7519 with another kinase inhibitor in my in vitro experiments.
Possible Causes and Solutions:
-
Suboptimal Drug Concentrations: Synergy is often concentration-dependent.
-
Solution: Perform a dose-matrix experiment where you test a range of concentrations for both AT7519 and the partner drug. This will help identify the concentration window where synergy occurs.
-
-
Inappropriate Cell Line: The synergistic interaction may be cell-type specific.
-
Solution: Ensure that the chosen cell line is known to be sensitive to at least one of the single agents. Review the literature to see if the combination has been tested in your cancer model.
-
-
Incorrect Dosing Schedule: The timing of drug administration can be critical.
-
Solution: Experiment with different dosing schedules, such as sequential versus concurrent administration. For example, pre-treating with one agent for a specific duration before adding the second might be more effective.
-
-
Assay Sensitivity: The chosen cell viability or apoptosis assay may not be sensitive enough to detect the synergistic effect.
-
Solution: Use multiple, complementary assays to assess the drug interaction. For example, combine a metabolic assay (e.g., MTT) with a direct measure of apoptosis (e.g., Annexin V/PI staining).
-
Problem: I am observing significant toxicity in my in vivo combination study.
Possible Causes and Solutions:
-
Overlapping Toxicities: The combined treatment may lead to an exacerbation of side effects.
-
Solution: Review the known toxicity profiles of both agents. Consider reducing the dose of one or both drugs in the combination. The goal is to find a therapeutic window where anti-tumor efficacy is maintained with manageable toxicity.
-
-
Pharmacokinetic Interactions: One drug may be altering the metabolism or clearance of the other, leading to increased exposure and toxicity.
-
Solution: If possible, perform pharmacokinetic analysis to determine the plasma concentrations of both drugs when administered in combination and compare them to single-agent administration.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on AT7519 drug interactions. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination | Cancer Type | Cell Lines | Key Findings | Combination Index (CI) |
| AT7519 + Cisplatin | Ovarian Cancer | - | Significantly augments the inhibitory effects of cisplatin in a dose-dependent manner.[5] | Not explicitly stated |
| Nasopharyngeal Carcinoma | C666-1 | AT7519 acts synergistically with cisplatin and is effective against chemo-resistant cells.[6] | Not explicitly stated | |
| AT7519 + Vincristine | Acute Myeloid Leukemia | U937 | Lower doses of vincristine in co-treatment with AT7519 produce a synergistic anti-leukemic impact.[7] | Synergistic (CI values in Table 2) |
| AT7519 + OGT Inhibitor (OSMI-2) | Prostate Cancer | LNCaP, PC3 | Synthetically lethal combination; OGT inhibition sensitizes prostate cancer cells to AT7519.[9][10][11][17] | Not explicitly stated |
| CDK9 Inhibitor + BET Inhibitor | Melanoma | - | Synergistically killed melanoma cells.[12][18] | < 0.3[18] |
| MLL-rearranged Leukemia | - | Synergistic in MLL-rearranged leukemia.[13][19] | Not explicitly stated | |
| AT7519 + Onalespib (B1677294) (HSP90i) | Advanced Solid Tumors | Clinical Trial | Combination is tolerable with promising preliminary clinical activity.[15][16][20] | N/A (Clinical Study) |
Table 2: Combination Index (CI) for AT7519 and Vincristine in U937 Leukemia Cells
| AT7519 (µM) | Vincristine (nM) | Combination Index (CI) |
| 150 | 2 | 0.784 |
| 200 | 2 | 0.574 |
Data adapted from Moraddahande et al., Int J Cancer Manag. 2021.
Experimental Protocols
1. In Vitro Drug Combination Synergy Assay (Checkerboard Assay)
This protocol outlines a general procedure for assessing the synergistic effects of AT7519 in combination with another kinase inhibitor using a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AT7519 and the second drug of interest
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both AT7519 and the partner drug. A common approach is to use a 7x7 dose matrix with concentrations ranging from sub-toxic to highly cytotoxic.
-
Drug Addition: Add the single agents and their combinations to the appropriate wells. Include wells with untreated cells (vehicle control) and cells treated with each single drug at various concentrations.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well and measure the output according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Use software like CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[21]
2. Western Blot Analysis of Apoptosis Markers
This protocol is for assessing changes in protein expression related to apoptosis following combination treatment.
Materials:
-
Cancer cell line of interest
-
AT7519 and the partner drug
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against PARP, cleaved caspase-3, Mcl-1, Bim)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Treat cells with AT7519, the partner drug, and the combination at synergistic concentrations for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Analyze the changes in the expression of apoptosis-related proteins.
Visualizations
Caption: AT7519 inhibits both cell cycle progression and transcription.
Caption: Synergistic mechanism of AT7519 and Cisplatin in ovarian cancer.[5]
Caption: CDK9 and BET inhibitors synergistically suppress oncogene transcription.[12][13]
Caption: A typical experimental workflow for assessing drug synergy.
References
- 1. Drug: AT-7519 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin-dependent kinases by AT7519 enhances nasopharyngeal carcinoma cell response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of O-GlcNAc Transferase Renders Prostate Cancer Cells Dependent on CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Combination of Epigenetic BET and CDK9 Inhibitors for Treatment of Human Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CDK Blockade Using AT7519 Suppresses Acute Myeloid Leukemia Cell Survival through the Inhibition of Autophagy and Intensifies the Anti-leukemic Effect of Arsenic Trioxide - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on AT7519 efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the multi-Cyclin Dependent Kinase (CDK) inhibitor, AT7519.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AT7519?
A1: AT7519 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] Its anti-cancer effects stem from two main consequences of this inhibition:
-
Cell Cycle Arrest: By inhibiting CDKs such as CDK1 and CDK2, AT7519 blocks cell cycle progression, leading to an accumulation of cells in the G1 and G2/M phases.[3]
-
Transcriptional Inhibition: AT7519 potently inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This leads to reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, thereby inhibiting transcription of short-lived mRNAs that encode for key survival proteins like Mcl-1.[3] This transcriptional inhibition is a dominant mechanism for inducing apoptosis in many cancer cell lines.
Q2: How does serum concentration in my cell culture medium affect the efficacy of AT7519?
A2: The concentration of serum, such as Fetal Bovine Serum (FBS), in your cell culture medium can significantly impact the apparent efficacy of AT7519. This is primarily due to the binding of the compound to serum proteins, particularly albumin. Preclinical data indicates that the protein binding of AT7519 in mouse plasma is approximately 42% ± 6%. This binding sequesters the inhibitor, reducing the free concentration available to enter the cells and engage with its target CDKs.
Therefore, higher concentrations of serum in your culture medium can lead to a decrease in the observed potency of AT7519, resulting in a higher IC50 value. For consistent and reproducible results, it is crucial to maintain a consistent serum concentration across all experiments and to consider this variable when comparing your results to published data.
Q3: I am observing lower than expected potency of AT7519 in my cell viability assays. What could be the cause?
A3: Several factors could contribute to lower than expected potency. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Key considerations include the serum concentration in your media, the specific cell line's sensitivity, and the type of viability assay being used. For cytostatic drugs like AT7519, assays that measure metabolic activity (e.g., MTT, Alamar Blue) may not always directly correlate with cell proliferation, as cells can arrest in the cell cycle but remain metabolically active and even increase in size.
Q4: What are the key downstream signaling events to monitor after AT7519 treatment?
A4: To confirm the mechanism of action of AT7519 in your experimental system, you should monitor the following downstream events:
-
Reduced Phosphorylation of RNA Polymerase II (Ser2 and Ser5): This is a direct marker of CDK9 inhibition and can be observed by Western blotting.[3]
-
Downregulation of Mcl-1: As a consequence of transcriptional inhibition, the levels of this anti-apoptotic protein with a short half-life are rapidly reduced.
-
Induction of Apoptosis: This can be measured by an increase in Annexin V staining and cleavage of PARP and caspases (e.g., caspase-3, -8, and -9).[3]
-
Cell Cycle Arrest: Analysis of the cell cycle distribution by flow cytometry will show an increase in the G1 and G2/M populations.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments. | Variability in Serum Concentration: Different batches or concentrations of FBS can alter the free fraction of AT7519. | 1. Use the same batch of FBS for a set of comparative experiments.2. Maintain a consistent percentage of FBS in your culture medium.3. If possible, test the effect of different serum concentrations (e.g., 5%, 10%, 15%) on your cell line to establish a baseline. |
| Lower than expected potency (high IC50 value). | High Serum Protein Binding: As discussed in the FAQs, serum proteins can sequester AT7519. | 1. Consider reducing the serum concentration during the drug treatment period, if compatible with your cell line's health.2. Perform a dose-response curve in media with varying serum concentrations to understand the impact.3. Ensure your results are compared to literature data generated under similar serum conditions. |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms (e.g., mutations in CDKs, upregulation of drug efflux pumps). | 1. Verify the reported sensitivity of your cell line to AT7519 from the literature.2. Use a known sensitive cell line as a positive control.3. Assess the expression levels of CDKs and cell cycle-related proteins in your cell line. | |
| Assay Type: Metabolic assays (MTT, WST-1, Alamar Blue) may underestimate the cytostatic effect of AT7519. | 1. Use a cell counting method (e.g., Trypan blue exclusion, automated cell counter) or a DNA-based proliferation assay (e.g., Crystal Violet, CyQUANT) to directly measure cell number. | |
| No significant induction of apoptosis. | Insufficient Drug Concentration or Exposure Time: The concentration of AT7519 may be too low, or the incubation time too short to induce apoptosis. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction in your cell line.2. Confirm target engagement by assessing the phosphorylation of RNA Polymerase II. |
| Apoptosis Measurement Window: Apoptosis is a dynamic process; you may be missing the peak of the apoptotic response. | 1. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for measuring apoptosis. | |
| No change in RNA Polymerase II phosphorylation. | Technical Issues with Western Blotting: Antibody quality, protein extraction, or transfer efficiency could be affecting the results. | 1. Use a validated antibody for phospho-RNA Polymerase II (Ser2 and Ser5).2. Include a positive control (e.g., lysate from a sensitive cell line known to respond to AT7519).3. Ensure complete protein extraction and efficient transfer to the membrane. |
| Suboptimal Drug Concentration: The concentration of AT7519 may not be sufficient to inhibit CDK9 effectively in your specific cell line. | 1. Perform a dose-response experiment and analyze RNA Polymerase II phosphorylation at various concentrations. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of AT7519 against Cyclin-Dependent Kinases
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 210 |
| CDK2/cyclin A | 47 |
| CDK4/cyclin D1 | 100 |
| CDK5/p25 | 13 |
| CDK6/cyclin D3 | 170 |
| CDK9/cyclin T1 | <10 |
Data compiled from multiple sources.[4]
Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| MM.1S | Multiple Myeloma | 0.5 |
| U266 | Multiple Myeloma | 0.5 |
| RPMI 8226 | Multiple Myeloma | ~1.0 |
| OPM1 | Multiple Myeloma | ~2.0 |
| MM.1R | Dexamethasone-resistant Multiple Myeloma | >2.0 |
| HCT116 | Colon Carcinoma | 0.082 (at 72h) |
Data compiled from multiple sources.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of AT7519 in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Phospho-RNA Polymerase II
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of AT7519 for the specified time (e.g., 1, 2, 4, 6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RNA Polymerase II (Ser2 and Ser5) and total RNA Polymerase II overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 12-well plates and treat with AT7519 at the desired concentration and for the appropriate duration (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mandatory Visualizations
Caption: AT7519 signaling pathway leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for evaluating AT7519 efficacy.
Caption: Troubleshooting logic for AT7519 experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
AT7519 Technical Support Center: Stability and Handling
This technical support center provides guidance on the stability of AT7519, with a focus on the effects of freeze-thaw cycles. The information is intended for researchers, scientists, and drug development professionals using AT7519 in their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is AT7519 after repeated freeze-thaw cycles?
Q2: What are the recommended storage conditions for AT7519?
The recommended storage conditions for AT7519 depend on whether it is in solid form or dissolved in a solvent.
-
Solid Form: As a powder, AT7519 is stable for at least two to three years when stored at -20°C.[3][4]
-
In Solvent: Once dissolved, the stability of AT7519 varies based on the solvent and storage temperature. Stock solutions in DMSO can be stored for up to one year at -80°C or for one to six months at -20°C.[1][2][4] It is highly recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of AT7519.[5] Aqueous solutions of AT7519 are not recommended for storage longer than one day.[6]
Q3: What solvents can be used to dissolve AT7519?
AT7519 is soluble in several organic solvents, including DMSO, ethanol, and dimethylformamide (DMF).[3][6] For cell-based assays, DMSO is a commonly used solvent.[7][8] When preparing aqueous solutions for biological experiments, it is crucial to ensure that the final concentration of the organic solvent is minimal to avoid any potential physiological effects.[6]
Troubleshooting Guide
Issue: I am observing inconsistent or lower-than-expected activity of AT7519 in my experiments.
Possible Cause: This could be due to the degradation of AT7519, potentially caused by improper storage or handling, such as repeated freeze-thaw cycles of the stock solution.
Solution:
-
Prepare Fresh Aliquots: If you have been using a stock solution that has undergone multiple freeze-thaw cycles, it is advisable to prepare a fresh stock solution from the solid compound.
-
Aliquot for Single Use: Divide the newly prepared stock solution into single-use aliquots to minimize the number of freeze-thaw cycles for the entire stock.
-
Verify Storage Conditions: Ensure that your aliquots are stored at the recommended temperature (-80°C for long-term storage in solvent).[1][4]
-
Use High-Quality Solvents: Use fresh, anhydrous grade DMSO to prepare your stock solutions to ensure maximum solubility and stability.[5]
Data Summary
Table 1: Recommended Storage and Stability of AT7519
| Form | Solvent | Storage Temperature | Stability |
| Solid (Powder) | N/A | -20°C | ≥ 2-3 years |
| In Solvent | DMSO | -80°C | 1 year |
| In Solvent | DMSO | -20°C | 1 to 6 months |
| In Solvent | Aqueous | N/A | Not recommended for more than one day |
Experimental Protocols & Visualizations
General Experimental Workflow for Assessing Freeze-Thaw Stability
Since specific stability data for AT7519 is not available, researchers can assess the stability of their own AT7519 solutions using a general workflow. This involves subjecting aliquots to a controlled number of freeze-thaw cycles and then analyzing the compound's integrity and activity.
Caption: Workflow for assessing AT7519 stability after freeze-thaw cycles.
AT7519 Signaling Pathway
AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression and transcription. By inhibiting these kinases, AT7519 induces cell cycle arrest and apoptosis.[9][10]
Caption: Simplified signaling pathway of AT7519's inhibitory action on CDKs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 9. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
AT7519 Technical Support Center: Mitigating Off-Target Cytotoxicity
Welcome to the technical support center for AT7519. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of AT7519-induced cytotoxicity in non-cancerous cells during in-vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is AT7519 and what is its primary mechanism of action?
A1: AT7519 is a small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] By inhibiting these key regulators of the cell cycle and transcription, AT7519 can induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a compound of interest for cancer research.[3][4] Its inhibition of transcriptional CDKs, such as CDK9, leads to the dephosphorylation of RNA polymerase II, which can contribute to its cytotoxic effects.[5][6]
Q2: I am observing significant cytotoxicity in my non-cancerous control cell line after AT7519 treatment. Is this expected?
A2: While AT7519 is designed to target rapidly proliferating cancer cells, some level of cytotoxicity in proliferating non-cancerous cells can occur. However, studies have shown that AT7519 is significantly less cytotoxic to non-proliferating (quiescent) normal cells.[7] For example, AT7519 did not affect the viability of non-cycling MRC-5 fibroblast cells at concentrations up to 10 µM and did not induce cytotoxicity in peripheral blood mononuclear cells (PBMNCs).[2][8] If you are observing high levels of toxicity, it may be due to the proliferative state of your control cells.
Q3: Why are non-proliferating cells less sensitive to AT7519?
A3: The primary mechanism of action of AT7519 involves the inhibition of CDKs that are crucial for cell cycle progression. In non-proliferating or quiescent cells (in the G0 phase of the cell cycle), the activity of these cell cycle-related CDKs is naturally low. Therefore, the inhibitory effect of AT7519 on these specific targets is less impactful on cell viability.
Q4: Can I modulate the sensitivity of my non-cancerous cells to AT7519?
A4: Yes, a key strategy to protect non-cancerous cells from AT7519-induced cytotoxicity is to induce a state of quiescence or G0/G1 cell cycle arrest. This can be achieved through methods such as serum starvation or contact inhibition.[9][10] By arresting the cell cycle, the non-cancerous cells become less dependent on the CDKs that AT7519 inhibits, thereby reducing the off-target cytotoxic effects.
Troubleshooting Guide: High Cytotoxicity in Non-Cancerous Control Cells
If you are encountering unexpectedly high levels of cell death in your non-cancerous control cell lines when using AT7519, consider the following troubleshooting steps.
Issue 1: High Proliferative State of Control Cells
-
Problem: Your non-cancerous control cells are actively dividing, making them more susceptible to the cell cycle inhibitory effects of AT7519.
-
Solution: Induce quiescence in your control cells before and during AT7519 treatment. This can be achieved by:
-
Serum Starvation: Culture the cells in a low-serum medium (e.g., 0.5% FBS) for 24-72 hours prior to and during the experiment.[11][12][13][14] This withdrawal of growth factors will cause the cells to exit the cell cycle and enter a quiescent state (G0/G1).[3][9]
-
Contact Inhibition: Grow the cells to full confluency. The cell-to-cell contact will signal the cells to stop proliferating.[12][13][15]
-
-
Verification: Confirm the cell cycle arrest in the G0/G1 phase using flow cytometry with propidium (B1200493) iodide (PI) staining. You should observe a significant increase in the G0/G1 population compared to your normally cycling cells.
Issue 2: Inappropriate Concentration of AT7519
-
Problem: The concentration of AT7519 being used may be too high for the specific non-cancerous cell line, leading to off-target toxicity.
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of AT7519 for both your cancerous and non-cancerous cell lines. This will help you identify a therapeutic window where you can achieve significant cytotoxicity in the cancer cells with minimal effect on the non-cancerous controls.
-
Verification: Use an MTT or other cell viability assay to generate dose-response curves and calculate the respective IC50 values.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for addressing high AT7519 cytotoxicity in non-cancerous cells.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AT7519 in various human cancer and non-cancerous cell lines. Note that higher IC50 values indicate lower cytotoxicity.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| Non-Cancerous Cells | ||||
| MRC-5 (proliferating) | Human Fetal Lung Fibroblast | 0.98 | 72 | [2] |
| MRC-5 (non-proliferating) | Human Fetal Lung Fibroblast | >10 | 72 | [7] |
| PBMNCs | Human Peripheral Blood Mononuclear Cells | No cytotoxicity observed | 48 | [2][5] |
| Normal Human Astrocytes | Human Astrocytes | >450 | Not Specified | [16] |
| Cancer Cells | ||||
| HCT116 | Colon Carcinoma | 0.082 | 72 | [2] |
| A2780 | Ovarian Carcinoma | 0.35 | 72 | [2] |
| U251 | Glioblastoma | 0.246 | 48 | [4] |
| U87MG | Glioblastoma | 0.2218 | 48 | [4] |
| MM.1S | Multiple Myeloma | 0.5 | 48 | [5] |
| U266 | Multiple Myeloma | 0.5 | 48 | [5] |
Signaling Pathways and Mechanisms
AT7519 Mechanism of Action
AT7519 exerts its effects by inhibiting multiple CDKs, which disrupts two critical cellular processes: cell cycle progression and transcription.
Caption: AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxicity of AT7519 by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]
-
Treat the cells with various concentrations of AT7519 for the desired duration (e.g., 48 or 72 hours).[5] Include a vehicle control (e.g., DMSO).
-
After the treatment period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[17]
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be converted to formazan (B1609692) crystals.[17][18]
-
Carefully remove the MTT solution.[17]
-
Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[17][19]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17][19]
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[17][18]
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1 mg/mL RNase A, and 0.05% Triton X-100 in PBS)[13]
-
Flow cytometer
Procedure:
-
Harvest approximately 1-3 x 10^6 cells and wash with PBS.[14]
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.[12]
-
Incubate on ice for at least 30 minutes or at -20°C for long-term storage.[12][13]
-
Centrifuge the fixed cells and wash twice with PBS.[12]
-
Resuspend the cell pellet in 500 µL of PI staining solution.[13]
-
Incubate for 30-40 minutes at room temperature or 37°C in the dark.[13][14]
-
Analyze the samples by flow cytometry.[14]
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with AT7519 for the desired time.
-
Harvest 1-5 x 10^5 cells and wash once with cold PBS.[20]
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.[15]
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension.[15][21]
-
Incubate for 15-20 minutes at room temperature in the dark.[15][20]
-
Add 400 µL of 1X Annexin-binding buffer to each sample.[15][20]
-
Analyze the stained cells by flow cytometry as soon as possible.[15]
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified researchers. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions.
References
- 1. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell death induction in resting lymphocytes by pan-Cdk inhibitor, but not by Cdk4/6 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyclosporina.com [cyclosporina.com]
- 8. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 9. Serum starvation induces G1 arrest through suppression of Skp2-CDK2 and CDK4 in SK-OV-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. kumc.edu [kumc.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
AT7519 Pharmacokinetic Variability in Animal Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the pharmacokinetic variability of AT7519 in preclinical animal models. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of administration for AT7519 in animal models?
The most common routes of administration for AT7519 in preclinical animal studies are intravenous (i.v.) and intraperitoneal (i.p.).[1] Both methods have been successfully used to evaluate the compound's efficacy and pharmacokinetic profile in various tumor models.[1]
Q2: What is the typical vehicle for formulating AT7519 for in vivo studies?
AT7519 is typically formulated in sterile saline for both intravenous and intraperitoneal injections.[1][2][3] It is crucial to ensure complete dissolution of the compound in the saline solution before administration.[1]
Q3: What are some key pharmacokinetic characteristics of AT7519 in mice?
Following intravenous administration in male BALB/c nude mice with HCT116 tumor xenografts, AT7519 exhibited moderate plasma clearance at 55 mL/min/kg, which is approximately 60% of the liver blood flow in a mouse.[3][4] The bioavailability after intraperitoneal administration was found to be nearly complete.[3][4] In vitro studies showed that plasma protein binding in mice is 42 ± 6% at a concentration of 1 μg/mL.[3][4]
Q4: How does AT7519 distribute between blood and plasma in mice?
AT7519 has been shown to associate with the cellular component of mouse blood, with 61% to 70% of the compound found in this fraction. This results in a blood-to-plasma ratio of 2.0 ± 0.1 at 0.5 μg/mL and 1.8 ± 0.2 at 5 μg/mL.[3][4]
Q5: What level of inter-patient pharmacokinetic variability has been observed in clinical trials?
Phase I clinical studies in patients with refractory solid tumors have shown modest interpatient variation in the pharmacokinetic profile of AT7519, with linear exposure at increasing doses.[5]
Troubleshooting Guide
Issue: High variability in tumor drug concentrations between different animal models.
Possible Cause and Solution:
Differences in tumor localization can significantly contribute to variations in intratumoral drug levels. For instance, subcutaneously located neuroblastoma xenografts on the rear flanks may exhibit different drug uptake compared to tumors developing in the paraspinal ganglia in Th-MYCN transgenic mice, which are closer to the intraperitoneal injection site.[2][6]
-
Recommendation: When comparing results across different models, consider the anatomical location of the tumors and the proximity to the administration site. For direct comparisons, it is advisable to use the same tumor model and implantation site.
Issue: Unexpectedly low plasma concentrations of AT7519.
Possible Cause and Solution:
While bioavailability following intraperitoneal administration is generally high, incomplete absorption can occur. Additionally, rapid clearance could contribute to lower than expected plasma levels.
-
Recommendation: Verify the accuracy of the administered dose and the formulation. For pharmacokinetic studies, intravenous administration provides a direct measure of plasma concentration without the variable of absorption. Ensure that blood sampling time points are frequent enough to capture the peak concentration (Cmax) and accurately model the clearance phase.
Issue: Discrepancy between in vitro potency and in vivo efficacy.
Possible Cause and Solution:
Several factors can contribute to this discrepancy, including suboptimal drug exposure at the tumor site, high plasma protein binding, and rapid metabolism.
-
Recommendation: Conduct thorough pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate drug concentrations in plasma and tumor tissue with target engagement and efficacy.[2] Analyzing biomarkers such as the phosphorylation status of CDK2 targets like Rb and NPM in tumor tissue can confirm target inhibition at the site of action.[2]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and dosing schedules of AT7519 from various preclinical studies.
Table 1: AT7519 Dosing Regimens in Animal Models
| Administration Route | Animal Model | Tumor Model | Dosage | Vehicle | Dosing Schedule | Reference |
| Intravenous (i.v.) | Male BALB/c nude mice | HCT116 tumor xenografts | 5 mg/kg | Saline | Single dose | [1][3] |
| Intraperitoneal (i.p.) | Female NMRI nu/nu mice | AMC711T neuroblastoma xenografts | 5, 10, or 15 mg/kg | Saline | Daily, 5 days on, 2 days off for 3 weeks | [1][2] |
| Intraperitoneal (i.p.) | Th-MYCN transgenic mice | Spontaneous neuroblastoma | 15 mg/kg/day | Saline | 5 days on, 2 days off for 3 weeks | [2] |
| Intraperitoneal (i.p.) | SCID mice | MM.1S multiple myeloma xenografts | 15 mg/kg | Saline (0.9%) | Once a day for 5 days for 2 weeks OR once a day, 3 times a week for 4 weeks | [7] |
| Intraperitoneal (i.p.) | Nude mice | HL60 leukemia xenografts | 10 mg/kg | Not specified | Single dose for PD studies | [8] |
| Intraperitoneal (i.p.) | Nude mice | HL60 leukemia xenografts | Not specified | Vehicle control | Once or twice daily for two 5-day cycles | [8] |
Table 2: Pharmacokinetic Parameters of AT7519 in Mice
| Parameter | Value | Animal Model | Tumor Model | Administration | Dose | Reference |
| Plasma Clearance | 55 mL/min/kg | Male BALB/c nude mice | HCT116 | i.v. | 5 mg/kg | [3][4] |
| Bioavailability | Essentially complete | Male BALB/c nude mice | HCT116 | i.p. | Not specified | [3][4] |
| Plasma Protein Binding | 42 ± 6% | Mouse (in vitro) | N/A | N/A | 1 µg/mL | [3][4] |
| Blood-to-Plasma Ratio | 2.0 ± 0.1 | Mouse (in vitro) | N/A | N/A | 0.5 µg/mL | [3][4] |
| Blood-to-Plasma Ratio | 1.8 ± 0.2 | Mouse (in vitro) | N/A | N/A | 5 µg/mL | [3][4] |
| Tumor AUC₀₋∞ | 3069 hng/g | NMRI nu/nu mice | AMC711T | i.p. | Not specified | [2] |
| Tumor AUC₀₋∞ | 3015 hng/mL | Mice | HCT116 | i.v. | Not specified | [2] |
Experimental Protocols
1. Intravenous (i.v.) Administration Protocol
-
Materials: AT7519, sterile saline, sterile syringes and needles (e.g., 27-30 gauge), animal restrainer, and animal scale.[1]
-
Formulation: Dissolve AT7519 in sterile saline to the desired final concentration. For example, for a 5 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 1 mg/mL.[1] Ensure the compound is fully dissolved.[1]
-
Animal Preparation: Weigh the mouse to accurately calculate the required dose volume.[1] Place the mouse in a suitable restrainer to immobilize it and expose the tail vein.[1]
-
Administration: Disinfect the tail with 70% ethanol (B145695) to improve vein visibility.[1] Slowly inject the calculated volume of the AT7519 solution into the lateral tail vein using a sterile syringe with an appropriate gauge needle.[1]
-
Post-Administration Monitoring: Observe the animal for any immediate adverse reactions and return it to its cage for monitoring according to the experimental plan.[1]
2. Intraperitoneal (i.p.) Administration Protocol
-
Materials: AT7519, sterile saline, sterile syringes and needles (e.g., 25-27 gauge), and animal scale.[1]
-
Formulation: Prepare the AT7519 solution in sterile saline at the desired concentration.[1]
-
Animal Preparation: Weigh the animal to determine the correct injection volume.[1]
-
Administration: Securely hold the mouse and tilt it slightly head-down.[1] Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or other organs.[1] Inject the calculated volume of the AT7519 solution into the peritoneal cavity.[1]
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse effects.[1] For multi-day dosing schedules, repeat the procedure as required.[1]
3. Pharmacokinetic Sample Collection and Analysis
-
Blood Collection: Collect blood samples at various time points post-administration. For intraperitoneal injections, samples can be collected via cheek puncture at early time points (e.g., 1 minute) and from the posterior vena cava at later time points.[2][6]
-
Plasma Preparation: Obtain plasma by centrifuging the blood samples twice at 1,150 × g for 15 minutes.[2][6]
-
Tumor Sample Preparation: Homogenize tumor samples in saline to a final concentration of 0.1 g/mL.[2][6]
-
Storage: Store plasma and tumor homogenates at -80°C until analysis.[2][6]
-
Analysis: Quantify AT7519 concentrations using liquid chromatography-tandem mass spectrometry (LC/MS-MS).[3][6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 5. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Investigating the Effects of AT7519 in the Context of Multidrug Resistance
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cyclin-dependent kinase (CDK) inhibitor AT7519, particularly in experimental models of ABC transporter-mediated multidrug resistance (MDR). This document provides answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, detailed protocols, and key data presented in a structured format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AT7519?
AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases, with significant activity against CDK1, CDK2, CDK4, CDK5, and CDK9.[1][2] Its anti-cancer effects are primarily driven by two mechanisms:
-
Cell Cycle Arrest: By inhibiting CDKs essential for cell cycle progression (CDK1, CDK2, CDK4), AT7519 can cause cells to arrest in the G1 and G2 phases of the cell cycle.[3][4][5] This is often observed by a decrease in the phosphorylation of the Retinoblastoma protein (p-Rb).[3][6]
-
Transcriptional Inhibition: AT7519 strongly inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb).[1][7] This leads to reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which suppresses transcription.[5][7][8] Cancer cells that rely on the high turnover of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, are particularly sensitive to this transcriptional inhibition, leading to apoptosis.[5][7][9]
Q2: Does AT7519 directly inhibit ABC transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2) to reverse multidrug resistance?
Current scientific literature does not provide strong evidence that AT7519 functions as a direct inhibitor or modulator of major ABC transporters. While AT7519 has shown efficacy in chemoresistant cancer models, this activity is attributed to its potent, independent mechanism of inducing cell cycle arrest and apoptosis through CDK inhibition, rather than by directly blocking the drug efflux function of ABC transporters.[8][10]
Q3: If AT7519 doesn't block ABC transporters, how can it be effective in cell lines that overexpress them?
AT7519 can be effective in MDR cell lines because its mechanism of action circumvents the resistance conferred by ABC transporters. ABC transporters cause resistance by pumping specific chemotherapeutic agents (like taxanes or anthracyclines) out of the cell. AT7519's targets—CDKs—are intracellular. By potently inhibiting these essential cellular kinases, AT7519 can induce cell death through a pathway that is independent of the efflux activity of ABC transporters. It has been shown to be effective against 5-FU-resistant colon cancer and paclitaxel-resistant cervical cancer cells.[8]
Q4: What are the typical working concentrations and IC50 values for AT7519?
The half-maximal inhibitory concentration (IC50) for AT7519 varies depending on the cell line and the duration of exposure. In vitro, IC50 values typically range from the nanomolar to the low micromolar scale. A summary of reported values is provided in Table 1.
Q5: What are the key molecular markers to confirm AT7519's activity in an experiment?
To confirm that AT7519 is acting as expected in your cellular model, you should assess the phosphorylation status and protein levels of its key downstream targets.
-
Phospho-Rb (Ser780, Ser807/811): A decrease in phosphorylation indicates inhibition of G1/S phase CDKs (CDK2, CDK4).[3][6]
-
Phospho-RNA Polymerase II (Ser2, Ser5): A rapid decrease in phosphorylation at these sites is a direct marker of CDK9 inhibition.[5][7]
-
Mcl-1 Protein Levels: A reduction in the level of this short-lived anti-apoptotic protein is a key downstream consequence of transcriptional inhibition.[7][9]
-
Cleaved PARP: An increase in cleaved PARP is a reliable marker for apoptosis induction.[6][7]
Section 2: Data Presentation
Table 1: In Vitro IC50 Values of AT7519 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (hrs) | Citation |
| HL60 | Leukemia | ~0.4 (for complete inhibition of p-RNA Pol II) | 24 | [7] |
| HCT116 | Colon Cancer | 0.082 | 72 | [11] |
| A2780 | Ovarian Cancer | 0.35 | 72 | [11] |
| U251 | Glioblastoma | 0.246 | 48 | [3] |
| U87MG | Glioblastoma | 0.2218 | 48 | [3] |
| MM.1S | Multiple Myeloma | 0.5 | 48 | [11] |
| U266 | Multiple Myeloma | 0.5 | 48 | [11] |
| Various | Colon & Cervical | 0.1 - 1.0 | Not Specified | [8] |
Table 2: Kinase Inhibitory Profile of AT7519
| Kinase Target | IC50 (nM) | Citation |
| CDK9/Cyclin T | <10 | [1] |
| CDK5/p35 | 13 | [1] |
| CDK2/Cyclin A | 47 | [1] |
| GSK-3β | 89 | [1] |
| CDK4/Cyclin D1 | 100 | [1] |
| CDK6/Cyclin D3 | 170 | [1] |
| CDK1/Cyclin B | 210 | [1] |
Section 3: Troubleshooting Guides
Problem: My measured IC50 for AT7519 is significantly higher than reported values.
-
Question: I am performing a cell viability assay and my IC50 values for AT7519 are 5-10 fold higher than those in Table 1. What could be the cause?
-
Answer: Several factors could contribute to this discrepancy. Consider the following troubleshooting steps:
-
Drug Integrity: AT7519 is typically dissolved in DMSO for a stock solution. Ensure your DMSO is anhydrous and the stock has been stored correctly (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Health and Passage Number: Use cells at a low passage number. High-passage cells can develop resistance or altered growth characteristics. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Seeding Density: An excessively high cell seeding density can lead to an underestimation of drug potency. Optimize the seeding density so that even the untreated control cells are not over-confluent by the end of the assay.
-
Assay Duration: The cytotoxic effects of AT7519 are time-dependent. Ensure your incubation time (e.g., 48 or 72 hours) is consistent with established protocols.[3][11]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Check if your media's serum concentration is consistent with the protocols you are referencing.
-
Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Problem: I am not observing the expected decrease in p-Rb or p-RNA Pol II after AT7519 treatment.
-
Question: I treated my cells with AT7519 at the expected IC50 concentration for 24 hours, but my Western blot does not show a decrease in phosphorylated Rb or RNA Polymerase II. What should I check?
-
Answer: This issue often relates to experimental timing and technical execution.
-
Time Course: The inhibition of CDK9 and the subsequent dephosphorylation of RNA Polymerase II is a very rapid event, often occurring within 1-6 hours of treatment.[5][7] In contrast, a significant decrease in p-Rb may follow the cell cycle arrest and can be observed at later time points (e.g., 6-24 hours).[3][5] Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal time point for your markers and cell line.
-
Antibody Validation: Ensure the antibodies you are using for the phosphorylated proteins are specific and validated for Western blotting. Run positive and negative controls if possible.
-
Lysate Preparation: Prepare cell lysates using buffers containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of your proteins of interest.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. Also, probe for the total protein (total Rb, total RNA Pol II) to confirm that the changes you observe are in the phosphorylation status and not due to a decrease in the total amount of protein.
-
Problem: How do I definitively test if AT7519 has any off-target effects on ABC transporter function in my cells?
-
Question: Although the literature is sparse, I want to rule out any direct effect of AT7519 on the ABC transporters overexpressed in my cell line. What is the best way to do this?
-
Answer: A functional efflux assay using a fluorescent transporter substrate is the gold standard. This experiment measures the ability of the transporter to pump out the substrate, and an inhibitor will cause the fluorescent substrate to be retained inside the cells.
-
Select a Substrate/Inhibitor Pair: Choose a fluorescent substrate specific for your transporter of interest (e.g., Rhodamine 123 or Calcein-AM for ABCB1/P-gp; Pheophorbide A for ABCG2/BCRP). Use a well-characterized inhibitor as a positive control (e.g., Verapamil for ABCB1, Ko143 for ABCG2).[12]
-
Experimental Setup: Seed your resistant cells and a non-resistant parental line. Pre-treat the cells with your controls (vehicle, positive control inhibitor) and a range of AT7519 concentrations for a short period (e.g., 30-60 minutes).
-
Substrate Loading: Add the fluorescent substrate and incubate for a defined period to allow for uptake and efflux.
-
Measurement: Harvest the cells and immediately analyze the intracellular fluorescence using a flow cytometer.
-
Interpretation: An increase in intracellular fluorescence in the presence of a compound indicates inhibition of the transporter. If AT7519 does not increase fluorescence accumulation compared to the vehicle control, it suggests it does not directly inhibit the transporter's efflux function.
-
Section 4: Experimental Protocols & Visualizations
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[11][13]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of AT7519 in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of AT7519 or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value using graphing software like GraphPad Prism.
Protocol 2: Western Blotting for AT7519 Target Engagement
This protocol provides a general workflow for analyzing changes in protein phosphorylation and expression.[5][7]
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with AT7519 or vehicle for the desired time points.
-
Harvesting: Place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a calculated amount of protein lysate (e.g., 20-30 µg) with Laemmli SDS-PAGE sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-phospho-Rb, anti-phospho-RNA Pol II, anti-Mcl-1, or anti-cleaved PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL chemiluminescence substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein or a loading control like β-actin.
Protocol 3: ABC Transporter ATPase Activity Assay
This protocol describes a general method to measure the effect of a compound on the vanadate-sensitive ATPase activity of an ABC transporter, typically using membranes from Sf9 cells overexpressing the transporter.[14][15][16]
-
Membrane Preparation: Use commercially available or in-house prepared crude membranes from Sf9 insect cells overexpressing the human ABC transporter of interest (e.g., ABCB1 or ABCG2).
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2), the transporter-expressing membranes (e.g., 5-10 µg), and the test compound (AT7519) at various concentrations.
-
Control Wells: For each condition, prepare a parallel well containing 1 mM sodium orthovanadate, a potent inhibitor of P-type ATPases, to determine the transporter-specific ATPase activity.
-
Reaction Initiation: Start the reaction by adding a final concentration of 5 mM ATP.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-40 minutes) during which ATP is hydrolyzed to ADP and inorganic phosphate (B84403) (Pi).
-
Reaction Termination: Stop the reaction by adding an SDS solution.
-
Phosphate Detection: Add a colorimetric reagent that detects the released inorganic phosphate (e.g., a molybdate-based solution). After a short incubation for color development, measure the absorbance at the appropriate wavelength (e.g., 800 nm).
-
Data Analysis: Calculate the amount of phosphate released by subtracting the background absorbance. The vanadate-sensitive ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate. Plot the percentage of ATPase activity versus the concentration of AT7519 to determine if it stimulates or inhibits the transporter's basal activity.
Visualizations
Caption: Core signaling pathways affected by AT7519.
Caption: Experimental workflow to test for ABC transporter inhibition.
Caption: Troubleshooting logic for unexpected cell viability results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of cyclin-dependent kinases by AT7519 is effective to overcome chemoresistance in colon and cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Nucleotide binding is the critical regulator of ABCG2 conformational transitions | eLife [elifesciences.org]
- 13. benchchem.com [benchchem.com]
- 14. The uncoupled ATPase activity of the ABC transporter BtuC2D2 leads to a hysteretic conformational change, conformational memory, and improved activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Mechanism of the ABC transporter ATPase domains: catalytic models and the biochemical and biophysical record - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CDK Inhibitors: AT7519 Hydrochloride vs. Flavopiridol
For researchers, scientists, and drug development professionals, the selection of a suitable Cyclin-Dependent Kinase (CDK) inhibitor is a critical decision in the pursuit of novel cancer therapeutics. This guide provides an objective comparison of two prominent CDK inhibitors, AT7519 Hydrochloride and Flavopiridol (B1662207), focusing on their performance, supported by experimental data and detailed methodologies.
Introduction
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Both this compound and Flavopiridol are potent CDK inhibitors that have been extensively studied for their anti-cancer properties. This guide will delve into a comparative analysis of their inhibitory profiles, cellular effects, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action
Both AT7519 and Flavopiridol are ATP-competitive inhibitors of multiple CDKs.[1][2] They exert their anti-cancer effects by binding to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of key substrates required for cell cycle progression and transcription. This leads to cell cycle arrest and induction of apoptosis in cancer cells.[3][4]
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activity of this compound and Flavopiridol against various CDKs and their anti-proliferative effects on different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target | This compound | Flavopiridol |
| CDK1/cyclin B | 210[5] | ~30-100[6] |
| CDK2/cyclin A | 47[5] | ~30-100[6] |
| CDK2/cyclin E | - | 100[7] |
| CDK4/cyclin D1 | 100[5] | ~70-100[6][7] |
| CDK5/p25 | <10[4] | - |
| CDK6/cyclin D3 | 170[5] | ~60-100[6] |
| CDK7/cyclin H | >10,000[4] | 300[6] |
| CDK9/cyclin T1 | <10[5] | ~20-100[6] |
| GSK3β | 89[1] | 280[6] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines (IC50)
| Cell Line | Cancer Type | This compound (nM) | Flavopiridol (nM) |
| HCT116 | Colon Carcinoma | 40-940[4] | 13[6] |
| HT29 | Colon Carcinoma | 40-940[4] | - |
| MCF-7 | Breast Carcinoma | 40[1] | 16-130[6] |
| MDA-MB-468 | Breast Carcinoma | 40-940[4] | - |
| A2780 | Ovarian Carcinoma | - | 15[6] |
| PC3 | Prostate Carcinoma | - | 10[6] |
| Mia PaCa-2 | Pancreatic Carcinoma | - | 36[6] |
| MM.1S | Multiple Myeloma | 500 (48h)[1] | - |
| U266 | Multiple Myeloma | 500 (48h)[1] | - |
Cellular Effects
Cell Cycle Arrest
Both AT7519 and Flavopiridol induce cell cycle arrest, a direct consequence of CDK inhibition. AT7519 treatment in HCT116 cells leads to a reduction in the S phase population and an accumulation of cells in the G2-M phase.[4] Flavopiridol has been shown to induce G1 arrest in MCF-7 breast cancer cells by inhibiting CDK2 and CDK4.[7] In breast cancer stem cells, Flavopiridol was also found to cause G0/G1 arrest.[8]
Induction of Apoptosis
Inhibition of CDKs by both compounds ultimately leads to programmed cell death, or apoptosis. AT7519 induces apoptosis in multiple myeloma cells, which is associated with the inhibition of RNA polymerase II phosphorylation and activation of GSK-3β.[9][10] Flavopiridol has also been demonstrated to induce apoptosis in various cancer cell lines, including hematopoietic malignancies, and this is often linked to the downregulation of the anti-apoptotic protein Mcl-1.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified recombinant CDK/cyclin complex, a kinase-specific substrate (e.g., Histone H1 for CDK1/2), and ATP.
-
Inhibitor Addition: Add serial dilutions of AT7519 or Flavopiridol to the reaction mixture. Include a control with no inhibitor.
-
Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination: Stop the reaction, often by adding a solution containing EDTA.
-
Detection: Quantify the phosphorylated substrate. This can be done using various methods, including radiometric assays (measuring incorporation of 32P-ATP), ELISA, or fluorescence-based assays.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of AT7519 or Flavopiridol for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Culture cells and treat them with the desired concentrations of AT7519 or Flavopiridol for a specific duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and Flavopiridol are potent, multi-targeted CDK inhibitors with significant anti-cancer activity. While Flavopiridol has been in development for a longer period, AT7519 demonstrates comparable and, in some cases, more potent inhibition of specific CDKs. The choice between these inhibitors will depend on the specific research or therapeutic context, including the cancer type, the desired CDK inhibition profile, and the potential for off-target effects. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.
References
- 1. wjpls.org [wjpls.org]
- 2. researchhub.com [researchhub.com]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bezmialemscience.org [bezmialemscience.org]
- 8. Interactions of cyclin-dependent kinase inhibitors AT-7519, flavopiridol and SNS-032 with ABCB1, ABCG2 and ABCC1 transporters and their potential to overcome multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of AT7519 and Dinaciclib for CDK9 Targeting in Cancer Research
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy to impede the uncontrolled proliferation of cancer cells. Among the various CDKs, CDK9 has garnered significant attention due to its critical role in regulating transcription. This guide provides a detailed, objective comparison of two prominent multi-CDK inhibitors, AT7519 and Dinaciclib (B612106), with a particular focus on their activity as CDK9 inhibitors. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds.
Mechanism of Action: Targeting the Engine of Transcription
Both AT7519 and Dinaciclib are small molecule inhibitors that function by competing with ATP for the binding pocket of CDKs.[1][2] A primary mechanism of their anti-cancer activity stems from the inhibition of CDK9.[3][4] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[3] This phosphorylation event is essential for the release of RNAP II from promoter-proximal pausing, thereby enabling transcriptional elongation.[3] By inhibiting CDK9, both AT7519 and Dinaciclib effectively stall this process, leading to a reduction in the transcription of short-lived mRNAs that encode for key survival proteins in cancer cells, such as Mcl-1 and MYC.[3][5] This ultimately triggers cell cycle arrest and apoptosis.[6][7]
Biochemical Potency: A Quantitative Comparison
Both compounds exhibit potent inhibitory activity against a range of CDKs, with particularly high potency against CDK9. While direct comparative studies under identical assay conditions are limited, data from various sources provide a strong indication of their biochemical profiles.
| Target | AT7519 IC₅₀ (nM) | Dinaciclib IC₅₀ (nM) |
| CDK9/Cyclin T | <10 [8][9] | 4 [4][7][10] |
| CDK1/Cyclin B | 210[8][9] | 3[4][7] |
| CDK2/Cyclin A | 47[8][9] | 1[4][7] |
| CDK4/Cyclin D1 | 100[8][9] | 60-100[7] |
| CDK5/p25 | 13[8] | 1[4][7] |
| CDK6/Cyclin D3 | 170[8][9] | 60-100[7] |
| GSK3β | 89[8] | Not reported |
Note: IC₅₀ values are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Dinaciclib generally demonstrates lower IC₅₀ values across the tested CDKs, suggesting higher biochemical potency compared to AT7519. Both molecules are potent inhibitors of CDK9, a key target for their anti-transcriptional effects.
Cellular Activity: From Benchtop to Biological Effect
The potent biochemical activity of AT7519 and Dinaciclib translates into significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.
| Cell Line | Cancer Type | Compound | Cellular Effect (IC₅₀/EC₅₀) | Reference |
| HL-60 | Leukemia | AT7519 | ~400 nM (RNAPII phos. inhib.) | [3] |
| HCT116 | Colon Cancer | AT7519 | 54 nM (transcription inhib.) | [3] |
| Multiple Myeloma | Multiple Myeloma | AT7519 | 0.5 - 2 µM (cytotoxicity) | [6] |
| A2780 | Ovarian Cancer | Dinaciclib | 4 nM (DNA synth. inhib.) | [4] |
| Various | Broad Spectrum | Dinaciclib | Median IC₅₀ of 11 nM | [7] |
| Glioma cell lines | Glioblastoma | Dinaciclib | IC₅₀ 10-20 nM (proliferation) | [11] |
| Ovarian cancer cell lines | Ovarian Cancer | Dinaciclib | IC₅₀ 0.0138 to 0.1235 µM | [12] |
| Melanoma cell lines | Melanoma | AT7519 & Dinaciclib | Dose-dependent viability decrease | [13] |
Both compounds effectively inhibit cell proliferation and induce apoptosis in various cancer models. Dinaciclib often exhibits cellular effects at lower nanomolar concentrations compared to AT7519. A key mechanism underlying these cellular effects is the inhibition of RNAP II phosphorylation, which has been demonstrated for both drugs.[3][14]
Experimental Protocols
To aid in the design and interpretation of studies involving these inhibitors, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific CDK.
-
Reaction Setup: In a 96-well plate, combine the recombinant CDK/cyclin enzyme (e.g., CDK9/Cyclin T), a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNAP II or Histone H1), and the kinase reaction buffer (typically containing MOPS or HEPES, MgCl₂, DTT, and sodium orthovanadate).
-
Inhibitor Addition: Add serial dilutions of AT7519 or Dinaciclib (typically dissolved in DMSO) or a vehicle control to the reaction wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP mixed with a radioactive isotope, such as [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature or 30°C for a defined period (e.g., 1 hour).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates) to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., NaCl or phosphoric acid solution) to remove unincorporated [γ-³³P]ATP.
-
Detection: Add a scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[4][15]
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of AT7519 or Dinaciclib for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals. This step is not required for MTS.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ or EC₅₀ value from the resulting dose-response curve.[3][16]
Western Blotting for RNAP II Phosphorylation
This technique is used to detect changes in the phosphorylation status of RNAP II, a direct downstream target of CDK9.
-
Cell Treatment and Lysis: Treat cells with AT7519, Dinaciclib, or a vehicle control for the desired time. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated RNAP II (e.g., anti-phospho-RNAP II Ser2 or Ser5) and total RNAP II overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated RNAP II normalized to total RNAP II and the loading control.[3][6]
Conclusion
Both AT7519 and Dinaciclib are potent multi-CDK inhibitors with significant activity against CDK9, leading to transcriptional inhibition and cancer cell death. Dinaciclib generally exhibits greater biochemical potency and cellular activity at lower concentrations compared to AT7519. However, the choice between these two inhibitors for a specific research application will depend on the desired selectivity profile, the cancer model being investigated, and the specific experimental goals. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the ongoing research and development of CDK inhibitors as cancer therapeutics.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 16. mdpi.com [mdpi.com]
Efficacy of AT7519 Versus Other Second-Generation CDK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of AT7519, a multi-targeting cyclin-dependent kinase (CDK) inhibitor, against other second-generation CDK inhibitors, including the CDK4/6 inhibitors palbociclib, ribociclib (B560063), and abemaciclib (B560072), as well as the multi-targeting inhibitor dinaciclib (B612106). The comparative analysis is based on available experimental data from in vitro and in vivo studies.
Executive Summary
AT7519 is a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] This broad-spectrum activity translates to efficacy across a range of hematological and solid tumors. In contrast, second-generation CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib exhibit greater selectivity for CDK4 and CDK6, and have shown significant efficacy primarily in hormone receptor-positive (HR+) breast cancer. Dinaciclib, similar to AT7519, is a multi-targeting CDK inhibitor with potent activity against CDK1, CDK2, CDK5, and CDK9.
Direct head-to-head preclinical studies comparing AT7519 with other second-generation CDK inhibitors are limited. However, by comparing their half-maximal inhibitory concentrations (IC50) in various cancer cell lines and their performance in similar in vivo cancer models, we can draw indirect comparisons of their efficacy. The available data suggests that the broader activity of AT7519 and dinaciclib may offer advantages in certain cancer types beyond those sensitive to selective CDK4/6 inhibition.
In Vitro Efficacy: A Comparative Analysis of IC50 Values
The following tables summarize the reported IC50 values of AT7519 and other second-generation CDK inhibitors in various cancer cell lines, providing a quantitative measure of their in vitro potency.
Table 1: IC50 Values of AT7519 in Human Cancer Cell Lines [3][4][5][6]
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Carcinoma | 40 |
| HCT116 | Colon Carcinoma | 54 - 82 |
| HL-60 | Leukemia | 90 |
| SK-BR3 | Breast Carcinoma | 140 |
| A2058 | Melanoma | 166 |
| HT29 | Colon Carcinoma | 170 |
| BT-20 | Breast Carcinoma | 320 |
| MDA-MB-468 | Breast Carcinoma | 340 |
| A2780 | Ovarian Carcinoma | 350 |
| A549 | Lung Carcinoma | 380 |
| SK-OV-3 | Ovarian Carcinoma | 400 |
| AsPC1 | Pancreatic Cancer | 533 |
| BxPC-3 | Pancreatic Cancer | 640 |
| SW620 | Colon Carcinoma | 940 |
| MM.1S | Multiple Myeloma | 500 |
| U266 | Multiple Myeloma | 500 |
| MM.1R | Multiple Myeloma | >2000 |
| IMR-32 (MYCN-amplified) | Neuroblastoma | Median: 386 |
| Non-MYCN-amplified | Neuroblastoma | Median: 1227 |
Table 2: Comparative IC50 Values of Second-Generation CDK Inhibitors in Various Cancer Cell Lines [7][8][9][10][11][12][13][14][15][16][17][18][19]
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Palbociclib | MOLM13 | Leukemia | 2 |
| MDA-MB-435 | Breast Carcinoma | 66 | |
| MCF-7 | Breast Carcinoma | 3140 | |
| MDA-MB-231 | Breast Carcinoma | 29690 | |
| SW620 | Colon Carcinoma | 3921 | |
| Ribociclib | 786-O | Renal Cell Carcinoma | 76 - 280 |
| JeKo-1 | Mantle Cell Lymphoma | Varies | |
| CAMA-1 | Breast Cancer | Varies | |
| MCF-7 | Breast Cancer | Varies | |
| T47D | Breast Cancer | Varies | |
| Abemaciclib | CDK4/cyclin D1 | (Cell-free) | 2 |
| CDK6/cyclin D1 | (Cell-free) | 10 | |
| MDA-MB-453 | Breast Cancer | 7.4 | |
| NCI-H1568 | Lung Cancer | 94 | |
| MCF7 | Breast Cancer | 178 | |
| SNU-EP2 | Ependymoma | 820 | |
| SNU-EP1203 | Ependymoma | 890 | |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | (Cell-free) | 1 - 4 |
| CDK4, CDK6, CDK7 | (Cell-free) | 60 - 100 | |
| NT2/D1 | Testicular Cancer | 800 | |
| NT2/D1-R | Testicular Cancer | 4220 | |
| NCCIT | Testicular Cancer | 3700 | |
| NCCIT-R | Testicular Cancer | 5390 | |
| Ca9-22 | Oral Squamous Cell Carcinoma | <25 | |
| OECM-1 | Oral Squamous Cell Carcinoma | <25 | |
| HSC-3 | Oral Squamous Cell Carcinoma | <25 |
In Vivo Efficacy: Preclinical Xenograft Studies
The following tables summarize the in vivo efficacy of AT7519 and other second-generation CDK inhibitors in various xenograft models. Due to the lack of direct comparative studies, this data is presented to allow for an indirect assessment of their anti-tumor activity in similar cancer types.
Table 3: In Vivo Efficacy of AT7519 in Xenograft Models [4][5][20][21][22]
| Cancer Type | Animal Model | Dosing Regimen | Key Outcomes |
| Colon Carcinoma (HCT116) | Nude mice | 9.1 mg/kg, twice daily, i.p. | Tumor regression |
| Colon Carcinoma (HT29) | Nude mice | 7.5 mg/kg, twice daily, i.p. | Tumor growth inhibition, some complete regressions |
| Multiple Myeloma | SCID mice | 15 mg/kg, daily for 5 days/week for 2 weeks, i.p. | Inhibited tumor growth and prolonged survival |
| Leukemia (HL60) | Nude mice | 10 mg/kg, once or twice daily, i.p. for two 5-day cycles | Tumor growth inhibition |
| Neuroblastoma (MYCN-amplified) | NMRI nu/nu mice | 5, 10, or 15 mg/kg/day, i.p. for 5 days on, 2 days off | Dose-dependent tumor growth inhibition |
| Glioblastoma | Nude mice | Not specified | Significantly reduced tumor volume |
Table 4: In Vivo Efficacy of Other Second-Generation CDK Inhibitors in Xenograft Models [8][23][24][25][26][27]
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Key Outcomes |
| Ribociclib | Renal Cell Carcinoma (786-O) | SCID mice | 50 mg/kg, oral gavage | Mild tumor growth inhibition |
| Dinaciclib | Pancreatic Cancer | Patient-derived xenografts | 20 mg/kg, i.p., three times a week (in combination with MK-2206) | Dramatically blocked tumor growth and metastasis |
| Lymphoma (Raji) | Nude mice | Not specified | Markedly smaller and lighter tumors | |
| Neuroblastoma (NGP, SH-SY5Y) | Orthotopic xenograft | 20 mg/kg, i.p., once daily for two days | Blocked tumor growth and induced tumor cell death | |
| Melanoma (WM1366) | Xenograft | 5 mg/kg, twice daily, i.p. for 14 days | Tumor regression | |
| Cholangiocarcinoma | Patient-derived xenografts | 8 nM | Suppressed cell proliferation and induced apoptosis |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these CDK inhibitors and a general experimental workflow for assessing their efficacy.
Caption: General signaling pathway of CDK inhibitors.
Caption: General experimental workflow for efficacy testing.
Detailed Experimental Protocols
In Vitro Cell Proliferation (IC50) Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4]
-
Drug Treatment: Cells are treated with a serial dilution of the CDK inhibitor (e.g., AT7519, palbociclib) for a specified period (typically 48-72 hours). A vehicle control (e.g., DMSO) is also included.[4]
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[4]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[4]
Western Blot Analysis
-
Cell Lysis: Cells treated with the CDK inhibitor and control cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[20][28]
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[20][28]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, cleaved PARP, CDK1, CDK2, β-actin as a loading control).[20][28]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[28]
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[5][8]
-
Cell Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.[5][8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[5]
-
Drug Administration: The CDK inhibitor is administered to the treatment group according to a predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives a vehicle.[5][8]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).[5]
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blot).[5]
Conclusion
AT7519 demonstrates broad anti-proliferative activity across a diverse range of cancer cell lines, consistent with its multi-CDK inhibitory profile. The selective CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib show potent activity, particularly in HR+ breast cancer cell lines. Dinaciclib, another multi-targeted inhibitor, also exhibits potent, low nanomolar efficacy against various cancer types.
The in vivo data, although not from direct comparative studies, suggests that both broad-spectrum and selective CDK inhibitors can achieve significant tumor growth inhibition and, in some cases, tumor regression. The choice between a multi-targeted inhibitor like AT7519 or a more selective CDK4/6 inhibitor would likely depend on the specific cancer type and its underlying molecular drivers. For cancers driven by dysregulation of multiple CDKs or those that have developed resistance to more selective therapies, a broader-acting agent like AT7519 may offer a therapeutic advantage. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy of these promising second-generation CDK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 3. astx.com [astx.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combined Inhibition of Cyclin-Dependent Kinases (Dinaciclib) and AKT (MK-2206) Blocks Pancreatic Tumor Growth and Metastases in Patient-Derived Xenograft Models [pubmed.ncbi.nlm.nih.gov]
- 24. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of AT7519 and Bortezomib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-cancer effects of the cyclin-dependent kinase (CDK) inhibitor AT7519 and the proteasome inhibitor Bortezomib (B1684674). This analysis is based on available preclinical and clinical data, offering insights into their combined therapeutic potential.
While preclinical studies have provided the foundation for clinical trials of AT7519 in combination with Bortezomib, specific quantitative data on their synergistic interactions, such as Combination Index (CI) values from peer-reviewed publications, are not widely available.[1] However, the combination has advanced to clinical trials, suggesting a strong mechanistic rationale for their synergistic activity.[1] This guide synthesizes the known mechanisms of each agent to elucidate the basis for their enhanced efficacy when used together.
Mechanism of Action: A Dual-Pronged Apoptotic Assault
The synergistic effect of combining AT7519 and Bortezomib is believed to stem from their complementary mechanisms of action, which converge to potently induce apoptosis in cancer cells, particularly in multiple myeloma.
AT7519 , a multi-CDK inhibitor, targets several cyclin-dependent kinases, including CDK9.[2] Inhibition of CDK9 leads to the transcriptional repression of key anti-apoptotic proteins, most notably Myeloid cell leukemia-1 (Mcl-1).[3][4] Mcl-1 is a critical survival factor for many cancer cells, and its downregulation sensitizes these cells to apoptotic stimuli.[3]
Bortezomib , a proteasome inhibitor, disrupts the cellular machinery responsible for degrading unwanted or damaged proteins.[5] This leads to an accumulation of misfolded proteins and cellular stress. A key consequence of proteasome inhibition by Bortezomib is the upregulation of the pro-apoptotic BH3-only protein, Noxa.[6][7] Noxa acts as a sensitizer (B1316253) for apoptosis by binding to and neutralizing anti-apoptotic proteins like Mcl-1, thereby liberating pro-apoptotic effector proteins.[6]
The proposed synergistic mechanism involves a "one-two punch": AT7519 depletes the cell's reserves of the key survival protein Mcl-1, while Bortezomib simultaneously increases the levels of the pro-apoptotic protein Noxa, which further inactivates the remaining Mcl-1. This dual targeting of the Mcl-1/Noxa axis is thought to overwhelm the cancer cell's survival capacity, leading to robust apoptosis.
Data Presentation: In Vitro Efficacy of Individual Agents
While quantitative data for the combination is limited in the public domain, the following tables summarize the reported in vitro efficacy of AT7519 and Bortezomib as single agents in various cancer cell lines.
Table 1: In Vitro Activity of AT7519 in Multiple Myeloma Cell Lines [2]
| Cell Line | IC50 (µM) |
| MM.1S | 0.5 |
| U266 | 0.5 |
| OPM1 | Not Reported |
| RPMI | Not Reported |
| LR5 | Not Reported |
| DOX 40 | Not Reported |
| MM.1R | > 2 |
Table 2: In Vitro Activity of Bortezomib in Mantle Cell Lymphoma Cell Lines [8]
| Cell Line Type | Median IC50 (nM) |
| Bortezomib Sensitive | 5.9 |
| Bortezomib Resistant | 12.9 |
Experimental Protocols
Detailed experimental protocols for assessing the synergistic effects of AT7519 and Bortezomib can be adapted from standard methodologies used for similar combination studies.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the individual drugs and their combination.
-
Cell Seeding: Seed cancer cells (e.g., multiple myeloma cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of AT7519 alone, Bortezomib alone, and in combination at fixed ratios. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) for each treatment is determined. Synergy is typically quantified using the Combination Index (CI), calculated using software like CalcuSyn, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following drug treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with AT7519, Bortezomib, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity (late apoptosis or necrosis).
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Western Blot Analysis
This technique is used to assess changes in the protein levels of key apoptosis-related molecules like Mcl-1 and Noxa.
-
Protein Extraction: After drug treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for Mcl-1, Noxa, and a loading control (e.g., β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations
The following diagrams illustrate the proposed synergistic mechanism and a typical experimental workflow for evaluating the combination of AT7519 and Bortezomib.
Caption: Proposed synergistic mechanism of AT7519 and Bortezomib.
Caption: A typical experimental workflow for assessing drug synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel orally active proteasome inhibitor induces apoptosis in multiple myeloma cells with mechanisms distinct from Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Multiple myeloma: Combination therapy of BET proteolysis targeting chimeric molecule with CDK9 inhibitor | PLOS One [journals.plos.org]
- 8. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
AT7519 in Combination with DNA Damaging Agents for Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of ovarian cancer treatment is continually evolving, with a significant focus on combination therapies to overcome drug resistance and improve patient outcomes. This guide provides an objective comparison of the cyclin-dependent kinase (CDK) inhibitor AT7519 in combination with DNA damaging agents, benchmarked against other therapeutic alternatives. The information is supported by preclinical experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to AT7519
AT7519 is an orally bioavailable small molecule that functions as a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature in many cancers, making them an attractive target for therapeutic intervention.[1][3] In the context of ovarian cancer, where resistance to standard-of-care DNA damaging agents like cisplatin (B142131) and carboplatin (B1684641) is a major clinical challenge, combining these agents with a CDK inhibitor like AT7519 presents a promising strategy to enhance therapeutic efficacy.[4]
Synergistic Effects of AT7519 and Cisplatin
Preclinical studies have demonstrated a significant synergistic effect when AT7519 is combined with cisplatin, a cornerstone of ovarian cancer chemotherapy.[4] The combination is markedly more effective at inhibiting ovarian cancer cell proliferation, migration, and inducing apoptosis compared to cisplatin alone.[4]
Mechanism of Action
The synergistic anti-cancer activity of the AT7519 and cisplatin combination stems from a multi-pronged attack on ovarian cancer cells. AT7519 enhances the efficacy of cisplatin through several mechanisms:
-
Inhibition of Cell Proliferation: AT7519 inhibits the activity of CDK1 and CDK2, which are essential for cell cycle progression, leading to cell cycle arrest.[1][4] It also inhibits RNA transcription.[4]
-
Induction of Apoptosis: The combination therapy leads to a decrease in the anti-apoptotic protein Mcl-1 and an increase in the pro-apoptotic protein Bim, tipping the cellular balance towards programmed cell death.[4]
-
Suppression of Migration: AT7519 has been shown to suppress the epithelial-mesenchymal transition (EMT), a key process involved in cancer cell migration and metastasis.[4][5]
Caption: Synergistic mechanism of AT7519 and cisplatin in ovarian cancer.
Performance Data: AT7519 in Combination with Cisplatin
The following table summarizes the quantitative data from preclinical studies, highlighting the enhanced efficacy of the combination therapy.
| Treatment Group | Cell Line | Metric | Result | Reference |
| AT7519 (nanomolar concentrations) | Multiple Ovarian Cancer Cell Lines | Proliferation | Inhibition | [4] |
| AT7519 (nanomolar concentrations) | Multiple Ovarian Cancer Cell Lines | Migration | Inhibition | [4] |
| AT7519 (nanomolar concentrations) | Multiple Ovarian Cancer Cell Lines | Apoptosis | Induction | [4] |
| Cisplatin | Multiple Ovarian Cancer Cell Lines | Proliferation | Inhibition | [4] |
| AT7519 + Cisplatin | Multiple Ovarian Cancer Cell Lines | Proliferation Inhibition | Significantly augmented compared to cisplatin alone | [4] |
| AT7519 | Human Ovarian Cancer Xenograft Mouse Model | Tumor Growth | Inhibition | [4] |
| AT7519 + Cisplatin | Human Ovarian Cancer Xenograft Mouse Model | Tumor Growth | Synergistic inhibition with minimal toxicity | [4] |
| AT7519 | HCT116, HT29, A2780 | Apoptosis Induction | Substantial induction after 24h exposure at IC50/IC90 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the performance data.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of AT7519, cisplatin, or the combination of both. Control wells receive vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the respective compounds as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Human Ovarian Cancer Xenograft Mouse Model
-
Cell Implantation: Human ovarian cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, AT7519 alone, cisplatin alone, and AT7519 + cisplatin.
-
Drug Administration: The drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Toxicity Monitoring: Mouse body weight and general health are monitored to assess treatment-related toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a specific size, and tumors are excised for further analysis (e.g., immunohistochemistry).
Caption: A typical experimental workflow for evaluating combination therapies.
Comparison with Alternative Therapeutic Strategies
While the combination of AT7519 and cisplatin shows promise, it is important to consider it within the broader context of emerging ovarian cancer therapies. PARP inhibitors, in particular, have revolutionized the treatment of ovarian cancer, especially in patients with BRCA mutations or homologous recombination deficiency (HRD).[6][7][8]
| Therapeutic Strategy | Mechanism of Action | Key Drug Examples | Development Stage in Ovarian Cancer |
| CDK Inhibitor + DNA Damaging Agent | Inhibition of cell cycle progression, enhancement of DNA damage-induced apoptosis.[4] | AT7519 + Cisplatin/Carboplatin | Preclinical[4] |
| PARP Inhibitors | Inhibition of poly (ADP-ribose) polymerase, leading to synthetic lethality in HRD cells.[8][9] | Olaparib, Niraparib, Rucaparib | Approved for various indications[8][10] |
| PARP Inhibitor + Anti-angiogenic Agent | Dual targeting of DNA repair and tumor blood supply.[11] | Olaparib + Cediranib | Clinical Trials[11] |
| PARP Inhibitor + Immune Checkpoint Inhibitor | Combining targeted therapy with immunotherapy to enhance anti-tumor immune response.[7][11] | Niraparib + Pembrolizumab, Olaparib + Durvalumab | Clinical Trials[7][11] |
| Tyrosine Kinase Inhibitors (TKIs) | Block enzymes crucial for cell division and survival signals.[12] | Cediranib | Clinical Trials[10] |
| Antibody-Drug Conjugates (ADCs) | Targeted delivery of cytotoxic agents to cancer cells.[10] | Mirvetuximab soravtansine (B3322474) (Elahere) | Approved[10] |
Conclusion
The combination of the CDK inhibitor AT7519 with the DNA damaging agent cisplatin presents a compelling preclinical case for a novel therapeutic strategy in ovarian cancer. The synergistic mechanism, which involves concurrent targeting of cell cycle regulation, apoptosis, and cell migration, offers the potential to overcome resistance to conventional chemotherapy. While further clinical investigation is warranted, this combination therapy holds promise for improving outcomes for patients with ovarian cancer. The continued exploration of rational combination therapies, including those with PARP inhibitors and immunotherapies, will be crucial in advancing the standard of care for this challenging disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. | Sigma-Aldrich [merckmillipore.com]
- 4. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. The role of PARP inhibitor combination therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Application of PARP inhibitors combined with immune checkpoint inhibitors in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the new drugs for Ovarian Cancer? [synapse.patsnap.com]
- 11. Combination Therapy May Improve Outcomes for Patients with Ovarian Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 12. 7 Ovarian Cancer Alternative Therapies and New Treatments You Should Know [int.livhospital.com]
Validating AT7519 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo methods to validate the target engagement of AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor. The performance of AT7519 is compared with other CDK inhibitors, supported by experimental data, to aid researchers in designing and interpreting preclinical studies.
AT7519 is a potent inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9. Its mechanism of action involves ATP-competitive inhibition, leading to cell cycle arrest, apoptosis, and inhibition of transcription. Validating that AT7519 effectively engages its intended targets in a living organism is a critical step in its preclinical development.
Comparative In Vivo Target Engagement Validation
The primary method for confirming AT7519's target engagement in vivo is the measurement of the phosphorylation status of downstream substrates of the CDKs it inhibits. This is typically assessed in tumor xenografts from animal models treated with AT7519. Key pharmacodynamic biomarkers include phosphorylated Retinoblastoma protein (p-Rb), phosphorylated Nucleophosmin (p-NPM), and phosphorylated RNA polymerase II (p-RNA Pol II).
AT7519 In Vivo Performance
-
Tumor Growth Inhibition: AT7519 has demonstrated significant tumor growth inhibition and even regression in various xenograft models, including colon, multiple myeloma, and neuroblastoma.[1]
-
Target Engagement Biomarkers: In vivo studies have shown a dose-dependent reduction in the phosphorylation of Rb (at T821, a CDK2 site) and NPM (at T199, a CDK2 substrate) in tumor tissues following AT7519 administration.[2] Inhibition of RNA polymerase II phosphorylation has also been observed, consistent with CDK9 inhibition.
Table 1: In Vivo Efficacy of AT7519 in Xenograft Models
| Cell Line | Cancer Type | Animal Model | Dosage | Treatment Duration | Outcome | Reference |
| HCT116 | Colon Carcinoma | SCID Mice | 4.6 and 9.1 mg/kg, twice daily | 9 days | Inhibition of tumor growth; 9.1 mg/kg led to tumor regression. | [1] |
| HT29 | Colon Carcinoma | Nude Mice | 5 and 7.5 mg/kg, twice daily | 9 days | Inhibition of tumor growth; 7.5 mg/kg led to complete regression in 2 of 12 mice. | [1] |
| MM.1S | Multiple Myeloma | SCID Mice | 15 mg/kg, once daily | 5 days/week for 2 weeks | Inhibition of tumor growth and prolonged survival. | |
| AMC711T | Neuroblastoma | NMRI nu/nu Mice | 5, 10, and 15 mg/kg/day | 5 days | Dose-dependent tumor growth inhibition. | [2] |
Table 2: In Vivo Pharmacodynamic Effects of AT7519 on Target Biomarkers
| Xenograft Model | Dosage | Time Point | Biomarker | Change | Reference |
| HCT116 | 10 mg/kg, single dose | 1, 3, 6, 24h | p-Rb (T821), p-NPM (T199) | Rapid and sustained inhibition observed. | |
| AMC711T | 5, 10, 15 mg/kg/day | 1h after last dose | p-Rb, p-NPM | Significant, dose-dependent reduction. | [2] |
Comparison with Other CDK Inhibitors
A direct quantitative comparison of in vivo target engagement between AT7519 and other CDK inhibitors is challenging due to variations in experimental models, dosing regimens, and endpoints across studies. However, a qualitative and semi-quantitative comparison can be made based on their effects on the widely studied biomarker, p-Rb.
Flavopiridol (Alvocidib): The first CDK inhibitor to enter clinical trials, Flavopiridol is a pan-CDK inhibitor targeting CDKs 1, 2, 4, 6, 7, and 9.[3] Preclinical studies have shown its ability to induce apoptosis and inhibit tumor growth in various xenograft models.[4]
Dinaciclib (SCH 727965): A potent inhibitor of CDKs 1, 2, 5, and 9.[5] It has demonstrated robust anti-tumor activity in preclinical models of various cancers, including triple-negative breast cancer and pancreatic cancer.[4][5]
SNS-032 (BMS-387032): A selective inhibitor of CDKs 2, 7, and 9. In vivo studies have shown its ability to suppress tumor growth and induce apoptosis in breast cancer xenografts, which was associated with dephosphorylation of RNA Pol II.[6]
CDK4/6 Inhibitors (Palbociclib, Ribociclib): These are more selective inhibitors of CDK4 and CDK6. Their primary mechanism of action is to prevent the phosphorylation of Rb, leading to G1 cell cycle arrest. Numerous in vivo studies have demonstrated a significant reduction in p-Rb (at CDK4/6 specific sites like Ser780) and tumor growth inhibition in various cancer models, particularly ER-positive breast cancer.[7][8]
Table 3: Comparative Overview of CDK Inhibitors' In Vivo Effects
| Compound | Primary CDK Targets | Common Xenograft Models | Key In Vivo Pharmacodynamic Markers | General Efficacy Notes |
| AT7519 | 1, 2, 4, 5, 6, 9 | HCT116 (Colon), MM.1S (Multiple Myeloma), AMC711T (Neuroblastoma) | p-Rb (T821), p-NPM, p-RNA Pol II | Broad anti-tumor activity, induces apoptosis. |
| Flavopiridol | 1, 2, 4, 6, 7, 9 | Various solid tumors and hematological malignancies | Mcl-1, p-RNA Pol II | Induces apoptosis; activity in a broad range of tumors.[3] |
| Dinaciclib | 1, 2, 5, 9 | TNBC, Pancreatic Cancer, Lymphoma | CDK1, Cyclin B1, MYC | Potent tumor growth inhibition, induces G2/M arrest and apoptosis.[3][5] |
| SNS-032 | 2, 7, 9 | Breast Cancer | p-RNA Pol II, Mcl-1, XIAP | Induces apoptosis through transcriptional inhibition.[6] |
| Palbociclib | 4, 6 | MCF-7 (Breast), SCLC models | p-Rb (S780) | Primarily cytostatic (G1 arrest), effective in Rb-positive tumors.[7][8] |
| Ribociclib | 4, 6 | Breast Cancer, Glioblastoma, Prostate Cancer | p-Rb (S807/811), Ki-67 | Induces G1 arrest, effective in Rb-positive tumors.[8] |
Note: Direct comparison of potency is difficult due to varying experimental conditions in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo target engagement studies.
Xenograft Tumor Model Establishment
-
Cell Culture: Grow the desired human cancer cell line (e.g., HCT116, MM.1S) in appropriate culture medium.
-
Animal Model: Use immunocompromised mice (e.g., SCID or nude mice, 4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of serum-free medium or PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²) two to three times per week.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
In Vivo Drug Administration and Sample Collection
-
Drug Formulation: Prepare AT7519 or other CDK inhibitors in a suitable vehicle (e.g., saline, 0.5% HPMC/0.2% Tween 80).
-
Administration: Administer the drug via the desired route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule. The control group receives the vehicle only.
-
Pharmacodynamic Sample Collection: At specified time points after the last dose, euthanize the mice and excise the tumors.
-
Sample Processing:
-
For Western blotting, snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
For immunohistochemistry, fix the tumor tissue in 10% neutral buffered formalin.
-
Western Blotting for Phosphorylated Proteins
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Rb (T821), anti-phospho-NPM (T199)) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin).
Immunohistochemistry (IHC)
-
Tissue Processing and Sectioning: Embed the formalin-fixed tumors in paraffin (B1166041) and cut thin sections (e.g., 4-5 µm).
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using a suitable buffer and heat (e.g., citrate (B86180) buffer, pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate the sections with the primary antibody against the target protein (e.g., anti-phospho-NPM).
-
Incubate with a labeled secondary antibody.
-
Develop the signal using a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Acquire images of the stained sections using a microscope. The staining intensity and percentage of positive cells can be scored to provide a semi-quantitative measure of target engagement.
Visualizing Pathways and Workflows
Signaling Pathway of AT7519 Action
Caption: AT7519 inhibits multiple CDKs, blocking cell cycle progression and transcription.
Experimental Workflow for In Vivo Target Validation
Caption: Workflow for assessing AT7519 target engagement in xenograft models.
Logical Comparison of CDK Inhibitors for In Vivo Studies
Caption: Logical relationship between AT7519 and other CDK inhibitors based on target spectrum.
References
- 1. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
AT7519: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the half-maximal inhibitory concentration (IC50) values of AT7519, a potent multi-cyclin-dependent kinase (CDK) inhibitor, across a spectrum of cancer cell lines. The data presented herein is curated from various studies to facilitate an objective evaluation of AT7519's anti-proliferative activity. Detailed experimental methodologies and signaling pathway diagrams are included to support the interpretation of the presented data.
Quantitative Analysis of AT7519 IC50 Values
The anti-proliferative efficacy of AT7519 has been evaluated in numerous cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below. These values highlight the differential sensitivity of various cancer types to AT7519 treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Carcinoma | 40[1] |
| SK-BR3 | Breast Carcinoma | 140[1] |
| BT-20 | Breast Carcinoma | 320[1] |
| MDA-MB-468 | Breast Carcinoma | 340[1] |
| HCT116 | Colon Carcinoma | 54 - 82[1][2] |
| HT29 | Colon Carcinoma | 170[1] |
| SW620 | Colon Carcinoma | 940[2] |
| A2780 | Ovarian Carcinoma | 350[1][2] |
| SK-OV-3 | Ovarian Carcinoma | 400[1] |
| A549 | Lung Carcinoma | 380[1] |
| HL60 | Leukemia | 90[1] |
| MM.1S | Multiple Myeloma | 500[2] |
| U266 | Multiple Myeloma | 500[2] |
| MM.1R | Multiple Myeloma | >2000[2] |
| Neuroblastoma (MYCN-amplified) | Neuroblastoma | Median: 386 |
| Neuroblastoma (non-MYCN-amplified) | Neuroblastoma | Median: 1227 |
| A2058 | Melanoma | 166[3] |
| ASPC1 | Pancreatic Cancer | 533[3] |
| BXPC-3 | Pancreatic Cancer | 640[3] |
| MRC5 | Fibroblast (non-cancerous) | 980[2] |
AT7519 also demonstrates potent inhibitory activity against several key CDKs in cell-free assays, providing a mechanistic basis for its anti-proliferative effects.
| Kinase Target | IC50 (nM) |
| CDK9/Cyclin T | <10[3] |
| CDK5/p35 | 13[3] |
| CDK2/Cyclin A | 47[3] |
| CDK4/Cyclin D1 | 100[3] |
| CDK1/Cyclin B | 210[3] |
| GSK3β | 89[3] |
Experimental Protocols
The IC50 values presented in this guide are primarily determined through cell viability and proliferation assays. The following is a detailed methodology for a typical MTT assay used in these studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
AT7519 stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well). Plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of AT7519 is prepared in a complete culture medium. The culture medium from the wells is replaced with the medium containing various concentrations of AT7519. A vehicle control (DMSO) and a no-treatment control are also included.
-
Incubation: The plates are incubated with the compound for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action of AT7519 and the experimental process for determining its efficacy, the following diagrams are provided in the DOT language for Graphviz.
Caption: AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for determining the IC50 of AT7519.
References
AT7519: A Multi-Cyclin-Dependent Kinase Inhibitor Overcoming Chemoresistance
A Comparative Guide to the Cross-Resistance Profile of AT7519 with Other Chemotherapeutics
In the landscape of oncology drug development, a critical challenge is the emergence of resistance to standard chemotherapeutic agents. The small molecule AT7519, a potent inhibitor of multiple cyclin-dependent kinases (CDKs), has demonstrated significant promise in overcoming this hurdle. This guide provides a comprehensive comparison of the cross-resistance profile of AT7519 with other established chemotherapeutics, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Quantitative Cross-Resistance Data
AT7519 exhibits potent anti-proliferative activity across a broad range of human tumor cell lines, including those with acquired resistance to conventional therapies. The following tables summarize the 50% inhibitory concentration (IC50) values of AT7519 in comparison to other chemotherapeutics in both sensitive and resistant cancer cell lines.
| Cell Line | Cancer Type | Resistance Profile | AT7519 IC50 | Doxorubicin IC50 | Melphalan IC50 | Dexamethasone IC50 |
| MM.1S | Multiple Myeloma | Sensitive | 0.5 µM[1][2] | - | - | - |
| U266 | Multiple Myeloma | Sensitive | 0.5 µM[1][2] | - | - | - |
| MM.1R | Multiple Myeloma | Dexamethasone-Resistant | >2 µM[1][2] | - | - | Resistant |
| LR-5 | Multiple Myeloma | Melphalan-Resistant | - | - | Resistant | - |
| Dox40 | Multiple Myeloma | Doxorubicin-Resistant | - | Resistant | - | - |
| Cell Line | Cancer Type | Resistance Profile | AT7519 IC50 | Paclitaxel IC50 | 5-Fluorouracil (5-FU) IC50 |
| HCT116 | Colon Cancer | Sensitive | 0.082 µM[3] | - | - |
| HCT116-5FU-R | Colon Cancer | 5-FU-Resistant | ~0.1 - 1 µM[4] | - | Resistant |
| HeLa | Cervical Cancer | Sensitive | - | - | - |
| HeLa-PTX-R | Cervical Cancer | Paclitaxel-Resistant | ~0.1 - 1 µM[4] | Resistant | - |
Mechanism of Action and Signaling Pathway
AT7519 is a potent inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[2][5] Its mechanism of action in overcoming chemoresistance is multi-faceted. By inhibiting CDKs, AT7519 disrupts the cell cycle, leading to arrest and apoptosis.[6][7] Furthermore, its inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins like Mcl-1 and XIAP.[1][2]
Caption: Mechanism of action of AT7519 in overcoming chemoresistance.
Experimental Protocols
The following is a representative protocol for determining the cross-resistance profile of AT7519 using a cell viability assay.
Objective: To determine the IC50 values of AT7519 and a standard chemotherapeutic agent in both a drug-sensitive parental cell line and its drug-resistant derivative.
Materials:
-
Parental and drug-resistant cancer cell lines
-
AT7519
-
Standard chemotherapeutic agent (e.g., Paclitaxel, 5-FU)
-
Complete cell culture medium
-
96-well microplates
-
Cell viability reagent (e.g., MTS, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of AT7519 and the standard chemotherapeutic agent in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 values using a suitable software (e.g., GraphPad Prism) by fitting the data to a dose-response curve.
Caption: Experimental workflow for determining cross-resistance.
Synergistic Effects with Other Chemotherapeutics
Studies have shown that AT7519 can act synergistically with other chemotherapeutic agents, enhancing their efficacy in drug-resistant cancer cells.
-
With Cisplatin (B142131): In ovarian and nasopharyngeal cancer models, the combination of AT7519 and cisplatin demonstrated synergistic effects in inhibiting cancer cell growth.
-
With Vincristine (B1662923): AT7519 has been shown to enhance the anti-leukemic effect of vincristine in acute myeloid leukemia (AML) cell lines.[8]
-
With 5-FU and Paclitaxel: In chemoresistant colon and cervical cancer cells, sublethal concentrations of AT7519 significantly augmented the inhibitory effects of 5-FU and paclitaxel.[4]
Conclusion
AT7519 demonstrates a favorable cross-resistance profile, maintaining its cytotoxic activity in cancer cell lines that have developed resistance to conventional chemotherapeutic agents. Its multi-targeted inhibition of CDKs provides a robust mechanism to overcome resistance by inducing cell cycle arrest and apoptosis through multiple pathways. Furthermore, the synergistic potential of AT7519 with existing chemotherapies highlights its promise as a valuable component of combination therapies for treating refractory cancers. The data and protocols presented in this guide provide a solid foundation for further research and development of AT7519 as a novel therapeutic strategy to combat chemoresistance in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of cyclin-dependent kinases by AT7519 is effective to overcome chemoresistance in colon and cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
AT7519: A Comparative Analysis of Efficacy in p53 Mutant vs. Wild-Type Cancer Cells
A Guide for Researchers and Drug Development Professionals
Introduction
AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, 2, 4, 5, 6, and 9.[1][2] By targeting these key regulators of the cell cycle and transcription, AT7519 has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines.[3][4] A critical question for the clinical development of any anti-cancer therapeutic is its efficacy in tumors with different genetic backgrounds, particularly in the context of the tumor suppressor protein p53, which is mutated in over 50% of human cancers.[5] This guide provides a comprehensive comparison of AT7519's efficacy in p53 mutant versus p53 wild-type cancer cells, supported by experimental data, detailed protocols, and pathway visualizations.
Efficacy of AT7519: p53 Status Independence
Experimental evidence suggests that the anti-cancer activity of AT7519 is largely independent of the p53 mutation status of the cancer cells. This indicates a potential therapeutic advantage, as the drug may be effective in a broader range of tumors.
One study directly compared the antiproliferative effects of AT7519 in HCT116 colon cancer cells, which have wild-type p53, with a corresponding cell line where the p53 pathway was suppressed. The half-maximal inhibitory concentration (IC50) for cell proliferation was found to be equivalent in both cell lines, demonstrating that the absence of a functional p53 pathway did not confer resistance to AT7519.[6] This finding is further supported by research on various leukemia cell lines, which showed no significant correlation between the p53 status (wild-type or mutant) and the sensitivity of the cells to AT7519.
Quantitative Analysis of AT7519 Efficacy
Table 1: Antiproliferative Activity of AT7519 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Assay | Duration (hrs) |
| HCT116 | Colon Carcinoma | Wild-Type | 0.082 | Alamar Blue | 72 |
| HT29 | Colorectal Adenocarcinoma | Mutant (R273H) | Not explicitly stated, but effective | Not specified | Not specified |
| MDA-MB-468 | Breast Cancer | Mutant (R273H) | Not explicitly stated, but sensitive | Not specified | Not specified |
| U251 | Glioblastoma | Mutant (R273H) | 0.246 | CCK-8 | 48 |
| U87MG | Glioblastoma | Wild-Type | 0.2218 | CCK-8 | 48 |
| MM.1S | Multiple Myeloma | Not specified | 0.5 | MTT | 48 |
| U266 | Multiple Myeloma | Mutant (T155I) | 0.5 | MTT | 48 |
| MM.1R | Multiple Myeloma | Not specified | > 2 | MTT | 48 |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time, cell density).
Mechanism of Action: A Dual Role in Cell Cycle and Transcription
AT7519 exerts its anti-tumor effects through a dual mechanism of action: inhibition of cell cycle progression and suppression of transcription. This is achieved by targeting multiple CDKs.
-
Cell Cycle Arrest: By inhibiting CDK1, CDK2, CDK4, and CDK6, AT7519 blocks the progression of the cell cycle at both the G1/S and G2/M checkpoints.[6][7] This leads to an accumulation of cells in these phases and prevents cell division.
-
Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a global shutdown of transcription.[3][8] This is particularly detrimental to cancer cells, which are often reliant on the high-level expression of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[3]
Signaling Pathways: The Role of GSK-3β and p53
Interestingly, AT7519 has been shown to activate Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase with complex roles in cancer.[3] The activation of GSK-3β by AT7519 is independent of its effect on transcription.[3] One of the downstream effects of GSK-3β activation is the upregulation of p53.[3][9]
In p53 wild-type cells , the upregulation of p53 by AT7519 can further contribute to the drug's anti-tumor activity by promoting apoptosis and cell cycle arrest.
In p53 mutant cells , the upregulated p53 is non-functional or has altered functions.[10][11] However, the primary mechanisms of AT7519, namely cell cycle arrest and transcriptional inhibition, remain effective, explaining the observed p53-independent efficacy. The activation of GSK-3β may have other p53-independent anti-tumor effects that contribute to the overall response.
Caption: AT7519 signaling in p53 wild-type vs. mutant cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of AT7519 are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of AT7519 (typically in a range from 0.01 to 10 µM) or vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with AT7519 at the desired concentration and for the specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cells with or without AT7519 for various time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
The available preclinical data strongly suggest that the multi-CDK inhibitor AT7519 is effective in killing cancer cells irrespective of their p53 status. Its dual mechanism of action, targeting both cell cycle progression and transcription, provides a robust anti-tumor effect that is not solely dependent on a functional p53 pathway. The activation of GSK-3β by AT7519 adds another layer to its mechanism, which in p53 wild-type cells can enhance its efficacy. For p53 mutant tumors, the primary CDK-inhibitory functions of AT7519 remain the key drivers of its therapeutic potential. These findings provide a strong rationale for the continued clinical investigation of AT7519 in a broad range of human cancers, without the need for patient stratification based on p53 mutation status.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P53-independent restoration of p53 pathway in tumors with mutated p53 through ATF4 transcriptional modulation by ERK1/2 and CDK9 | bioRxiv [biorxiv.org]
- 6. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 7. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Mutant p53 Gain-of-Function: Role in Cancer Development, Progression, and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In Vivo Efficacy of AT7519 vs. SNS-032: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two cyclin-dependent kinase (CDK) inhibitors, AT7519 and SNS-032. Both compounds have shown promise in preclinical cancer models by targeting the cell cycle machinery and transcriptional regulation. This document summarizes their performance, supported by experimental data, to aid in research and development decisions.
At a Glance: Key Performance Indicators
| Feature | AT7519 | SNS-032 |
| Primary Targets | CDK1, CDK2, CDK4, CDK5, CDK9 | CDK2, CDK7, CDK9 |
| Potency | Potent inhibitor of multiple CDKs. | Generally considered more potent, particularly against CDK9. |
| In Vivo Models | Multiple Myeloma, Ovarian, Leukemia, Colon, Neuroblastoma, Glioblastoma, Cervical Cancer | Breast, Leukemia, Multiple Myeloma, Diffuse Large B-cell Lymphoma, Cervical Cancer, Liver Fibrosis |
| Administration | Intravenous (i.v.), Intraperitoneal (i.p.) | Intravenous (i.v.), Intraperitoneal (i.p.) |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of AT7519 and SNS-032 across various cancer models as reported in preclinical studies.
AT7519 In Vivo Efficacy
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Multiple Myeloma | Human MM xenograft mouse model | 15 mg/kg, i.p., once daily for 5 days for 2 weeks | Significant tumor growth inhibition and prolonged survival. | [1] |
| Ovarian Cancer | Human ovarian cancer xenograft mouse model | Not specified | Synergistic effects with cisplatin. | [2] |
| Leukemia | HL60 xenograft model | 10 or 15 mg/kg, i.p., daily for 5 days, 2 days off, for 2 cycles | 30% and 50% cure rate at 10 and 15 mg/kg respectively. | [3] |
| Colon Cancer | HCT116 xenograft model | 9.1 mg/kg, i.p., twice daily for 9 days | Tumor regression observed. | [4] |
| Neuroblastoma | AMC711T xenograft model | 5, 10, or 15 mg/kg, i.p., daily, 5 days on, 2 days off for 3 weeks | Dose-dependent inhibition of tumor growth. | |
| Glioblastoma | Subcutaneous xenograft model | Not specified | Significant reduction in tumor volume and weight. |
SNS-032 In Vivo Efficacy
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Breast Cancer | MDA-MB-435 xenograft model | Not specified | 65.77% inhibition of tumor volume after 30 days. | [5] |
| Leukemia & Multiple Myeloma | HL-60, MV4-11, RPMI-8226 xenograft models | Not specified | Confirmed in vivo activity. | [6] |
| Diffuse Large B-cell Lymphoma | SU-DHL-4 and SU-DHL-2 xenograft models | 9 mg/kg/day, i.p., for ~8 days | Significant suppression of tumor growth. | [7] |
| Cervical Cancer | Human xenograft tumor model | Not specified | Attenuation of tumor growth; synergistic with radiation. Found to be more potent than AT7519. | [1] |
Head-to-Head Comparison in Cervical Cancer
A direct comparative study on cervical cancer models demonstrated that while both AT7519 and SNS-032 attenuated tumor growth in vivo, SNS-032 was found to be more potent, exhibiting a lower half-maximal inhibitory concentration (IC50)[1]. Both agents, when combined with radiation, synergistically inhibited tumor growth[1].
Mechanism of Action: A Shared Pathway of Apoptosis Induction
Both AT7519 and SNS-032 exert their anticancer effects primarily by inhibiting CDKs, which are crucial for cell cycle progression and transcription. A key target for both is CDK9, a component of the positive transcription elongation factor b (P-TEFb). Inhibition of CDK9 leads to the dephosphorylation of RNA Polymerase II, subsequently inhibiting transcription. This results in the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, ultimately leading to apoptosis in cancer cells.
Experimental Protocols
Below are generalized experimental protocols for in vivo xenograft studies based on the reviewed literature. Specific parameters will vary based on the cancer model and research objectives.
General Xenograft Model Protocol
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., MDA-MB-435 for breast cancer, HL-60 for leukemia) are cultured under standard conditions.
-
A specific number of cells (typically 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude or NMRI nu/nu).
-
-
Tumor Growth and Randomization:
-
Tumor volumes are monitored regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., ~100-200 mm³), animals are randomized into control and treatment groups.
-
-
Drug Administration:
-
Vehicle Control: A solution without the active compound (e.g., saline, PBS) is administered to the control group following the same schedule and route as the treatment groups.
-
AT7519/SNS-032 Treatment: The compounds are typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing schedules can vary, for example, daily for a set number of days, or cycles of treatment and rest periods.
-
-
Monitoring and Endpoints:
-
Animal body weight and general health are monitored throughout the study.
-
Tumor volumes are measured regularly.
-
The primary endpoint is typically significant tumor growth inhibition in the treated groups compared to the control group.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis like cleaved caspase-3).
-
Conclusion
Both AT7519 and SNS-032 are potent CDK inhibitors with significant in vivo antitumor activity across a range of cancer models. SNS-032 appears to be a more selective and, in some contexts, a more potent inhibitor than AT7519. The primary mechanism for both involves the induction of apoptosis through the inhibition of transcriptional CDKs. The choice between these two compounds for further research and development may depend on the specific cancer type, desired kinase selectivity profile, and potential for combination therapies. The provided experimental frameworks can serve as a starting point for designing robust in vivo studies to further elucidate their therapeutic potential.
References
- 1. Anticancer and radiosensitizing effects of the cyclin-dependent kinase inhibitors, AT7519 and SNS‑032, on cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. astx.com [astx.com]
- 4. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
AT7519: A Comparative Analysis of its Selectivity Profile Against Other Pan-CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pan-CDK inhibitors, which target multiple CDKs, have emerged as a promising class of anti-cancer agents. AT7519 is a potent small molecule inhibitor of multiple CDKs. This guide provides a comparative analysis of the selectivity profile of AT7519 against other well-characterized pan-CDK inhibitors: Flavopiridol (Alvocidib), Roscovitine (Seliciclib), and Dinaciclib. The data presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies.
Data Presentation: Comparative Selectivity of Pan-CDK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of AT7519 and other pan-CDK inhibitors against a panel of key cyclin-dependent kinases. Lower IC50 values indicate higher potency.
| Target CDK | AT7519 (nM) | Flavopiridol (Alvocidib) (nM) | Roscovitine (Seliciclib) (µM) | Dinaciclib (nM) |
| CDK1/cyclin B | 210[1][2] | 30[3] | 0.65[4][5] | 3[6][7][8] |
| CDK2/cyclin A | 47[1][2] | 170[3] | 0.7[4] | 1[6][7][8] |
| CDK4/cyclin D1 | 100[1][2] | 100[3] | >100[5][8] | - |
| CDK5/p25 | 13[1] | 170[3] | 0.16[4] | 1[6][7][8] |
| CDK6/cyclin D3 | 170[1] | 60[3] | >100[5][8] | - |
| CDK9/cyclin T1 | <10[1][8] | 20[3] | 0.8[8] | 4[6][7][8] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from multiple sources.
Experimental Protocols: Kinase Inhibition Assays
The IC50 values presented in this guide are typically determined using in vitro biochemical kinase inhibition assays. While specific protocols vary depending on the kinase, substrate, and detection method, the general principles are outlined below.
General Principle of a Biochemical Kinase Assay
Biochemical kinase assays quantify the enzymatic activity of a purified kinase by measuring the transfer of a phosphate (B84403) group from a donor (usually ATP) to a specific substrate (a peptide or protein). The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in its presence.
Common Assay Formats:
-
Radiometric Assays: This classic method utilizes [γ-³²P]ATP as the phosphate donor. The incorporation of the radiolabel into the substrate is measured, typically by scintillation counting, to quantify kinase activity.[9]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is proportional to the initial kinase activity.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: This method involves a europium-labeled antibody that recognizes a phosphorylated substrate and an Alexa Fluor-labeled peptide substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and Alexa Fluor acceptor into close proximity and allowing FRET to occur. The resulting signal is proportional to kinase activity.[10]
General Experimental Workflow:
-
Reagent Preparation: The kinase, substrate, ATP, and test compounds are prepared in a suitable assay buffer.
-
Reaction Setup: The kinase, substrate, and varying concentrations of the test inhibitor are pre-incubated in the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The reaction is stopped, and the signal (e.g., radioactivity, luminescence, or fluorescence) is measured using a suitable plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the central roles of CDKs in cell cycle progression and transcription, the two primary processes targeted by pan-CDK inhibitors.
Caption: Simplified overview of the role of CDKs in cell cycle progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of AT7519 Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of AT7519 Hydrochloride. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance within their laboratory settings.
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) used in cancer research. While the Safety Data Sheet (SDS) from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), proper disposal is crucial to maintain a safe laboratory environment and prevent environmental contamination.
Summary of Key Disposal Principles
Disposal of this compound should always align with local, state, and federal regulations. The primary principle is to avoid releasing the compound into the environment. The SDS for this compound notes that it is slightly hazardous to water, and large quantities should not be allowed to enter ground water, water courses, or sewage systems.
While the SDS suggests that smaller quantities may be disposed of with household waste, it is a best practice within a professional laboratory setting to treat all chemical waste with a higher degree of caution. Therefore, the recommended procedure involves treating it as chemical waste.
Solubility Data for this compound
For reference during experimental and disposal procedures, the following table summarizes the solubility of this compound in various solvents. This information is critical for preparing solutions and for cleaning contaminated materials.
| Solvent | Approximate Solubility |
| DMSO | 25 mg/mL |
| Dimethyl Formamide (DMF) | 30 mg/mL |
| Ethanol (B145695) | 5 mg/mL |
| PBS (pH 7.2) | 0.5 mg/mL |
| Data sourced from Cayman Chemical product information.[1][2] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
-
Decontamination of Labware:
-
All glassware, spatulas, and other equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Rinse contaminated items with a suitable solvent in which this compound is soluble, such as ethanol or DMSO.
-
Collect the solvent rinse as chemical waste. Do not pour it down the drain.
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Disposal of Unused Solid this compound:
-
Do not dispose of solid this compound in the regular trash.
-
Place the original container with the unused solid compound into a designated, properly labeled hazardous waste container.
-
Ensure the waste container is compatible with the chemical.
-
-
Disposal of Solutions Containing this compound:
-
Aqueous and organic solvent solutions containing this compound must be treated as chemical waste.
-
Collect all solutions in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Handling of Contaminated Personal Protective Equipment (PPE):
-
Gloves, lab coats, and other disposable PPE contaminated with this compound should be placed in a sealed bag and disposed of as solid chemical waste.
-
-
Waste Pickup and Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all institutional and regulatory procedures for waste manifest and pickup.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound and related materials.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AT7519 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like AT7519 Hydrochloride. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound is a potent, multi-target inhibitor of cyclin-dependent kinases (CDKs), making it a valuable tool in cancer research.[1][2] However, its potency necessitates careful handling to minimize exposure and ensure the integrity of your experiments. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.
Essential Safety and Handling Information
While the safety data sheet (SDS) for this compound may not classify it as hazardous under the Globally Harmonized System (GHS), it is crucial to treat it as a potentially hazardous substance.[3][4] General safety precautions include avoiding ingestion, inhalation, and contact with skin and eyes, and thorough washing after handling.[3]
Personal Protective Equipment (PPE)
Given the potent nature of this compound as a kinase inhibitor, a comprehensive PPE strategy is crucial to create a barrier between the researcher and the compound.[5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides an extra layer of protection against potential contamination. The outer glove can be removed immediately in case of a spill.[7] |
| Body Protection | Disposable, solid-front, back-closing laboratory gown. | Protects skin and personal clothing from splashes and spills.[8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Shields eyes from accidental splashes of the compound in solution. |
| Respiratory Protection | Generally not required when handling the solid compound in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if there is a risk of aerosolization. | Prevents inhalation of the powdered compound. |
Quantitative Data Summary
| Property | Value | Solvent/Condition |
| Solubility | ~5 mg/mL | Ethanol[3] |
| ~25 mg/mL | DMSO[3] | |
| ~20 mg/mL | Dimethyl formamide[3] | |
| ~0.5 mg/mL | PBS (pH 7.2)[3] | |
| IC₅₀ (CDK1) | 210 nM | Cell-free assay[9] |
| IC₅₀ (CDK2) | 47 nM | Cell-free assay[9] |
| IC₅₀ (CDK4) | 100 nM | Cell-free assay[9] |
| IC₅₀ (CDK5) | 13 nM | Cell-free assay[9] |
| IC₅₀ (CDK9) | <10 nM | Cell-free assay[9] |
Experimental Protocols and Workflows
Adherence to standardized protocols is essential for both safety and experimental reproducibility.
Preparation of Stock Solutions
-
Preparation: Perform all weighing and initial dissolution of solid this compound inside a chemical fume hood to minimize inhalation risk.
-
Solvent Selection: Choose an appropriate solvent based on the desired stock concentration and experimental compatibility (see solubility table above). DMSO is a common choice for creating high-concentration stock solutions.[3]
-
Dissolution: Add the chosen solvent to the vial containing the pre-weighed this compound. Vortex briefly to ensure complete dissolution.
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
In Vitro Cell-Based Assay Protocol (Example: Cell Viability Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[9]
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT or CellTiter-Glo assay, following the manufacturer's instructions.[9][10]
Mechanism of Action: Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting multiple cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[9] By blocking the activity of CDKs such as CDK1, CDK2, CDK4, CDK5, and CDK9, AT7519 disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[10][11]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Dispose of all solid waste contaminated with this compound (e.g., pipette tips, gloves, gowns, empty vials) in a designated hazardous waste container lined with a chemically resistant bag.[12]
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused stock solutions, cell culture medium from treated plates) in a clearly labeled, leak-proof hazardous waste container.[4] Do not dispose of this waste down the drain.[13]
-
Sharps: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[12]
-
Storage: Store hazardous waste in a designated, secure satellite accumulation area away from incompatible materials.[13]
-
Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all institutional, local, and federal regulations for hazardous waste disposal.[4]
By implementing these safety and handling procedures, researchers can confidently and responsibly utilize this compound in their vital work, contributing to advancements in drug discovery while maintaining a safe and compliant laboratory environment.
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 6. gerpac.eu [gerpac.eu]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
